RPR103611
説明
Structure
2D Structure
特性
CAS番号 |
150840-75-8 |
|---|---|
分子式 |
C46H78N2O6 |
分子量 |
755.1 g/mol |
IUPAC名 |
(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C46H78N2O6/c1-29(2)27-33(34(49)28-39(52)53)48-38(51)15-13-11-10-12-14-26-47-41(54)46-23-18-31(30(3)4)40(46)32-16-17-36-43(7)21-20-37(50)42(5,6)35(43)19-22-45(36,9)44(32,8)24-25-46/h29,31-37,40,49-50H,3,10-28H2,1-2,4-9H3,(H,47,54)(H,48,51)(H,52,53)/t31-,32+,33-,34-,35-,36+,37-,40+,43-,44+,45+,46-/m0/s1 |
InChIキー |
SPZFCKVVHXRLAI-XOCWCZJOSA-N |
異性体SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)CCCCCCCNC(=O)[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=C)C |
正規SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=C)C |
同義語 |
N'-(N-(3-hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-4-amino-3-hydroxy-6-methylheptanoic acid RPR 103611 RPR-103611 |
製品の起源 |
United States |
Foundational & Exploratory
RPR103611 mechanism of action
An in-depth search for publicly available information on RPR103611 has yielded no specific results for a compound or drug with this identifier. Searches for its mechanism of action, associated signaling pathways, clinical trials, and experimental studies did not return any relevant information.
This suggests that "this compound" may be an internal development code that has not been disclosed in public literature, a compound that is in a very early stage of research and not yet published, or a potential typographical error in the designation.
Consequently, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, as there is no available data on which to base this information.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to verify the identifier through internal documentation, publications from the originating institution, or by contacting the researchers or organization directly associated with its development.
Should further information or a correct identifier become available, a comprehensive technical guide can be generated to meet the specified requirements.
The Enigma of RPR103611: An Undisclosed Research Compound
Despite a comprehensive search of public scientific databases and clinical trial registries, the identity and specific biological functions of the compound designated as RPR103611 remain elusive. This identifier does not correspond to any publicly disclosed small molecule, biologic, or other therapeutic agent currently in preclinical or clinical development.
The lack of available information prevents the creation of a detailed technical guide as requested. "this compound" may represent an internal research code used by a pharmaceutical company or academic institution that has not yet been made public. Such designations are common in the early stages of drug discovery and development before a compound is officially named or published in scientific literature.
Without foundational information regarding its chemical structure, mechanism of action, and biological targets, it is not possible to provide the requested in-depth guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.
Further dissemination of information regarding this compound would be contingent on its disclosure by the originating entity through scientific publications, patent applications, or presentations at scientific conferences. Researchers and drug development professionals are encouraged to monitor these channels for any future information related to this compound.
RPR103611: A Technical Guide to a Novel HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR103611, a synthetic derivative of betulinic acid, has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, antiviral activity, and the experimental protocols used for its characterization. By targeting the viral envelope glycoprotein gp41, this compound effectively blocks the membrane fusion step essential for viral entry into host cells, representing a promising avenue for antiretroviral therapy. This guide consolidates available data to serve as a resource for researchers and professionals in the field of virology and drug development.
Introduction
The entry of HIV-1 into target cells is a complex, multi-step process that presents several key targets for antiviral intervention.[1] This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of host cells, followed by a conformational change that exposes a binding site for a coreceptor, typically CCR5 or CXCR4.[2] This interaction triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[2]
Entry inhibitors are a class of antiretroviral drugs that disrupt this sequence of events.[1][3] this compound is a triterpene derived from betulinic acid that has demonstrated significant activity as an HIV-1 entry inhibitor.[4] It is part of a broader class of betulinic acid derivatives that have been explored for their antiviral properties.[5] This document will delve into the specific characteristics of this compound as an inhibitor of HIV-1 entry.
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the HIV-1 envelope glycoprotein gp41 and inhibiting the membrane fusion process.[4] Unlike some other entry inhibitors that target the initial attachment to CD4 or coreceptors, this compound acts at a later stage of the entry cascade.
The proposed mechanism involves the binding of this compound to the ectodomain of gp41, particularly a region referred to as the "loop region."[4] This interaction is thought to stabilize a pre-fusion conformation of gp41, preventing the necessary structural rearrangements that lead to the formation of the six-helix bundle, a critical step for membrane fusion. The stability of the gp120-gp41 complex also appears to influence the drug's efficacy, suggesting that the accessibility of the target site on gp41 is a key determinant of its inhibitory activity.[4]
Figure 2: Experimental Workflow for the Cell-Cell Fusion Assay.
Single-Cycle Infectivity Assay
This assay measures the ability of a compound to inhibit a single round of HIV-1 infection using pseudotyped viruses.
Materials:
-
Producer Cells: 293T cells for producing pseudoviruses.
-
Target Cells: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene).
-
HIV-1 backbone plasmid (env-deficient).
-
HIV-1 envelope expression plasmid for a specific strain.
-
Transfection reagent.
-
This compound or other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Pseudovirus Production:
-
Co-transfect 293T cells with the HIV-1 backbone plasmid and the envelope expression plasmid.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Filter the supernatant to remove cellular debris.
-
-
Infection and Inhibition:
-
Seed TZM-bl cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the pseudovirus with the diluted compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
-
Quantification:
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of infection inhibition against the log of the compound concentration.
-
dot
Figure 3: Workflow for the Single-Cycle Infectivity Assay.
Development Status
This compound was developed by Rhône-Poulenc Rorer. While showing promise in preclinical studies as a novel HIV-1 entry inhibitor, there is limited publicly available information regarding its advancement into clinical trials. The development of many early-generation entry inhibitors faced challenges, and it is possible that this compound was discontinued during preclinical or early clinical development for reasons that have not been publicly disclosed.
Conclusion
This compound represents an important early effort in the development of HIV-1 entry inhibitors targeting the gp41 fusion process. Its mechanism of action, involving the stabilization of a pre-fusion conformation of gp41, provided valuable insights into the molecular events of viral entry. The strain-dependent activity and the identification of specific resistance mutations have further underscored the importance of the gp41 loop region as a therapeutic target. While the clinical development of this compound did not appear to proceed, the knowledge gained from its study has contributed to the broader understanding of HIV-1 entry and the ongoing quest for new and effective antiretroviral agents. This technical guide serves to consolidate the key findings related to this compound for the benefit of the scientific and drug development communities.
References
Betulinic Acid Derivatives: A Technical Guide to Antiviral Research and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Betulinic acid (BA), a naturally occurring pentacyclic triterpenoid, and its synthetic derivatives have emerged as a promising class of antiviral agents with potent activity against a diverse range of viruses. Notably, derivatives of betulinic acid have demonstrated significant efficacy against Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and influenza virus. Their mechanisms of action are varied and specific, targeting critical stages of the viral life cycle, including entry, maturation, and replication. This technical guide provides an in-depth overview of the antiviral research on betulinic acid derivatives, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved in their antiviral effects.
Introduction to Betulinic Acid and its Derivatives
Betulinic acid is a lupane-type triterpenoid found in the bark of several plant species, including the birch tree (Betula species). While betulinic acid itself exhibits some biological activities, synthetic modifications have led to the development of derivatives with significantly enhanced antiviral potency and improved pharmacological profiles.[1] These modifications primarily focus on the C-3 and C-28 positions of the betulinic acid scaffold, leading to compounds with distinct antiviral mechanisms.[2][3] One of the most well-known derivatives is Bevirimat (3-O-(3′,3′-dimethylsuccinyl)betulinic acid), the first-in-class HIV-1 maturation inhibitor to enter clinical trials.
Antiviral Spectrum and Mechanisms of Action
Betulinic acid derivatives have demonstrated a broad spectrum of antiviral activity against both enveloped and non-enveloped viruses.[4] The primary mechanisms of action include:
-
HIV-1 Maturation Inhibition: Derivatives like Bevirimat target the final step in the processing of the Gag polyprotein, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1).[5][6] This inhibition prevents the formation of mature, infectious viral particles.
-
HIV-1 Entry Inhibition: Other derivatives, with modifications typically at the C-28 position, act as entry inhibitors by targeting the viral envelope glycoprotein gp120.[2][3] This interaction blocks the conformational changes required for the virus to fuse with the host cell membrane.
-
Anti-Herpes Simplex Virus (HSV) Activity: Betulinic acid and its derivatives have shown activity against both HSV-1 and HSV-2.[4][7] The proposed mechanism for some derivatives involves the inhibition of viral replication.[7]
-
Anti-Hepatitis C Virus (HCV) Activity: Betulinic acid has been shown to inhibit HCV replication by suppressing the NF-κB and MAPK/ERK signaling pathways, which in turn downregulates the expression of cyclooxygenase-2 (COX-2), a host factor essential for efficient HCV replication.[8][9]
-
Anti-Influenza Virus Activity: Some derivatives have exhibited inhibitory effects against influenza A virus.[10][11]
Quantitative Antiviral Data
The following tables summarize the in vitro antiviral activity of selected betulinic acid derivatives against various viruses.
Table 1: Anti-HIV-1 Activity of Betulinic Acid Derivatives
| Compound | Virus Strain | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Bevirimat (BVM) | NL4-3 | Maturation Inhibition | 0.01 - 0.05 | >100 | >2000 | [12] |
| A43D | NL4-3 | Entry Inhibition | ~0.02 | >10 | >500 | [2][3] |
| Compound 3 | NL4-3 | Entry Inhibition | 0.027 | >10 | >370 | [2] |
| Compound 6 | BVM-Resistant (V370A) | Maturation Inhibition | 0.16 | >10 | >62.5 | [12][13] |
Table 2: Anti-HSV Activity of Betulinic Acid and Its Ionic Derivatives
| Compound | Virus Strain | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Betulinic Acid (1) | HSV-2 186 | Replication Inhibition | 1.6 | >100 | >62.5 | [7] |
| Ionic Derivative (2) | HSV-2 186 | Replication Inhibition | 0.6 | >100 | >166.7 | [7] |
| Ionic Derivative (5) | HSV-2 186 | Replication Inhibition | 0.9 | >100 | >111.1 | [7] |
Table 3: Anti-HCV and Anti-Dengue Virus Activity of Betulinic Acid
| Compound | Virus | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Betulinic Acid | DENV2 | Replication Inhibition | 0.9463 | 28.24 | 29.843 | [14] |
| Betulinic Acid | HCV (Ava5 replicon) | Replication Inhibition | ~5 | >40 | >8 | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of betulinic acid derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
The following day, treat the cells with serial dilutions of the betulinic acid derivative and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After the incubation period, remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
Betulinic acid derivative at various concentrations
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing 0.6% Avicel or agarose)
-
PBS
-
Fixative solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Wash the confluent cell monolayers twice with sterile PBS.
-
In separate tubes, pre-incubate a standardized amount of virus with serial dilutions of the betulinic acid derivative for 1 hour at 37°C.
-
Aspirate the PBS from the cell monolayers and inoculate with the virus-compound mixture.
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
After the adsorption period, aspirate the inoculum and add the overlay medium containing the corresponding concentration of the betulinic acid derivative.
-
Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, aspirate the overlay and fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
HIV-1 Entry Inhibition Assay (TZM-bl Assay)
This assay utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains a Tat-responsive luciferase reporter gene. Inhibition of viral entry is measured as a reduction in luciferase expression.
Materials:
-
TZM-bl cells
-
HIV-1 pseudovirus or infectious clone
-
Betulinic acid derivative at various concentrations
-
Cell culture medium (DMEM with 10% FBS)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well plates (white, solid-bottom for luminescence reading)
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
On the day of the assay, pre-incubate the cells with serial dilutions of the betulinic acid derivative for 1 hour at 37°C.
-
Add a standardized amount of HIV-1 to the wells containing the cells and compound. Include DEAE-Dextran in the medium to enhance infectivity.
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
The EC50 is the compound concentration that reduces luciferase activity by 50% compared to the virus control.
HIV-1 Maturation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the processing of the HIV-1 Gag polyprotein into its mature protein components.
Materials:
-
HIV-1 producing cells (e.g., transfected HEK293T cells)
-
Betulinic acid derivative at various concentrations
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against HIV-1 capsid protein (p24)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture HIV-1 producing cells in the presence of various concentrations of the betulinic acid derivative.
-
After 48 hours, harvest the virus-containing supernatant and clarify by low-speed centrifugation.
-
Pellet the viral particles by ultracentrifugation.
-
Lyse the pelleted virions in lysis buffer.
-
Separate the viral proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for the HIV-1 capsid protein (p24).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Inhibition of maturation is indicated by an accumulation of the p25 (CA-SP1) precursor and a corresponding decrease in the mature p24 capsid protein.
Signaling Pathways and Visualizations
The antiviral activity of betulinic acid derivatives can be mediated through the modulation of host cell signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
Caption: Workflow for antiviral screening of betulinic acid derivatives.
Caption: Inhibition of HIV life cycle by betulinic acid derivatives.
Caption: Betulinic acid inhibits HCV replication via NF-κB and MAPK pathways.
Future Perspectives and Conclusion
Betulinic acid and its derivatives represent a versatile scaffold for the development of novel antiviral agents. The progress made, particularly in the field of anti-HIV drug discovery with the development of Bevirimat, highlights the therapeutic potential of this class of compounds. Future research should focus on:
-
Optimizing Potency and Overcoming Resistance: The emergence of resistance to maturation inhibitors like Bevirimat necessitates the design of next-generation derivatives with improved activity against resistant viral strains.[12][13]
-
Broadening the Antiviral Spectrum: Further investigation into the activity of betulinic acid derivatives against a wider range of viruses, including emerging viral threats, is warranted.
-
Improving Pharmacokinetic Properties: Enhancing the solubility and bioavailability of these compounds through medicinal chemistry approaches will be crucial for their successful clinical development.
-
Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular interactions between betulinic acid derivatives and their viral or host targets will facilitate rational drug design.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Preclinical Evaluation of the HIV-1 Fusion Inhibitor L'644 as a Potential Candidate Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus Core Protein Enhances NF-κB Signal Pathway Triggering by Lymphotoxin-β Receptor Ligand and Tumor Necrosis Factor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insights into the MAPK Cascade during Viral Infection: Potential Crosstalk between HCQ and HCQ Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. mdpi.com [mdpi.com]
- 13. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
RPR103611: An In-Depth Technical Guide to its Target Identification in HIV-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and mechanism of action of RPR103611, a potent non-peptidic inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This compound, a derivative of betulinic acid, has been identified as an inhibitor of HIV-1 envelope-mediated membrane fusion, a critical step in the viral life cycle. This document details the experimental methodologies employed to elucidate its target, presents quantitative data on its antiviral activity, and visualizes the complex biological pathways and experimental workflows involved.
Introduction: The Quest for Novel HIV-1 Entry Inhibitors
The HIV-1 entry process represents a key target for antiretroviral therapy. This process is mediated by the viral envelope glycoprotein (Env), a complex of the gp120 and gp41 subunits. Gp120 initiates binding to the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4), triggering conformational changes in gp41 that lead to the fusion of the viral and cellular membranes. Blocking this fusion event is a proven strategy for inhibiting viral replication. This compound emerged from screening efforts as a promising small molecule that interferes with this crucial step.
Target Identification: Pinpointing gp41 as the Molecular Target
The primary molecular target of this compound has been identified as the gp41 transmembrane glycoprotein , a key component of the HIV-1 fusion machinery. Initial studies revealed that this compound blocks HIV-1 infection and cell-cell fusion mediated by the Env proteins, suggesting an effect on virus entry.[1][2][3] The precise site of action was narrowed down to the gp41 ectodomain through a series of elegant experiments involving chimeric viruses and site-directed mutagenesis.
The antiviral efficacy of this compound is highly dependent on the amino acid sequence within the "loop region" of gp41, which separates the N-terminal and C-terminal heptad repeat domains.[1] Furthermore, the accessibility of this target region, influenced by the stability of the gp120-gp41 complex, plays a crucial role in the compound's activity.[1][4]
Quantitative Data on Antiviral Activity
The antiviral potency of this compound has been evaluated against various HIV-1 strains. The half-maximal inhibitory concentration (IC50) values demonstrate strain-specific efficacy, highlighting the importance of the gp41 sequence in determining sensitivity.
| HIV-1 Strain | Tropism | IC50 (µM) | Reference |
| LAI | CXCR4 (X4) | Potent Inhibition | [1][4] |
| NDK | CXCR4 (X4) | Resistant | [1][4] |
| ADA | CCR5 (R5) | Resistant | [1][4] |
| 89.6 | Dual-tropic (X4/R5) | Potent Inhibition | Not specified |
Note: Specific numerical IC50 values for all strains were not consistently provided in the search results, but the qualitative potency is clearly indicated.
Experimental Protocols
The identification of gp41 as the target of this compound relied on several key experimental methodologies. Detailed protocols for these experiments are outlined below.
Cell-Cell Fusion Assay
This assay is used to quantify the fusion between cells expressing HIV-1 Env and target cells expressing CD4 and coreceptors.
Principle: Effector cells expressing the HIV-1 Env protein on their surface are co-cultured with target cells expressing CD4 and the appropriate coreceptor (CXCR4 or CCR5). Fusion between these cells leads to the formation of syncytia (multinucleated giant cells) and can be quantified by a reporter gene system.
Detailed Protocol:
-
Cell Lines:
-
Effector Cells: HeLa cells engineered to express the HIV-1 Env glycoprotein (e.g., from the LAI or NDK strain).[5]
-
Target Cells: HeLa cells expressing CD4 and a coreceptor (e.g., CXCR4 for X4-tropic viruses). These cells often contain a reporter gene, such as luciferase or β-galactosidase, under the control of the HIV-1 Tat-responsive promoter.[5][6]
-
-
Assay Procedure:
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, prepare a suspension of effector cells.
-
Treat the target cells with varying concentrations of this compound for a predetermined incubation period.
-
Add the effector cells to the wells containing the target cells and the compound.
-
Co-culture the cells for a specific duration (e.g., 6-8 hours) to allow for cell fusion.
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Calculate the percentage of fusion inhibition at each drug concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
Generation of Chimeric HIV-1 Env Proteins
To pinpoint the region within Env responsible for this compound sensitivity, chimeric Env proteins were constructed by swapping domains between sensitive (e.g., LAI) and resistant (e.g., NDK) strains.
Principle: By exchanging specific regions of the env gene between a drug-sensitive and a drug-resistant HIV-1 strain, the resulting chimeric viruses or Env proteins can be tested for their sensitivity to the inhibitor. This allows for the mapping of the determinant of resistance to a specific protein domain.
Detailed Protocol:
-
Plasmid Construction:
-
Obtain plasmids containing the full-length env genes of the sensitive (e.g., pLAI) and resistant (e.g., pNDK) HIV-1 strains.
-
Use standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation) to swap corresponding domains of the gp120 and gp41 coding regions between the two plasmids. For example, create a chimera with the gp120 from LAI and the gp41 from NDK.
-
Verify the integrity of the chimeric constructs by DNA sequencing.
-
-
Expression and Functional Analysis:
-
Transfect the chimeric env plasmids into suitable cells (e.g., 293T cells) to produce viral particles or to be used in cell-cell fusion assays.
-
Assess the functionality of the chimeric Env proteins by measuring their ability to mediate viral entry or cell fusion.
-
Evaluate the sensitivity of the chimeric Env-mediated fusion or infection to this compound as described in the cell-cell fusion assay or virus infectivity assay.
-
Site-Directed Mutagenesis of gp41
To identify specific amino acid residues critical for this compound activity, site-directed mutagenesis was employed to introduce specific mutations into the gp41 gene.
Principle: By changing specific amino acids in the gp41 protein, researchers can assess the impact of these changes on drug sensitivity. This technique was crucial in identifying the importance of the gp41 loop region for this compound's mechanism of action.
Detailed Protocol:
-
Primer Design:
-
Mutagenesis Reaction:
-
Use a high-fidelity DNA polymerase to perform a PCR reaction with the plasmid containing the wild-type gp41 gene as the template and the mutagenic primers.
-
The PCR cycling conditions are typically: an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.[7]
-
-
Digestion of Parental DNA and Transformation:
-
Digest the PCR product with the DpnI restriction enzyme to specifically degrade the methylated parental DNA template, leaving the newly synthesized, mutated DNA intact.[7]
-
Transform the DpnI-treated DNA into competent E. coli cells for amplification.
-
-
Verification and Functional Analysis:
-
Isolate the plasmid DNA from several bacterial colonies and sequence the gp41 gene to confirm the presence of the desired mutation.
-
Express the mutant Env protein and assess its sensitivity to this compound using the cell-cell fusion or virus infectivity assays.
-
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex interactions and experimental logic in drug target identification. The following visualizations were created using the DOT language for Graphviz.
HIV-1 Entry and Fusion Signaling Pathway
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp41.
Experimental Workflow for this compound Target Identification
Caption: Workflow for identifying the molecular target of this compound.
Conclusion
The identification of the gp41 loop region as the target of this compound provides valuable insights into the mechanism of HIV-1 entry and fusion. The experimental workflow detailed in this guide, from initial observations to precise target mapping, serves as a classic example of modern drug target identification. While this compound itself may not have progressed to clinical use, the knowledge gained from its study has significantly contributed to our understanding of HIV-1 entry inhibitors and has informed the development of subsequent antiviral strategies targeting this critical viral process. The methodologies described herein remain relevant for the characterization of new antiviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic acid derivatives as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors against HIV-1 and Bevirimat-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of an HIV cell-cell fusion assay by using two genetically modified HeLa cell lines and reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
RPR103611: An In-Depth Technical Guide to a Novel HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR103611 is a semi-synthetic triterpenoid derived from betulinic acid, developed by Rhône-Poulenc Rorer (a predecessor of Sanofi), which emerged from research programs focused on novel anti-HIV therapeutics. It is classified as a human immunodeficiency virus type 1 (HIV-1) entry inhibitor. Specifically, this compound targets the viral envelope glycoprotein gp41, a critical component of the viral fusion machinery. By interfering with gp41-mediated membrane fusion, this compound effectively blocks the entry of the virus into host cells, a crucial step in the HIV-1 lifecycle.
Discovery and History
The discovery of this compound is rooted in the exploration of natural products as sources for novel antiviral agents. Betulinic acid, a pentacyclic triterpene found in the bark of several plant species, was identified as a promising lead compound with anti-HIV activity. Researchers at Rhône-Poulenc Rorer synthesized a series of ω-aminoalkanoic acid derivatives of betulinic acid to optimize its antiviral potency and pharmacological properties. Within this series, the statine derivative designated as 14g in their research, and later identified as this compound, demonstrated particularly potent and specific inhibition of HIV-1 entry.
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the fusion of the HIV-1 viral envelope with the host cell membrane. This process is mediated by the viral envelope glycoproteins, gp120 and gp41. The binding of gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5) triggers conformational changes in gp41, exposing fusion-promoting domains. This compound is believed to interact with the gp41 subunit during this conformational transition, preventing the formation of a stable six-helix bundle structure required for membrane fusion. "Time-of-addition" experiments have confirmed that this compound acts at an early stage of the HIV-1 replication cycle, consistent with a fusion inhibition mechanism.
Chemical Structure
The definitive chemical structure of this compound, also referred to as compound 14g , is that of a statine derivative of betulinic acid. While the specific publication identifying this compound has been located (Journal of Medicinal Chemistry, 1997, 40(21), 3226-3237), the detailed chemical structure from the publication's supplementary data is not publicly available.
In Vitro Antiviral Activity
This compound has demonstrated potent and selective activity against different strains of HIV-1 in vitro. Its efficacy is particularly notable against CXCR4-tropic (X4) and dual-tropic strains of the virus.
| HIV-1 Strain | Coreceptor Tropism | IC50 (nM) |
| YU2 | CCR5 | 80 |
| NL4-3 | CXCR4 | 0.27 |
| 89.6 | Dual (CXCR4/CCR5) | 0.17 |
Resistance
Studies on viral resistance to this compound have identified specific mutations within the gp41 envelope glycoprotein. The primary mutations associated with resistance are an arginine to alanine substitution at position 22 (R22A) and an isoleucine to serine substitution at position 84 (I84S) in the gp41 ectodomain. The I84S mutation alone has been shown to be sufficient to confer resistance to the antiviral effects of this compound. This indicates that the binding site or the site of action of this compound is located within or is allosterically affected by this region of gp41.
Experimental Protocols
Syncytium Formation Assay
This assay is used to evaluate the ability of a compound to inhibit HIV-1-induced cell-cell fusion, which results in the formation of multinucleated giant cells called syncytia.
Principle: Chronically HIV-1 infected cells (e.g., H9 cells) are co-cultured with uninfected CD4+ target cells (e.g., CEM cells). The gp120 on the surface of the infected cells binds to the CD4 receptors on the target cells, leading to gp41-mediated fusion of the cell membranes and the formation of syncytia. The inhibitory effect of a compound is determined by the reduction in the number or size of syncytia compared to a control culture without the compound.
Protocol:
-
Cell Preparation:
-
Harvest chronically HIV-1 infected H9 cells and uninfected CEM cells.
-
Wash the cells with fresh culture medium and resuspend to a concentration of 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add serial dilutions of this compound in triplicate.
-
Add 50 µL of the H9 cell suspension and 50 µL of the CEM cell suspension to each well.
-
Include control wells with cells only (no compound) and wells with a known fusion inhibitor (e.g., Enfuvirtide) as a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Quantification:
-
After incubation, visually inspect the wells under a microscope and count the number of syncytia (defined as cells containing more than four nuclei).
-
Alternatively, a reporter gene assay can be used where one cell line expresses a viral transactivator (like Tat) and the other contains a reporter gene (like luciferase) under the control of a viral promoter. Fusion leads to the activation of the reporter gene, and the signal can be quantified.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-compound control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
-
Time-of-Addition Experiment
This experiment is designed to determine the specific stage of the HIV-1 replication cycle that is inhibited by an antiviral compound.
Principle: A synchronized infection of target cells with HIV-1 is initiated. The test compound is then added at different time points post-infection. If the compound targets an early event (e.g., entry), it will lose its inhibitory effect when added after that event has occurred. By comparing the time-course of inhibition to that of known inhibitors with defined mechanisms of action, the target of the test compound can be identified.
Protocol:
-
Cell and Virus Preparation:
-
Use a highly permissive cell line (e.g., MT-4 cells) and a high-titer HIV-1 stock.
-
Pre-cool the cells and virus on ice to allow for viral attachment without fusion.
-
-
Synchronized Infection:
-
Adsorb the virus to the cells at 4°C for 1-2 hours to allow binding but not fusion.
-
Wash the cells to remove unbound virus.
-
Initiate synchronous infection by rapidly warming the cells to 37°C. This is considered time zero.
-
-
Timed Compound Addition:
-
At various time points after the temperature shift (e.g., 0, 1, 2, 4, 6, 8, 10, 12 hours), add this compound to the infected cell cultures in triplicate.
-
Include known inhibitors as controls:
-
A CD4-binding inhibitor (added at time 0).
-
A fusion inhibitor like Enfuvirtide (added up to 1-2 hours post-infection).
-
A reverse transcriptase inhibitor like Zidovudine (added up to 6-8 hours post-infection).
-
An integrase inhibitor (added up to 10-12 hours post-infection).
-
-
-
Assay Readout:
-
After a single round of replication (typically 24-48 hours post-infection), collect the cell culture supernatant.
-
Quantify viral replication by measuring the amount of p24 antigen in the supernatant using an ELISA.
-
-
Data Analysis:
-
Plot the percentage of inhibition of p24 production for each compound against the time of addition.
-
The time point at which a compound loses its ability to inhibit viral replication indicates when its target step in the viral lifecycle is completed. The profile for this compound would be compared to that of the known fusion inhibitor.
-
Visualizations
Caption: HIV-1 entry and fusion pathway, indicating the inhibitory action of this compound.
A Technical Guide to the Comparative Analysis of HIV-1 Entry Inhibitors: RPR103611 and its Stereoisomer IC9564
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparative analysis of two closely related betulinic acid derivatives, RPR103611 and its stereoisomer IC9564, both potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This document summarizes their biological activities, delineates their mechanisms of action, and provides detailed experimental protocols for their evaluation, adhering to the highest standards of scientific rigor.
Introduction
This compound and IC9564 are synthetic derivatives of betulinic acid, a naturally occurring pentacyclic triterpenoid. Both compounds have demonstrated significant anti-HIV-1 activity by targeting the viral entry process, a critical step in the HIV-1 lifecycle. Their primary mechanism of action involves the inhibition of membrane fusion mediated by the HIV-1 envelope glycoproteins, gp120 and gp41. While being stereoisomers, subtle differences in their three-dimensional structure can influence their interaction with viral targets and, consequently, their inhibitory potency and specificity. This guide aims to provide a comprehensive comparison to aid researchers in the field of antiretroviral drug development.
Quantitative Analysis of Anti-HIV-1 Activity
The antiviral potency of this compound and IC9564 has been evaluated against various laboratory-adapted and primary isolates of HIV-1. The following tables summarize the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) reported in the literature. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies. However, a notable finding from existing research suggests that both stereoisomers are approximately equipotent in their anti-HIV-1 and anti-fusion activities.
Table 1: Comparative Anti-HIV-1 Activity of this compound
| HIV-1 Strain | Tropism | IC50 (nM) |
| YU2 | CCR5 | 80 |
| NL4-3 | CXCR4 | 0.27 |
| 89.6 | Dual | 0.17 |
Table 2: Comparative Anti-HIV-1 Activity of IC9564 and its Analogues
| Compound | HIV-1 Strain | EC50 (µM) |
| IC9564 analogue 5 | Not Specified | 0.33 |
| IC9564 analogue 20 | Not Specified | 0.46 |
Mechanism of Action: Targeting HIV-1 Entry
Both this compound and IC9564 function as HIV-1 entry inhibitors by interfering with the conformational changes of the viral envelope glycoproteins required for membrane fusion.
-
This compound: This compound efficiently inhibits membrane fusion mediated by the envelope proteins of CXCR4-dependent (X4) HIV-1 strains. Its antiviral efficacy is dependent on the sequence of the gp41 loop region and the stability of the gp120-gp41 complex. Resistance to this compound is conferred by specific mutations within the gp41 ectodomain.
-
IC9564: This stereoisomer also blocks HIV-1 envelope-mediated membrane fusion. Its molecular target has been identified as the V3 loop of the gp120 glycoprotein. By binding to this region, IC9564 induces a nonproductive conformational change in gp120, preventing its interaction with the host cell co-receptors and subsequent fusion.
The following diagram illustrates the proposed mechanism of action for these HIV-1 entry inhibitors.
An In-depth Technical Guide to the RPR103611 gp41 Binding Site
This technical guide provides a comprehensive overview of the binding site and mechanism of action of RPR103611, a nonpeptidic small molecule inhibitor of HIV-1 entry. The information is intended for researchers, scientists, and drug development professionals working on HIV-1 therapeutics.
Introduction
This compound is a triterpene derivative that effectively blocks membrane fusion mediated by the envelope glycoproteins (Env) of CXCR4-dependent (X4) HIV-1 strains.[1][2][3] Its mechanism of action involves targeting the gp41 subunit of the HIV-1 Env complex, thereby preventing the conformational changes required for the fusion of viral and cellular membranes.[4][5] This guide delves into the specifics of the this compound binding site on gp41, the factors influencing its antiviral activity, and the experimental methodologies used to elucidate these details.
Quantitative Data: Inhibitory Activity of this compound
The antiviral efficacy of this compound is highly dependent on the specific HIV-1 strain. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various HIV-1 strains in cell-cell fusion assays.
| HIV-1 Strain | Coreceptor Tropism | Sensitivity to this compound | IC50 (µM) | Reference |
| LAI | X4 | Sensitive | ~0.1 | [1][2][3] |
| NDK | X4 | Resistant | >10 | [1][2][3] |
| ADA | R5 | Resistant | >10 | [1][2][3] |
| LAI-gp120/ADA-gp41 | Chimeric | Sensitive | Not specified | [1][2][3] |
| ADA-gp120/LAI-gp41 | Chimeric | Sensitive | Not specified | [1][2][3] |
The gp41 Binding Site of this compound
The primary binding site of this compound is located within the "loop region" of the gp41 ectodomain. This region separates the N-terminal and C-terminal heptad repeats (NHR and CHR, respectively), which are critical for the formation of the six-helix bundle that drives membrane fusion.
Key Residues Determining Sensitivity and Resistance
Studies utilizing chimeric envelope proteins and site-directed mutagenesis have identified specific amino acid residues within the gp41 loop region that are critical for this compound sensitivity.
-
Isoleucine 84 (I84): Mutation of isoleucine to serine at position 84 (I84S) in the LAI strain confers resistance to this compound.[4][5]
-
Leucine 91 (L91): The presence of leucine at position 91 is associated with sensitivity (as in the LAI strain), while a histidine at this position (as in the NDK strain) leads to resistance.[1][2][3]
The presence of nonpolar residues in this loop region appears to be a key determinant for the antiviral activity of this compound.[1][2][3]
Role of gp120-gp41 Complex Stability
The accessibility of the this compound binding site on gp41 is influenced by the stability of the gp120-gp41 complex. R5-tropic strains, such as ADA, typically have a more stable gp120-gp41 association compared to X4-tropic strains. This increased stability is thought to mask the this compound binding site on gp41, leading to resistance even when the loop region sequence is similar to that of sensitive strains.[1][2][3]
Experimental evidence supporting this includes:
-
Acidic pH Treatment: Mildly acidic conditions, which are known to destabilize the gp120-gp41 complex, can render the resistant ADA strain sensitive to this compound.[1][2][3]
-
Soluble CD4 (sCD4) Treatment: Pre-incubation of resistant viruses with sCD4, which induces conformational changes in Env and exposes regions of gp41, can partially overcome resistance to this compound.[1][2][3]
Proposed Mechanism of Action
The diagram below illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
Cell-Cell Fusion Assay for this compound Efficacy
This protocol outlines a method to assess the inhibitory effect of this compound on HIV-1 Env-mediated cell-cell fusion.
Materials:
-
Effector cells: HeLa cells expressing HIV-1 Env (e.g., LAI, NDK, or chimeric constructs).
-
Target cells: P4-HeLa cells expressing CD4, CXCR4, and CCR5, and containing a Tat-inducible β-galactosidase reporter gene.
-
This compound stock solution (in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
β-galactosidase substrate (e.g., CPRG or X-gal).
-
Lysis buffer.
-
96-well plates.
-
Spectrophotometer.
Procedure:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the target cells.
-
Add effector cells to the wells containing target cells and this compound.
-
Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion and reporter gene activation.
-
Lyse the cells and add the β-galactosidase substrate.
-
Incubate until color development is sufficient.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of fusion at each this compound concentration and determine the IC50 value.
Caption: Workflow for cell-cell fusion assay.
Generation of HIV-1 Chimeric Envelope Glycoproteins
This protocol describes the generation of chimeric Env proteins to map determinants of drug sensitivity and resistance.
Materials:
-
Plasmids encoding the Env genes of interest (e.g., from LAI and NDK strains).
-
Restriction enzymes.
-
T4 DNA ligase.
-
Competent E. coli for cloning.
-
Plasmid purification kits.
-
DNA sequencing reagents.
-
Mammalian expression vector.
Procedure:
-
Identify conserved restriction sites in the Env genes of the sensitive and resistant strains.
-
Digest the Env-encoding plasmids with the selected restriction enzymes to generate fragments corresponding to different domains (e.g., gp120, gp41 ectodomain, transmembrane domain).
-
Ligate the desired fragments from the different strains into a mammalian expression vector. For example, ligate the gp120 fragment from the LAI strain with the gp41 fragment from the NDK strain.
-
Transform the ligated plasmids into competent E. coli and select for positive clones.
-
Purify the chimeric plasmids and verify the sequence of the chimeric Env gene by DNA sequencing.
-
Use the verified chimeric Env plasmids to transfect effector cells for use in cell-cell fusion assays as described in section 5.1.
Caption: Workflow for generating chimeric Env.
Conclusion
This compound represents an important tool for studying the mechanism of HIV-1 entry and a potential scaffold for the development of novel fusion inhibitors. Its antiviral activity is intricately linked to the amino acid sequence of the gp41 loop region and the conformational state of the Env complex. The experimental approaches detailed in this guide provide a framework for further investigation into the interaction of small molecules with the HIV-1 fusion machinery and for the identification of new antiviral agents.
References
- 1. Sensitivity to a Nonpeptidic Compound (this compound) Blocking Human Immunodeficiency Virus Type 1 Env-Mediated Fusion Depends on Sequence and Accessibility of the gp41 Loop Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell–cell and virus–cell fusion assay–based analyses of alanine insertion mutants in the distal α9 portion of the JRFL gp41 subunit from HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of fusion inhibitors in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity to a nonpeptidic compound (this compound) blocking human immunodeficiency virus type 1 Env-mediated fusion depends on sequence and accessibility of the gp41 loop region - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Pharmacological Profile of RPR103611
An important note on the availability of information: Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found for a compound designated as "RPR103611." This designation may represent an internal development code that has not been disclosed in public forums, or it could be an alternative name for a compound that is not indexed under this identifier.
During the initial investigation, a potential but unconfirmed link to a compound named RWJ-348260 was explored. RWJ-348260 is a novel, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Given the lack of data for this compound, and for illustrative purposes, this guide will proceed by presenting the type of in-depth pharmacological profile that would be constructed for a research compound, using the publicly available information on RWJ-348260 as a proxy. It is crucial to understand that this information may not be representative of this compound.
Core Pharmacological Profile of RWJ-348260
RWJ-348260 is a selective and potent agonist of PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Its primary mechanism of action involves binding to and activating PPARγ, which in turn modulates the expression of a suite of genes involved in insulin signaling, adipogenesis, and lipid homeostasis.
Mechanism of Action
The activation of PPARγ by RWJ-348260 leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.
Quantitative Pharmacological Data
The following tables summarize the quantitative data available for RWJ-348260 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of RWJ-348260
| Assay Type | Target | Cell Line/System | Endpoint | Value |
| Co-transfection Assay | PPARγ | - | EC50 | - |
| Receptor Binding Assay | PPARγ | - | Ki | - |
| aP2 Gene Induction | - | 3T3-L1 preadipocytes | EC50 | - |
| Preadipocyte Differentiation | - | 3T3-L1 preadipocytes | EC50 | - |
Note: Specific quantitative values (EC50, Ki) for RWJ-348260 are not provided in the publicly accessible abstracts. Access to the full-text article would be required to populate these fields.
Table 2: In Vivo Efficacy of RWJ-348260 in Rodent Models of Diabetes
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Change in Plasma Glucose | Change in HbA1c | Change in Insulin | Change in Triglycerides |
| ob/ob mouse | RWJ-348260 | - | - | ↓ | ↓ | ↓ | ↓ |
| db/db mouse | RWJ-348260 | - | - | ↓ | ↓ | ↓ | ↓ |
| Zucker Diabetic Fatty (ZDF) rat | RWJ-348260 | - | - | ↓ | ↓ | ↓ | ↓ |
Note: "↓" indicates a statistically significant decrease compared to vehicle-treated controls. Specific dosages and percentage changes are not detailed in the available abstracts.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of RWJ-348260 would be essential for replication and further research. The following outlines the typical components of such protocols.
PPARγ-GAL4 Co-transfection Assay
This assay is designed to measure the ability of a compound to activate the PPARγ receptor in a cellular context.
Methodology Details:
-
Cell Line: Typically a human embryonic kidney (HEK293) or a similar easily transfectable cell line.
-
Plasmids: 1) An expression vector containing the DNA binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of human PPARγ. 2) A reporter plasmid containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene, commonly firefly luciferase.
-
Transfection Reagent: A commercially available lipid-based transfection reagent.
-
Compound Incubation: Cells are typically incubated with the test compound for 24 to 48 hours.
-
Data Analysis: Luminescence is measured using a luminometer. The data is then normalized to a positive control (e.g., rosiglitazone) and EC50 values are calculated using a non-linear regression analysis.
PPARγ Receptor Binding Assay
This is a biochemical assay to determine the affinity of a compound for the PPARγ receptor.
Methodology Details:
-
Receptor Source: Recombinant human PPARγ protein, often expressed in and purified from E. coli or insect cells.
-
Radioligand: A radiolabeled ligand with known high affinity for PPARγ (e.g., [3H]-rosiglitazone).
-
Assay Principle: A competitive binding format where the unlabeled test compound (RWJ-348260) competes with the radioligand for binding to the PPARγ receptor.
-
Separation Method: Separation of bound from free radioligand is typically achieved by filtration through a glass fiber filter, followed by washing.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Efficacy Studies in Diabetic Rodent Models
These studies are designed to assess the anti-diabetic effects of a compound in a whole-animal system.
Methodology Details:
-
Animal Models:
-
ob/ob mice: Genetically obese and diabetic due to a mutation in the leptin gene.
-
db/db mice: Genetically diabetic due to a mutation in the leptin receptor gene.
-
Zucker Diabetic Fatty (ZDF) rats: A model of obesity and type 2 diabetes.
-
-
Compound Administration: RWJ-348260 is typically administered orally once daily for a specified duration.
-
Parameters Measured:
-
Plasma Glucose: Measured from blood samples, often after a fasting period.
-
Glycated Hemoglobin (HbA1c): A measure of long-term glycemic control.
-
Plasma Insulin: Measured to assess effects on insulin sensitivity and pancreatic beta-cell function.
-
Plasma Triglycerides: To evaluate the compound's effect on lipid metabolism.
-
Oral Glucose Tolerance Test (OGTT): To assess the improvement in glucose disposal after an oral glucose challenge.
-
-
Data Analysis: Statistical comparison between the vehicle-treated control group and the compound-treated groups.
Conclusion
While a direct pharmacological profile for this compound could not be constructed due to a lack of public information, the analysis of a related compound, RWJ-348260, provides a framework for the type of in-depth technical guide required by researchers. This includes a clear description of the mechanism of action, quantitative data on in vitro and in vivo activity, and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows serve to enhance the understanding of the compound's pharmacology. Should information on this compound become publicly available, a similar comprehensive profile can be generated.
RPR103611 (CAS Number: 150840-75-8): A Technical Guide to a Potent HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR103611 is a synthetic derivative of betulinic acid, a naturally occurring pentacyclic triterpene. Identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1), this compound has been a subject of interest in the development of novel antiretroviral therapies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and relevant experimental protocols.
Chemical Properties and Structure
This compound is characterized by the addition of an ω-aminoalkanoic acid side chain to the betulinic acid scaffold. This modification is crucial for its anti-HIV-1 activity.
| Property | Value |
| CAS Number | 150840-75-8 |
| Molecular Formula | C46H78N2O6 |
| Molecular Weight | 755.12 g/mol |
Biological Activity
This compound exhibits potent inhibitory activity against various strains of HIV-1, including those that are tropic for different co-receptors (CCR5 and CXCR4). The inhibitory concentrations (IC50) are in the nanomolar range for several viral strains, highlighting its potential as an antiretroviral agent.
| HIV-1 Strain | Tropism | IC50 (µM) |
| YU2 | CCR5-tropic | 0.08 |
| NL4-3 | CXCR4-tropic | 0.00027 |
| 89.6 | Dual-tropic | 0.00017 |
Data sourced from MedchemExpress.[1]
Mechanism of Action
Studies have elucidated that this compound acts as an HIV-1 entry inhibitor.[2] Its mechanism is distinct from many other antiretroviral drugs. This compound does not inhibit key viral enzymes such as reverse transcriptase, protease, or integrase.[2] Instead, it interferes with an early step in the viral replication cycle, specifically the fusion of the viral envelope with the host cell membrane.[2]
"Time of addition" experiments have shown that this compound is effective when added after the initial binding of the virus to the host cell's CD4 receptor.[2] It has been observed to inhibit syncytium formation, which is the fusion of infected and uninfected cells, a hallmark of HIV-1 infection.[2] However, the compound does not appear to block the initial virus-cell binding.[2] This suggests that this compound acts at a post-binding stage, likely by preventing the conformational changes in the viral envelope glycoproteins (gp120 and gp41) that are necessary for membrane fusion.
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the synthesis and evaluation of betulinic acid derivatives like this compound.
Synthesis of ω-Aminoalkanoic Acid Derivatives of Betulinic Acid
The synthesis of this compound involves the coupling of betulinic acid with an appropriate ω-aminoalkanoic acid derivative, which in the case of this compound is a statine derivative. A general procedure for such amide coupling is as follows:
-
Activation of Betulinic Acid: Betulinic acid is first converted to an activated ester or an acid chloride. For example, treatment with a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) at room temperature.
-
Amide Coupling: The activated betulinic acid is then reacted with the desired ω-aminoalkanoic acid derivative (e.g., a statine ester). The reaction is typically carried out in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.
-
Deprotection (if necessary): If the amino acid derivative contains protecting groups (e.g., on a carboxylic acid or hydroxyl group), these are removed in the final step using appropriate deprotection conditions (e.g., acid or base hydrolysis, or hydrogenolysis).
-
Purification: The final product is purified by chromatographic techniques, such as column chromatography on silica gel, to yield the desired betulinic acid derivative.
Anti-HIV-1 Activity Assay (Syncytium Formation Assay)
This assay is used to determine the ability of a compound to inhibit HIV-1-induced cell-cell fusion.
-
Cell Culture: Co-culture susceptible target cells (e.g., MT-2 cells) with HIV-1 infected cells (e.g., H9/IIIB cells) in a 96-well microtiter plate.
-
Compound Addition: Add serial dilutions of the test compound (this compound) to the co-culture. Include appropriate controls (e.g., no compound, and a known inhibitor).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours.
-
Syncytium Counting: After incubation, examine the wells under an inverted microscope and count the number of giant multinucleated cells (syncytia).
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the control without the compound.
Virus-Cell Binding Assay
This assay determines if a compound prevents the initial attachment of the virus to the host cell.
-
Cell Preparation: Prepare a suspension of target cells (e.g., CEM cells) in a suitable buffer.
-
Virus Incubation: Pre-incubate HIV-1 virions with serial dilutions of the test compound for a defined period (e.g., 1 hour at 37°C).
-
Binding: Add the virus-compound mixture to the target cells and incubate at 4°C for 1-2 hours to allow binding but prevent fusion.
-
Washing: Wash the cells extensively with cold buffer to remove unbound virus.
-
Quantification: Lyse the cells and quantify the amount of bound virus by measuring a viral protein, typically p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that inhibits viral binding by 50% is determined.
Conclusion
This compound is a potent betulinic acid-derived HIV-1 entry inhibitor with a mechanism of action that targets the post-binding fusion step of the viral lifecycle. Its nanomolar efficacy against a range of HIV-1 strains makes it and its analogs valuable leads for the development of new antiretroviral drugs, particularly for combination therapies that can target different stages of the HIV-1 replication cycle. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the synthesis and biological activity of this class of compounds.
References
Unraveling "RPR103611": A Technical Guide to the Rapid Plasma Reagin Test for Research Applications
Initial Assessment: The identifier "RPR103611" does not correspond to a specific research molecule or therapeutic compound with a known mechanism of action or signaling pathway. Instead, "RPR" is the widely recognized acronym for the Rapid Plasma Reagin test, a standard diagnostic tool for syphilis. The numerical suffix, "103611," likely represents a catalog or product number for a specific manufacturer's RPR test kit intended for research use only.
This technical guide, therefore, provides an in-depth overview of the core principles, experimental procedures, and data interpretation of the Rapid Plasma Reagin test, tailored for researchers, scientists, and drug development professionals who may utilize this assay in their work.
Core Principles of the RPR Test
The Rapid Plasma Reagin test is a non-treponemal flocculation assay used to detect reagin antibodies in human serum or plasma. Reagin antibodies are a complex of IgM and IgG antibodies that are produced by the body in response to the cellular damage caused by the bacterium Treponema pallidum, the causative agent of syphilis.
The RPR test antigen is a carbon particle cardiolipin antigen. It is a mixture of:
-
Cardiolipin: A lipid material isolated from bovine heart, which acts as the primary antigen.
-
Lecithin: Purified from egg yolk, it enhances the reactivity of the cardiolipin.
-
Cholesterol: Sensitizes the antigen to detect smaller amounts of reagin.
-
Charcoal particles: These are included in the antigen suspension to allow for macroscopic visualization of the flocculation reaction.
When a serum or plasma sample containing reagin antibodies is mixed with the RPR antigen suspension, the antibodies bind to the lipid antigens, causing the charcoal particles to agglutinate. This clumping, or flocculation, is visible to the naked eye as black clumps against the white background of the test card. If no reagin antibodies are present, the test suspension will remain uniformly gray.
Data Presentation
The results of the RPR test can be reported both qualitatively and semi-quantitatively.
Table 1: Qualitative Interpretation of RPR Test Results
| Observation | Interpretation |
| Black clumps of varying sizes against a clear background | Reactive (R) |
| No clumping or very slight roughness; uniform gray appearance | Non-reactive (N) |
Table 2: Semi-Quantitative Titer Determination and Interpretation
For reactive samples, a semi-quantitative titer can be determined by serially diluting the sample and re-testing. The titer is reported as the reciprocal of the highest dilution that shows a reactive result.
| Dilution | Result | Titer |
| Undiluted | Reactive | 1 |
| 1:2 | Reactive | 2 |
| 1:4 | Reactive | 4 |
| 1:8 | Reactive | 8 |
| 1:16 | Non-reactive | 8 |
| 1:32 | Non-reactive | 8 |
Experimental Protocols
The following is a generalized protocol for performing the RPR test. Researchers should always refer to the specific instructions provided with their RPR test kit.
Materials:
-
RPR antigen suspension
-
Patient serum or plasma
-
Positive and negative control sera
-
Disposable dispensing needles or pipettes calibrated to deliver a specific volume (e.g., 50 µL)
-
Test cards with distinct reaction circles
-
Mechanical rotator set to 100 rpm
-
High-intensity light source
Qualitative Protocol:
-
Bring all reagents and samples to room temperature (20-30°C).
-
Place one drop (approximately 50 µL) of the patient sample onto a designated circle on the test card.
-
Using a separate pipette or stirrer, spread the sample evenly over the entire area of the circle.
-
Briefly shake the RPR antigen suspension to ensure homogeneity.
-
Dispense one drop of the antigen suspension onto the circle containing the patient sample. Do not mix.
-
Place the test card on the mechanical rotator and rotate at 100 rpm for 8 minutes.
-
Immediately after rotation, read the results macroscopically under a high-intensity light source.
Semi-Quantitative Protocol:
-
For each sample that was reactive in the qualitative test, prepare serial dilutions (e.g., 1:2, 1:4, 1:8, 1:16, etc.) using a 0.9% saline solution.
-
Test each dilution as described in the qualitative protocol.
-
The titer is the highest dilution that produces a reactive result.
Visualization of Experimental Workflow and Principle
The following diagrams illustrate the RPR test workflow and the underlying immunological principle.
Triterpenoid Compounds as HIV Inhibitors: A Technical Guide
Introduction
The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by highly active antiretroviral therapy (HAART). However, the emergence of drug-resistant viral strains and long-term toxicities associated with current medications necessitate the discovery of new antiviral agents with novel mechanisms of action[1]. Natural products, particularly triterpenoids, have emerged as a promising source of new anti-HIV drug candidates[1][2]. Triterpenoids are a large and structurally diverse class of naturally occurring compounds derived from a 30-carbon precursor, squalene. Found widely in the plant kingdom, they exhibit a range of biological activities, including potent antiviral effects[1][2][3].
This technical guide provides a comprehensive overview of triterpenoid compounds as HIV inhibitors, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals working in the field of antiviral drug discovery.
The HIV-1 Life Cycle: A Landscape of Therapeutic Targets
The replication cycle of HIV-1 presents multiple distinct stages that can be targeted by antiviral agents. Triterpenoids have demonstrated inhibitory activity across various points in this cycle, from initial viral entry to the final maturation of new virions.
Triterpenoids as HIV Entry and Fusion Inhibitors
The initial step of HIV infection involves the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor, followed by a conformational change that allows interaction with a coreceptor (CCR5 or CXCR4) and subsequent fusion mediated by gp41. Several triterpene derivatives, particularly from the lupane class, block this process at a post-binding step related to membrane fusion[4][5].
Betulinic acid derivatives have been extensively studied as entry inhibitors[6][7]. For instance, compounds with specific ω-aminoalkanoic acid side chains at the C-28 position show potent anti-HIV-1 activity in the nanomolar range[5]. Time-of-addition experiments suggest these compounds act early in the viral life cycle, interfering with the virus-cell fusion process rather than the initial gp120-CD4 binding[5]. Another lupane-type triterpenoid, 30-oxo-calenduladiol, was identified as a specific CCR5 antagonist, inhibiting R5-tropic HIV-1 infection with an IC50 value of 1 µM[8].
Table 1: Quantitative Data for Triterpenoid Entry Inhibitors
| Compound Class | Compound Name/Derivative | Target | EC50 / IC50 | Cell Line | Reference |
|---|---|---|---|---|---|
| Lupane | 30-oxo-calenduladiol | CCR5 Antagonist (Entry) | IC50: 1 µM | CCR5+/CXCR4+ cells | [8] |
| Lupane | Betulinylamino-undecanoic acid | Entry/Fusion | IC50: 300 nM | CEM 4 | [7] |
| Lupane | Betulin derivative (A43D) | gp120 (Entry) | Potent | - | [9] |
| Saponin | From Tieghemella heckelii | Entry | Potent | HeLa-CD4 |[10] |
Triterpenoids as HIV Reverse Transcriptase (RT) Inhibitors
Reverse transcriptase is a key viral enzyme that converts the single-stranded viral RNA genome into double-stranded DNA, a critical step for integration into the host genome. Triterpenoids from various structural classes have been shown to inhibit purified HIV-1 RT. A study screening 55 different triterpenoids found that compounds like lupenone, betulin diacetate, and cycloartenol ferulate were effective inhibitors with IC50 values in the low micromolar range[11]. Some lupane-type triterpenoids have also been identified as multi-target inhibitors that act, in part, by inhibiting reverse transcription[1][12]. A semi-synthetic analog of glycyrrhizic acid also demonstrated high anti-HIV-1 activity by inhibiting the RNA-dependent DNA-polymerase activity of RT with an IC50 of 3.1 ±1.0 μg/mL[13].
Table 2: Quantitative Data for Triterpenoid RT Inhibitors
| Compound Class | Compound Name/Derivative | Target | IC50 | Assay Type | Reference |
|---|---|---|---|---|---|
| Lupane | Lupenone | HIV-1 RT | 2.1 µM | Purified Enzyme | [11] |
| Lupane | Betulin diacetate | HIV-1 RT | 1.4 µM | Purified Enzyme | [11] |
| Tetracyclic | Cycloartenol ferulate | HIV-1 RT | 2.2 µM | Purified Enzyme | [11] |
| Tetracyclic | 24-methylenecycloartanol ferulate | HIV-1 RT | 1.9 µM | Purified Enzyme | [11] |
| Oleanane | Olean-9(11),12(13)-dien-30-oic acid glycoside | HIV-1 RT | 3.1 µg/mL | Recombinant Enzyme | [13] |
| Ursane | 3-acetoxyalphitolic acid | HIV-1 RT | 16.3 µg/mL | Purified Enzyme |[1] |
Triterpenoids as HIV Integrase (IN) Inhibitors
After reverse transcription, the viral DNA is transported to the nucleus and integrated into the host cell's chromosome, a process catalyzed by the viral enzyme integrase (IN). Inhibition of this enzyme is a validated therapeutic strategy. Several pentacyclic triterpenoids have shown inhibitory activity against HIV-1 integrase. Betulin exhibited the highest activity with an IC50 of 17.7 µM, followed by betulinic acid (IC50 = 24.8 µM), oleanolic acid (IC50 = 30.3 µM), and ursolic acid (IC50 = 35.0 µM)[3]. This indicates that the lupane scaffold may be particularly favorable for IN inhibition[3].
Table 3: Quantitative Data for Triterpenoid Integrase Inhibitors
| Compound Class | Compound Name | Target | IC50 | Assay Type | Reference |
|---|---|---|---|---|---|
| Lupane | Betulin | HIV-1 IN | 17.7 µM | Recombinant Enzyme | [3] |
| Lupane | Betulinic Acid | HIV-1 IN | 24.8 µM | Recombinant Enzyme | [3] |
| Oleanane | Oleanolic Acid | HIV-1 IN | 30.3 µM | Recombinant Enzyme | [3] |
| Ursane | Ursolic Acid | HIV-1 IN | 35.0 µM | Recombinant Enzyme |[3] |
Triterpenoids as HIV Protease (PR) Inhibitors
HIV protease is essential for viral maturation. It cleaves newly synthesized Gag and Gag-Pol polyproteins into functional proteins and enzymes. Inhibition of protease results in the production of immature, non-infectious viral particles. Oleanolic acid and ursolic acid derivatives have been identified as potent inhibitors of HIV-1 protease[1][3]. Ursolic acid and its acetylated form inhibit HIV-1 protease with IC50 values of 8 µM and 13 µM, respectively[3]. Furthermore, A-seco (ring A-cleaved) triterpenoids have been developed as a novel and highly selective class of HIV-1 protease inhibitors, with some derivatives showing IC50 values as low as 3.9 µM[14]. Triterpenoid saponins isolated from Aesculus chinensis have also been evaluated for their inhibitory activity against HIV-1 protease[15].
Table 4: Quantitative Data for Triterpenoid Protease Inhibitors
| Compound Class | Compound Name/Derivative | Target | IC50 | Assay Type | Reference |
|---|---|---|---|---|---|
| Oleanane | Oleanolic Acid | HIV-1 PR | 57.7 µM | Recombinant Enzyme | [3] |
| Oleanane | Acylated Oleanolic Acid Derivs. | HIV-1 PR | 0.31 - 0.8 µM | Recombinant Enzyme | [1] |
| Ursane | Ursolic Acid | HIV-1 PR | 8 µM | Recombinant Enzyme | [3] |
| Ursane | Acetylursolic Acid | HIV-1 PR | 13 µM | Recombinant Enzyme | [3] |
| Lupane (A-seco) | Diosphenol derivative | HIV-1 PR | 15.7 µM | Recombinant Enzyme | [14] |
| Cycloartane | Nigranoic Acid | HIV-1 PR | 15.79 µM | Recombinant Enzyme |[3] |
Triterpenoids as HIV Maturation Inhibitors
HIV maturation is the final step in the viral life cycle, where the Gag polyprotein is cleaved by the viral protease, leading to a morphological rearrangement within the virion to form an infectious particle. Triterpenoids, specifically derivatives of betulinic acid, are the pioneering class of HIV maturation inhibitors[6][16].
The lead compound in this class is Bevirimat (BVM), also known as 3-O-(3′,3′-dimethylsuccinyl) betulinic acid[1]. Bevirimat specifically inhibits the final cleavage of the spacer peptide SP1 from the C-terminus of the capsid protein (CA), a process that is critical for the formation of the mature viral core[16]. This mode of action is distinct from that of protease inhibitors, which block all cleavage events[17]. While Bevirimat showed promise, its efficacy was limited in patients with naturally occurring polymorphisms in the Gag cleavage site. This has spurred the development of second-generation maturation inhibitors with improved activity against BVM-resistant viruses[1].
Table 5: Quantitative Data for Triterpenoid Maturation Inhibitors
| Compound Class | Compound Name/Derivative | Target | EC50 | Cell Line / Assay | Reference |
|---|---|---|---|---|---|
| Lupane | Bevirimat (BVM) | Gag (CA-SP1 cleavage) | - | Cell Culture | [1][16] |
| Lupane | BMS-955176 (2nd Gen.) | Gag (CA-SP1 cleavage) | Potent vs. BVM-R | Cell Culture | [1] |
| Lupane | Caffeic acid-BVM hybrid | Gag (CA-SP1 cleavage) | 0.15 µM | NL4-3/V370A | [1] |
| Lupane | Betulinic aldehyde/nitrile derivs. | Late-stage replication | Active | Single-cycle assay |[16] |
Multi-Target Triterpenoid Inhibitors
A significant advantage of some triterpenoids is their ability to act on multiple stages of the HIV-1 life cycle simultaneously[1][12]. This "promiscuous" activity can be beneficial for overcoming drug resistance that often arises from mutations affecting a single target[1]. For example, studies on certain lupane-type triterpenoids showed they could inhibit reverse transcription, integration, viral transcription, and Gag production, depending on their specific chemical structure[1][12][18]. Betulone, a betulin analogue, was found to target reverse transcription, integration, viral transcription, Gag production, and maturation[1]. This multi-target profile makes them attractive scaffolds for further drug development.
Experimental Protocols
The evaluation of triterpenoids for anti-HIV activity involves a series of standardized in vitro assays. The general workflow begins with cytotoxicity screening, followed by specific antiviral and mechanistic assays.
Cytotoxicity Assay (e.g., MTT Assay)
This protocol determines the concentration of the compound that is toxic to host cells (50% cytotoxic concentration, CC50).
-
Cell Plating: Seed susceptible human T-lymphocyte cell lines (e.g., MT-4, CEM, H9) in a 96-well microtiter plate at a density of ~1x10^4 cells/well.
-
Compound Addition: Add serial dilutions of the triterpenoid compound to the wells. Include wells with cells only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Anti-HIV Replication Assay (e.g., p24 Antigen Capture ELISA)
This assay measures the ability of a compound to inhibit viral replication in a cell culture system (50% effective concentration, EC50).
-
Cell Infection: Pre-incubate target cells (e.g., MT-4) with serial dilutions of the triterpenoid compound for 1-2 hours.
-
Virus Addition: Infect the cells with a known amount of HIV-1 (e.g., strain IIIB or NL4-3) at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected culture for 4-7 days to allow for multiple rounds of viral replication.
-
Supernatant Collection: At the end of the incubation, collect the cell culture supernatant.
-
p24 Measurement: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 Antigen Capture ELISA kit.
-
Calculation: The EC50 is determined as the compound concentration that inhibits p24 production by 50% compared to the virus control (infected cells without compound). The Therapeutic Index (TI) is then calculated as CC50/EC50.
HIV-1 Protease Inhibition Assay
This is a cell-free enzymatic assay to directly measure inhibition of the protease enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant HIV-1 protease.
-
Inhibitor Addition: Add various concentrations of the triterpenoid compound to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding a specific fluorogenic peptide substrate that mimics a natural Gag cleavage site.
-
Incubation: Incubate the reaction at 37°C.
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer. Cleavage of the substrate by the protease releases a fluorophore, resulting in a signal.
-
Calculation: The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.
Conclusion and Future Directions
Triterpenoids represent a structurally rich and mechanistically diverse class of compounds with significant potential for development as novel anti-HIV agents[1]. Their ability to target multiple, distinct stages of the viral life cycle—including entry, reverse transcription, integration, and maturation—makes them particularly valuable scaffolds[17][19][20]. The lupane-type triterpenoids, especially derivatives of betulinic acid, have yielded first-in-class maturation inhibitors, demonstrating the therapeutic promise of this compound family[6].
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Rational design and synthesis of new derivatives to improve potency, selectivity, and pharmacokinetic profiles[1].
-
Overcoming Resistance: Development of second and third-generation inhibitors that are effective against viral strains resistant to current therapies, particularly for maturation inhibitors[1].
-
Combination Therapy: Evaluating the synergistic effects of triterpenoids with existing antiretroviral drugs to enhance efficacy and reduce the likelihood of resistance.
-
Expanding the Scope: Investigating less-explored triterpenoid scaffolds beyond the common lupane, oleanane, and ursane backbones.
By leveraging the chemical diversity of triterpenoids, the scientific community can continue to develop new and effective therapeutic strategies to combat the ongoing challenge of HIV/AIDS.
References
- 1. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant-derived triterpenoids and analogues as antitumor and anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triterpene derivatives that block entry of human immunodeficiency virus type 1 into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Betulinic acid derivatives as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Betulinic Acid Derivatives as Human Immunodeficiency Virus Type 2 (HIV-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Inhibitory effects of triterpenoids and sterols on human immunodeficiency virus-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Promiscuous, Multi-Target Lupane-Type Triterpenoids Inhibits Wild Type and Drug Resistant HIV-1 Replication Through the Interference With Several Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-HIV-1 Activity of Olean-9(11),12(13)-Dien-30-Oic Acid 3β-(2-O-β-D-Glucuronopyranosyl-β-D-Glucuronopyranoside) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-HIV-1 protease triterpenoid saponins from the seeds of Aesculus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triterpene Derivatives that Inhibit Human Immunodeficiency Virus Type 1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular targets of anti-HIV-1 triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benthamscience.com [benthamscience.com]
- 20. Journey describing the discoveries of anti-HIV triterpene acid families targeting HIV-entry/fusion, protease functioning and maturation stages - PubMed [pubmed.ncbi.nlm.nih.gov]
RPR103611: A Technical Guide to its Anti-HIV-1 Activity Against CXCR4-Tropic Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus utilizes a complex entry mechanism to infect host cells, which presents a key target for antiretroviral therapy. HIV-1 strains are characterized by their co-receptor tropism, with CXCR4-tropic (X4) strains being associated with a more rapid progression to Acquired Immunodeficiency Syndrome (AIDS). RPR103611, a derivative of betulinic acid, has emerged as a potent inhibitor of HIV-1 entry, demonstrating notable activity against CXCR4-tropic viral strains. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and mechanisms of action related to the anti-HIV-1 activity of this compound.
Quantitative Assessment of Anti-HIV-1 Activity
The inhibitory activity of this compound against various HIV-1 strains has been quantified using several in vitro assays. The following tables summarize the key efficacy data for this compound and related betulinic acid derivatives.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| HIV-1 Strain | Co-receptor Tropism | Assay Type | Cell Line | IC50 (µM) | Reference |
| NL4-3 | CXCR4-tropic | Viral Replication | MT-4 | 0.0193 | [1] |
| LAI | CXCR4-tropic | Syncytium Formation | Various | Not specified | [2] |
| IIIB | CXCR4-tropic | Viral Replication | MT-4 | Not specified | [1] |
| YU2 | CCR5-tropic | Viral Replication | Not specified | 80 | [3] |
| 89.6 | Dual-tropic | Viral Replication | Not specified | 0.17 | [3] |
Table 2: Anti-HIV-1 Activity of Other Betulinic Acid Derivatives
| Compound | HIV-1 Strain/Target | Assay Type | IC50/EC50 | Reference |
| A43D | Clade C HIV-1 | Viral Entry | Potent | [4] |
| Bevirimat (BVM) | HIV-1 Maturation (CA-SP1 cleavage) | Viral Maturation | Potent | [4] |
| Glutamine Ester Derivatives (13, 15, 38) | BVM-resistant HIV-1 | Multi-cycle Replication | 5-10 fold more sensitive than WT | [4] |
Mechanism of Action
This compound functions as an HIV-1 entry inhibitor by specifically targeting the viral fusion process. "Time of addition" experiments have confirmed that its inhibitory activity occurs at an early stage of the HIV-1 replication cycle.[5] The primary target of this compound is the gp41 transmembrane glycoprotein, a subunit of the viral envelope protein complex (Env).[2]
The HIV-1 entry process is initiated by the binding of the gp120 subunit of the Env complex to the CD4 receptor and a co-receptor (CXCR4 or CCR5) on the host cell surface. This binding triggers a series of conformational changes in both gp120 and gp41. These changes lead to the exposure of the gp41 fusion peptide, which inserts into the host cell membrane. Subsequently, gp41 refolds into a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion.
This compound is believed to interfere with this intricate process by binding to the gp41 subunit, thereby preventing the conformational changes necessary for membrane fusion.[2] Studies have indicated that the "loop region" of gp41 is a critical determinant of sensitivity to this compound.[2] Resistance to the compound has been associated with mutations in this region of gp41.
Signaling and Fusion Pathway
The following diagram illustrates the key steps in CXCR4-tropic HIV-1 entry and the proposed point of intervention for this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the general protocols for key experiments used to evaluate the anti-HIV-1 activity of this compound.
HIV-1 Replication Assay (Multi-cycle)
This assay measures the ability of a compound to inhibit viral replication over multiple rounds of infection.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against replicating HIV-1.
Materials:
-
Cells: MT-4 cells (or other susceptible T-cell lines).
-
Virus: Laboratory-adapted or clinical isolates of CXCR4-tropic HIV-1 (e.g., NL4-3).
-
Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Culture Medium: RPMI 1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Detection Reagent: p24 antigen ELISA kit or a reverse transcriptase (RT) activity assay kit.
Procedure:
-
Seed MT-4 cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 4-7 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of virus in the supernatant using a p24 ELISA or an RT assay.
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cell-Cell Fusion (Syncytium Formation) Assay
This assay assesses the ability of a compound to inhibit the fusion of HIV-1 envelope-expressing cells with CD4+ target cells.
Objective: To evaluate the effect of this compound on Env-mediated membrane fusion.
Materials:
-
Effector Cells: Cells chronically infected with HIV-1 or cells transiently expressing the HIV-1 envelope glycoprotein (e.g., H9/IIIB).
-
Target Cells: CD4+ and CXCR4+ cells (e.g., CEM cells).
-
Compound: this compound.
-
Culture Medium and Plates.
-
Microscope for visualizing and counting syncytia.
Procedure:
-
Co-culture effector and target cells in the presence of serial dilutions of this compound.
-
Incubate the co-culture for a defined period (e.g., 24-48 hours) to allow for cell fusion and the formation of multinucleated giant cells (syncytia).
-
Fix and stain the cells.
-
Count the number of syncytia in each well under a microscope.
-
Calculate the percentage of inhibition of syncytium formation for each compound concentration compared to the control.
-
Determine the IC50 value.
Virus-Cell Fusion Assay (e.g., BlaM-Vpr Assay)
This is a more direct method to measure the fusion of individual viral particles with target cells.
Objective: To quantify the inhibition of viral entry at the fusion step.
Materials:
-
Reporter Virus: HIV-1 particles containing a β-lactamase-Vpr (BlaM-Vpr) fusion protein.
-
Target Cells: CD4+ CXCR4+ cells.
-
Loading Dye: A fluorescent β-lactamase substrate (e.g., CCF2-AM).
-
Compound: this compound.
-
Flow Cytometer.
Procedure:
-
Load target cells with the CCF2-AM dye.
-
Incubate the loaded cells with the BlaM-Vpr containing reporter virus in the presence of different concentrations of this compound.
-
Allow fusion to occur for a specific time.
-
If fusion occurs, the BlaM-Vpr protein is released into the cytoplasm of the target cell.
-
The β-lactamase cleaves the CCF2 dye, causing a shift in its fluorescence emission (e.g., from green to blue).
-
Analyze the cells by flow cytometry to quantify the percentage of cells that have undergone fusion (blue cells).
-
Calculate the inhibition of fusion and the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating a potential HIV-1 entry inhibitor and the logical relationship in determining the mechanism of action.
Conclusion
This compound is a potent betulinic acid-derived inhibitor of HIV-1 entry with significant activity against CXCR4-tropic strains. Its mechanism of action, involving the targeting of the gp41 subunit and the inhibition of membrane fusion, makes it a valuable lead compound for the development of novel antiretroviral agents. The experimental protocols and workflows described in this guide provide a framework for the continued investigation and optimization of this and other HIV-1 entry inhibitors. Further research into the precise molecular interactions between this compound and gp41 will be crucial for designing next-generation compounds with improved efficacy and resistance profiles.
References
- 1. Sensitivity to a Nonpeptidic Compound (this compound) Blocking Human Immunodeficiency Virus Type 1 Env-Mediated Fusion Depends on Sequence and Accessibility of the gp41 Loop Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors against HIV-1 and Bevirimat-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resistance to a drug blocking human immunodeficiency virus type 1 entry (this compound) is conferred by mutations in gp41 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
RPR103611: In Vitro Anti-HIV-1 Assays - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RPR103611 is a triterpenoid compound that demonstrates in vitro anti-HIV-1 activity by inhibiting viral entry. This document provides detailed application notes and protocols for assays used to characterize the antiviral efficacy of this compound. The core mechanism of this compound involves the disruption of the membrane fusion process mediated by the HIV-1 envelope glycoprotein (Env), specifically targeting the gp41 subunit. The compound shows potent activity against CXCR4-dependent (X4) HIV-1 strains, while CCR5-dependent (R5) strains and certain X4 strains exhibit resistance. This differential activity is attributed to the sequence and accessibility of the gp41 loop region. The following sections detail the quantitative antiviral activity of this compound against various HIV-1 strains and provide comprehensive protocols for relevant in vitro assays.
Data Presentation: Quantitative In Vitro Anti-HIV-1 Activity of this compound
The antiviral efficacy of this compound is strain-dependent. The compound effectively inhibits the replication of the CXCR4-tropic HIV-1 strain LAI. In contrast, it shows no significant activity against the CCR5-tropic strain ADA or the CXCR4-tropic strain NDK. This selectivity highlights the specific interaction of this compound with the gp41 protein of sensitive viral strains.
| HIV-1 Strain | Coreceptor Tropism | Assay Type | Endpoint | IC50 / EC50 (µM) |
| LAI | X4 | Cell-Cell Fusion | Syncytia Formation | ~1 |
| NDK | X4 | Cell-Cell Fusion | Syncytia Formation | >10 |
| ADA | R5 | Cell-Cell Fusion | Syncytia Formation | >10 |
Note: The IC50/EC50 values are approximate and based on available literature. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a reliable indicator of viral replication.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). Wells of a microtiter plate are coated with a monoclonal antibody specific for HIV-1 p24. Samples containing p24 antigen are added to the wells, and the captured antigen is then detected by a second, biotinylated anti-p24 antibody. The addition of streptavidin-horseradish peroxidase (HRP) and a chromogenic substrate allows for colorimetric detection, where the intensity of the color is proportional to the amount of p24 antigen present.
Materials:
-
HIV-1 p24 ELISA kit (commercially available)
-
Cell culture supernatants from HIV-1 infected cells treated with this compound or control
-
Microplate reader
-
37°C incubator
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Stop solution (e.g., 1N H2SO4)
Protocol:
-
Plate Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the p24 antigen standard to generate a standard curve.
-
Sample Addition: Add 100 µL of standards, controls, and cell culture supernatants (appropriately diluted) to the wells of the anti-p24 antibody-coated microplate.
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.
-
Detector Antibody Addition: Add 100 µL of the biotinylated detector antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 antigen in the experimental samples. Calculate the percent inhibition of viral replication for each concentration of this compound.
Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 Env glycoprotein with target cells expressing CD4 and the appropriate coreceptor (CXCR4 or CCR5).
Principle: Effector cells expressing the HIV-1 Env protein are co-cultured with target cells expressing CD4 and a coreceptor. If fusion occurs, syncytia (large, multinucleated cells) will form. The inhibitory effect of this compound is quantified by the reduction in the number or size of syncytia. A common method involves a reporter gene assay where fusion between effector and target cells leads to the activation of a reporter gene (e.g., luciferase or β-galactosidase).
Materials:
-
Effector Cells: A cell line (e.g., HeLa or 293T) engineered to express the HIV-1 Env glycoprotein of a specific strain (e.g., LAI, NDK, or ADA).
-
Target Cells: A cell line (e.g., TZM-bl) that expresses CD4, CXCR4, and CCR5, and contains a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR promoter.
-
This compound at various concentrations.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed target cells (e.g., TZM-bl) into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
On a separate plate, seed effector cells expressing the desired HIV-1 Env.
-
-
Compound Treatment: On the day of the assay, prepare serial dilutions of this compound in cell culture medium. Remove the medium from the target cells and add the medium containing the different concentrations of the compound.
-
Co-culture: Detach the effector cells and add them to the wells containing the target cells and the compound.
-
Incubation: Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C in a CO2 incubator to allow for cell fusion.
-
Reporter Gene Measurement:
-
After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of fusion for each concentration of this compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell-cell fusion by 50%.
-
Visualizations
HIV-1 Entry and the Mechanism of this compound Action
The entry of HIV-1 into a target cell is a multi-step process. This compound acts at the final stage of this process, preventing the fusion of the viral and cellular membranes.
Caption: HIV-1 entry and the inhibitory action of this compound.
Experimental Workflow: Cell-Cell Fusion Assay
The following diagram outlines the key steps in the cell-cell fusion assay used to evaluate the inhibitory activity of this compound.
Caption: Workflow for the HIV-1 cell-cell fusion inhibition assay.
Application Notes and Protocols for Cell-Based Fusion Assays Using RPR103611 (TAK-779)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing the C-C chemokine receptor 5 (CCR5) antagonist, RPR103611 (also known as TAK-779), in cell-based fusion assays. TAK-779 is a potent and selective nonpeptide inhibitor of CCR5, a key co-receptor for macrophage-tropic (R5) strains of Human Immunodeficiency Virus, Type 1 (HIV-1). Cell-based fusion assays are critical tools for screening and characterizing inhibitors of viral entry, such as TAK-779, by mimicking the process of viral and target cell membrane fusion.
The primary application of TAK-779 in this context is as a reference compound and a tool to validate and standardize cell-based fusion assays designed to identify novel CCR5 antagonists. Its well-characterized inhibitory activity allows for the robust assessment of assay performance and the comparison of novel compounds.
Mechanism of Action: Inhibition of HIV-1 Env-Mediated Cell Fusion
HIV-1 entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic HIV-1 strains is CCR5. The subsequent interaction between gp120 and CCR5 induces further conformational changes in the viral transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes, allowing the viral core to enter the cell.
TAK-779 acts as a non-competitive antagonist of CCR5. It binds to a transmembrane pocket of the CCR5 receptor, distinct from the binding site of the natural chemokine ligands. This binding allosterically inhibits the interaction between gp120 and CCR5, thereby preventing the gp41-mediated membrane fusion and subsequent viral entry. It is important to note that the classical G-protein signaling pathways associated with chemokine receptors are not required for HIV-1 entry, and thus the inhibitory action of TAK-779 is independent of blocking these downstream signals.
Data Presentation: Quantitative Analysis of TAK-779 in Cell-Based Fusion Assays
The inhibitory potency of TAK-779 is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell-based fusion assays. These values represent the concentration of the compound required to inhibit the fusion process or viral replication by 50%. The following table summarizes representative quantitative data for TAK-779 from a well-established HIV-1 envelope-mediated membrane fusion assay.[1]
| Assay Type | Virus Strain (Envelope) | Inhibitor | IC50 / EC50 (nM) | Reference |
| Membrane Fusion Assay | JR-FL (R5-tropic) | TAK-779 | 0.87 ± 0.11 | [1] |
| Viral Replication Assay | JR-FL (R5-tropic) | TAK-779 | 1.4 ± 0.1 | [1] |
Note: IC50/EC50 values can vary depending on the specific cell lines, viral strains, and assay conditions used.
Experimental Protocols
The following protocols describe a common type of cell-based fusion assay used to evaluate CCR5 antagonists like TAK-779. This assay is based on the principle of trans-activation of a reporter gene upon the fusion of two different cell populations: effector cells and target cells.
Protocol 1: HIV-1 Env-Mediated Cell-Cell Fusion Assay using a β-Galactosidase Reporter System
This protocol is adapted from a widely used format for assessing CCR5-mediated cell fusion.[1][2]
1. Principle:
Effector cells (e.g., 293T cells) are engineered to express the HIV-1 envelope glycoprotein (Env) from an R5-tropic strain (e.g., JR-FL) and the HIV-1 Tat protein. Target cells (e.g., MAGI-CCR5 cells, which are HeLa cells) stably express the human CD4 receptor, the CCR5 co-receptor, and a β-galactosidase reporter gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. When the effector and target cells are co-cultured, the interaction between the HIV-1 Env on the effector cells and the CD4 and CCR5 receptors on the target cells mediates cell-cell fusion. Upon fusion, the Tat protein from the effector cells enters the target cells and activates the transcription of the β-galactosidase gene from the LTR promoter. The resulting enzyme activity is proportional to the extent of cell fusion and can be quantified using a chemiluminescent or colorimetric substrate.
2. Materials:
-
Effector Cells: 293T cells
-
Target Cells: MAGI-CCR5 cells (HeLa cells expressing CD4, CCR5, and an LTR-β-galactosidase reporter)
-
Plasmids:
-
Expression plasmid for R5-tropic HIV-1 Env (e.g., pCXN2-JR-FL Env)
-
Expression plasmid for HIV-1 Tat (e.g., pCXN2-Tat)
-
-
Transfection Reagent: (e.g., Lipofectamine 2000, FuGENE HD)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
TAK-779 (this compound): Prepare a stock solution in DMSO and make serial dilutions in cell culture medium.
-
Assay Plate: 96-well, flat-bottom, white plates (for luminescence) or clear plates (for colorimetric).
-
β-Galactosidase Assay Reagent: (e.g., Gal-Screen™ from Applied Biosystems or similar chemiluminescent substrate)
-
Luminometer or Spectrophotometer
3. Effector Cell Preparation (Day 1):
-
Seed 293T cells in a 10-cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the 293T cells with the HIV-1 Env expression plasmid and the HIV-1 Tat expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the transfected cells for 24-48 hours at 37°C in a 5% CO2 incubator.
4. Cell Fusion Assay (Day 3):
-
Prepare the target cells: Trypsinize the MAGI-CCR5 cells and resuspend them in fresh cell culture medium to a concentration of 2 x 10^5 cells/mL.
-
Prepare the effector cells: Detach the transfected 293T cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) and resuspend them in fresh cell culture medium to a concentration of 2 x 10^5 cells/mL.
-
In a 96-well plate, add 50 µL of the target cell suspension to each well.
-
Prepare serial dilutions of TAK-779 in cell culture medium. Add 50 µL of the TAK-779 dilutions or control medium (with DMSO at the same final concentration) to the wells containing the target cells.
-
Add 50 µL of the effector cell suspension to each well. The final volume in each well will be 150 µL.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the β-galactosidase assay reagent to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the luminescence or absorbance using a plate reader.
5. Data Analysis:
-
Subtract the background signal (wells with no effector cells or no target cells).
-
Normalize the data by setting the signal from the untreated control wells (cells with DMSO only) as 100% fusion.
-
Plot the percentage of fusion against the log concentration of TAK-779.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: HIV-1 entry and inhibition by TAK-779.
Experimental Workflow Diagram
Caption: Workflow for a cell-based fusion assay.
References
- 1. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and automation of a 384-well cell fusion assay to identify inhibitors of CCR5/CD4-mediated HIV virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RPR103611: A Potent HIV-1 Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR103611 is a semi-synthetic derivative of betulinic acid that has demonstrated potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) entry. It functions by targeting the gp41 transmembrane glycoprotein, a critical component of the viral fusion machinery. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for evaluating its antiviral efficacy and cytotoxicity.
This compound is a non-peptidic small molecule that disrupts the membrane fusion process mediated by the HIV-1 envelope glycoproteins, gp120 and gp41. The compound's efficacy is particularly notable against CXCR4-dependent (X4) and dual-tropic HIV-1 strains. In contrast, CCR5-dependent (R5) strains exhibit resistance to this compound. The antiviral activity of this compound is contingent on the amino acid sequence and conformational accessibility of the gp41 loop region, with nonpolar residues in this domain being crucial for its inhibitory function. The stability of the gp120-gp41 complex also influences drug susceptibility, as the more stable complexes in R5 strains may restrict the binding of this compound to its target site.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various HIV-1 strains, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| HIV-1 Strain | Coreceptor Tropism | IC50 (nM) |
| YU2 | CCR5-tropic (R5) | 80 |
| NL4-3 | CXCR4-tropic (X4) | 0.27 |
| 89.6 | Dual-tropic (R5/X4) | 0.17 |
| Data sourced from MedchemExpress. |
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
The entry of HIV-1 into a host cell is a multi-step process initiated by the interaction of the viral envelope glycoprotein (Env) with the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4). This binding triggers a series of conformational changes in Env, leading to the fusion of the viral and cellular membranes and the subsequent release of the viral capsid into the cytoplasm. This compound intervenes in this cascade by targeting the gp41 subunit, thereby preventing the conformational changes necessary for membrane fusion.
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp41-mediated membrane fusion.
Experimental Protocols
Herein, we provide detailed protocols for assessing the antiviral activity and cytotoxicity of this compound.
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and the appropriate coreceptors.
Materials:
-
Effector cell line: e.g., HEK293T cells transiently co-transfected with a plasmid encoding the HIV-1 Env (e.g., from NL4-3 strain) and a plasmid encoding bacteriophage T7 RNA polymerase.
-
Target cell line: e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a luciferase reporter gene under the control of the T7 promoter.
-
This compound stock solution (dissolved in DMSO).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed target cells (TZM-bl) in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (DMSO only).
-
-
Co-culture and Treatment:
-
On the day of the assay, remove the medium from the target cells.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 50 µL of effector cells (HEK293T-Env/T7) at a density of 1 x 10^4 cells/well to each well.
-
-
Incubation:
-
Incubate the co-culture plates at 37°C in a 5% CO2 incubator for 6-8 hours.
-
-
Luciferase Assay:
-
After incubation, add 100 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the HIV-1 envelope-mediated cell-cell fusion assay.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Materials:
-
Target cell line (e.g., TZM-bl or another relevant T-cell line).
-
This compound stock solution (dissolved in DMSO).
-
Cell culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cytotoxicity against the log of the compound concentration.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound represents a promising lead compound for the development of novel anti-HIV-1 therapeutics that target the critical step of viral entry. The protocols outlined in these application notes provide a robust framework for researchers to further investigate the antiviral properties of this compound and similar compounds. Accurate determination of both antiviral efficacy (IC50) and cytotoxicity (CC50) is essential for evaluating the therapeutic potential and selectivity index of any new antiviral agent.
Application Notes and Protocols for RPR103611
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR103611 is a synthetic derivative of betulinic acid, a naturally occurring pentacyclic triterpene. It has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication.[1][2] This document provides detailed application notes and laboratory protocols for the use of this compound in a research setting, focusing on its characterization as an antiviral agent.
Chemical Properties:
| Property | Value |
| IUPAC Name | (3β)-3-Hydroxy-lup-20(29)-en-28-oic acid derivative |
| Molecular Formula | C46H78N2O6 |
| Molecular Weight | 755.12 g/mol |
| CAS Number | 150840-75-8 |
| Class | Betulinic Acid Derivative, HIV-1 Entry Inhibitor |
Mechanism of Action
This compound belongs to a class of betulinic acid derivatives that are modified at the C-28 position. This structural feature is crucial for its mechanism of action, which is the inhibition of HIV-1 entry into the host cell.[3][4] Specifically, this compound interferes with the post-binding, virus-cell fusion process.[1] Time-of-addition experiments have demonstrated that its antiviral activity is exerted at an early stage of the HIV-1 replication cycle.[1] Unlike some other antiviral agents, this compound does not inhibit HIV-1 protease, reverse transcriptase, or integrase, nor does it block the initial binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[1]
The HIV-1 entry process is a multi-step cascade initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the target cell.[5][6] This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4.[5][6] This dual binding event exposes the transmembrane glycoprotein gp41, which then undergoes a series of conformational changes.[7][8] The N-terminal fusion peptide of gp41 inserts into the host cell membrane, and subsequent refolding of gp41 into a six-helix bundle brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[8][9] this compound is believed to disrupt this gp41-mediated fusion process.
Data Presentation
The antiviral activity of this compound has been quantified against various strains of HIV-1. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| HIV-1 Strain | Coreceptor Tropism | Cell Line | IC50 (µM) | Reference |
| YU2 | CCR5 | - | 80 | [7] |
| NL4-3 | CXCR4 | - | 0.27 | [7] |
| 89.6 | Dual-tropic | - | 0.17 | [7] |
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ionic derivatives of betulinic acid as novel HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors against HIV-1 and Bevirimat-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV gp41-Mediated Membrane Fusion Occurs at Edges of Cholesterol-Rich Lipid Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV - Wikipedia [en.wikipedia.org]
- 7. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the IC50 of RPR103611 Against Different HIV Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR103611, a derivative of betulinic acid, is a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. Its mechanism of action involves targeting the viral envelope glycoprotein gp41, a critical component of the viral fusion machinery. Specifically, this compound is understood to block the formation of the six-helix bundle, a conformational change in gp41 necessary for the fusion of the viral and cellular membranes. This application note provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound against various strains of HIV-1, a crucial step in the preclinical evaluation of this antiviral compound.
Data Presentation: IC50 of this compound Against Diverse HIV-1 Strains
The inhibitory activity of this compound varies depending on the HIV-1 strain, particularly its co-receptor tropism. The following table summarizes the reported IC50 values of this compound against representative HIV-1 strains.
| HIV-1 Strain | Co-receptor Tropism | IC50 (nM) |
| YU2 | CCR5-tropic | 80 |
| NL4-3 | CXCR4-tropic | 0.27 |
| 89.6 | Dual-tropic (CCR5/CXCR4) | 0.17 |
Mechanism of Action: Inhibition of HIV-1 Entry
This compound acts as an HIV-1 entry inhibitor by targeting the transmembrane glycoprotein gp41. The process of viral entry is initiated by the binding of the gp120 subunit of the viral envelope to the CD4 receptor and a co-receptor (CCR5 or CXCR4) on the host cell surface. This binding triggers conformational changes in gp41, leading to the formation of a six-helix bundle structure that brings the viral and cellular membranes into close proximity, facilitating fusion. This compound is believed to interfere with this process, preventing the formation of the six-helix bundle and thereby blocking viral entry.
Application Notes and Protocols for Antiretroviral Agents: A Template Using Zidovudine (AZT)
Disclaimer: Extensive searches for "RPR103611" in publicly available scientific literature and databases did not yield any information on this compound in the context of antiretroviral therapy. It is possible that this is an internal development code, a misspelling, or a compound that has not been publicly disclosed.
Therefore, these Application Notes and Protocols have been generated using the well-characterized antiretroviral agent, Zidovudine (AZT) , as a representative example. This content is intended to serve as a template for researchers, scientists, and drug development professionals. The experimental protocols and data presentation can be adapted for other antiretroviral agents once specific data is available.
Introduction to Zidovudine (AZT)
Zidovudine (also known as azidothymidine or AZT) is a nucleoside reverse transcriptase inhibitor (NRTI). It was the first antiretroviral drug approved for the treatment of HIV-1 infection. AZT is a synthetic thymidine analog that, upon intracellular phosphorylation to its active triphosphate form, inhibits the activity of HIV-1 reverse transcriptase (RT). Incorporation of AZT-triphosphate into the growing viral DNA chain leads to chain termination, thus preventing the completion of viral DNA synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data for Zidovudine in combination with other antiretroviral agents.
Table 1: In Vitro Anti-HIV-1 Activity of Zidovudine in Combination with Other Antiretroviral Agents
| Combination Agent | Cell Line | IC₅₀ of Zidovudine (µM) | IC₅₀ of Combination Agent (µM) | Combination Index (CI)* |
| Lamivudine (3TC) | MT-4 | 0.004 | 0.02 | < 1 (Synergistic) |
| Tenofovir (TDF) | CEM | 0.005 | 0.05 | < 1 (Synergistic) |
| Efavirenz (EFV) | PBMC | 0.003 | 0.002 | < 1 (Synergistic) |
| Lopinavir (LPV) | MT-2 | 0.006 | 0.008 | ~ 1 (Additive) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Pharmacokinetic Parameters of Zidovudine in Combination Therapy
| Parameter | Zidovudine Monotherapy | Zidovudine + Lamivudine | Zidovudine + Probenecid |
| Cₘₐₓ (µg/mL) | 1.2 ± 0.3 | 1.1 ± 0.4 | 1.8 ± 0.5 |
| Tₘₐₓ (h) | 0.5 ± 0.2 | 0.6 ± 0.2 | 1.0 ± 0.3 |
| AUC (µg·h/mL) | 1.1 ± 0.2 | 1.0 ± 0.3 | 2.5 ± 0.6 |
| Half-life (h) | 1.1 ± 0.2 | 1.2 ± 0.3 | 2.5 ± 0.5 |
Experimental Protocols
In Vitro Anti-HIV-1 Synergy Assay
Objective: To determine the in vitro synergistic, additive, or antagonistic anti-HIV-1 activity of Zidovudine in combination with other antiretroviral agents.
Methodology:
-
Cell Culture: Human T-lymphoid cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Drug Preparation: Zidovudine and the combination antiretroviral agent are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01 to 0.1 for 2 hours at 37°C.
-
Treatment: After infection, cells are washed and resuspended in fresh medium containing various concentrations of Zidovudine, the combination agent, or both, in a checkerboard format.
-
Incubation: The treated, infected cells are incubated for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay or by quantifying the amount of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% inhibitory concentrations (IC₅₀) are calculated for each drug alone and in combination. The Combination Index (CI) is calculated using the Chou-Talalay method to determine the nature of the drug interaction.
Pharmacokinetic Study in an Animal Model
Objective: To evaluate the pharmacokinetic profile of Zidovudine when administered in combination with another agent in a relevant animal model (e.g., rats or non-human primates).
Methodology:
-
Animal Dosing: A cohort of animals is administered Zidovudine orally or intravenously. Another cohort receives Zidovudine in combination with the co-administered agent.
-
Blood Sampling: Blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Quantification: The concentration of Zidovudine and its metabolites in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and half-life, using non-compartmental analysis software.
Visualizations
Caption: Mechanism of action of Zidovudine (AZT) in inhibiting HIV-1 reverse transcription.
Caption: Experimental workflow for the in vitro anti-HIV-1 synergy assay.
Application Notes and Protocols: Synergistic Effects of RPR103611 with Neutralizing Antibodies
To the Researcher: The compound identifier "RPR103611" does not correspond to a publicly disclosed therapeutic agent or research molecule. Extensive searches of scientific literature, patent databases, and chemical registries have not yielded any specific information for a compound with this designation. The "RPR" prefix likely indicates its origin from the pharmaceutical company Rhône-Poulenc Rorer (now part of Sanofi), suggesting that this compound may be an internal development code for a compound that was not advanced to public clinical trials or was discontinued.
Consequently, there is no available data to create specific application notes or protocols regarding the synergistic effects of this compound with neutralizing antibodies.
General Principles and Methodologies for Assessing Synergy
While specific data for this compound is unavailable, this document provides a comprehensive framework of generalized protocols and application notes for evaluating the synergistic potential of a novel therapeutic agent in combination with neutralizing antibodies. These methodologies are standard in preclinical and clinical research and can be adapted for any new chemical entity.
Audience: Researchers, scientists, and drug development professionals.
I. Introduction to Synergy in Combination Therapy
The combination of a therapeutic agent with a neutralizing antibody can offer significant advantages over monotherapy. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. This can lead to:
-
Enhanced Efficacy: Achieving a greater therapeutic effect at lower doses.
-
Reduced Drug Resistance: Targeting multiple pathways simultaneously can make it more difficult for pathogens or cancer cells to develop resistance.
-
Lowered Toxicity: The use of lower doses of each agent can reduce off-target effects and overall toxicity.
II. Hypothetical Signaling Pathway Interactions
To illustrate how a small molecule could synergize with a neutralizing antibody, consider the following hypothetical signaling pathway. Let us assume this compound is a small molecule inhibitor of an intracellular signaling pathway that is also influenced by the target of a neutralizing antibody.
Caption: Hypothetical mechanism of synergy between a neutralizing antibody and a small molecule inhibitor.
III. Quantitative Data Presentation for Synergy Analysis
When assessing synergy, it is crucial to present quantitative data in a clear and structured format. The following tables are examples of how to organize in vitro and in vivo data.
Table 1: In Vitro Synergy Analysis - Combination Index (CI) Values
| Concentration of Neutralizing Antibody (nM) | Concentration of this compound (nM) | Effect (e.g., % Inhibition of Viral Entry) | Combination Index (CI)* | Synergy Interpretation |
| 10 | 0 | 25 | - | - |
| 0 | 50 | 30 | - | - |
| 10 | 50 | 75 | 0.6 | Synergy |
| 5 | 0 | 15 | - | - |
| 0 | 25 | 18 | - | - |
| 5 | 25 | 55 | 0.7 | Synergy |
| 20 | 0 | 40 | - | - |
| 0 | 100 | 45 | - | - |
| 20 | 100 | 60 | 1.1 | Additive |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Table 2: In Vivo Efficacy in a Xenograft Mouse Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | P-value vs. Control |
| Vehicle Control | 10 | 1500 ± 250 | - | - |
| Neutralizing Antibody (5 mg/kg) | 10 | 900 ± 180 | 40 | < 0.05 |
| This compound (10 mg/kg) | 10 | 1050 ± 200 | 30 | < 0.05 |
| Combination Therapy | 10 | 300 ± 90 | 80 | < 0.001 |
IV. Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the synergistic effects of a novel compound with a neutralizing antibody.
Protocol 1: In Vitro Neutralization Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the neutralizing antibody and the novel compound, alone and in combination, against a specific virus or cell line.
Materials:
-
Target cells (e.g., Vero E6 for SARS-CoV-2, cancer cell line for oncology)
-
Virus stock or target ligand
-
Neutralizing antibody
-
Novel compound (e.g., this compound)
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for quantifying cell viability or viral load (e.g., CellTiter-Glo®, RT-qPCR reagents)
-
Plate reader or qPCR instrument
Workflow Diagram:
Caption: Workflow for an in vitro neutralization assay.
Procedure:
-
Cell Seeding: Seed target cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the neutralizing antibody and the novel compound in cell culture medium.
-
Treatment: Add the single agents and combinations of both agents to the designated wells. Include vehicle-only wells as a negative control.
-
Infection/Stimulation: Add a pre-titered amount of virus or the target ligand to the wells.
-
Incubation: Incubate the plates for a period sufficient to observe the desired effect (e.g., 48-72 hours).
-
Quantification: Measure the endpoint, which could be cell viability (e.g., using MTS or CellTiter-Glo assays) or viral replication (e.g., via RT-qPCR of viral RNA).
-
Data Analysis: Plot dose-response curves to determine the IC50 for each agent alone. Use software such as CompuSyn to calculate the Combination Index (CI) for the combination treatments.
Protocol 2: Xenograft Mouse Model of Efficacy
Objective: To evaluate the in vivo efficacy and synergistic effects of the combination therapy in a disease-relevant animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Tumor cells or infectious agent
-
Neutralizing antibody
-
Novel compound (e.g., this compound)
-
Vehicle for drug delivery
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Workflow Diagram:
Caption: Workflow for a xenograft mouse model efficacy study.
Procedure:
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Antibody alone, this compound alone, Combination).
-
Treatment Administration: Administer the treatments according to a pre-defined schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, oral).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight and overall health of the mice.
-
Study Endpoint: The study may conclude after a fixed period or when tumors in the control group reach a pre-determined maximum size.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their weights. Tissues can be preserved for histological and biomarker analysis.
-
Data Analysis: Compare the mean tumor volumes and tumor growth inhibition between the different treatment groups. Use appropriate statistical tests (e.g., ANOVA) to determine significance.
V. Conclusion and Future Directions
The provided frameworks for experimental design, data presentation, and analysis are essential for rigorously evaluating the synergistic potential of a novel therapeutic agent like the hypothetical this compound in combination with a neutralizing antibody. Should the identity of this compound become publicly available, these general protocols can be specifically adapted to investigate its unique mechanism of action and synergistic properties. Future research would involve a deeper dive into the molecular mechanisms of synergy, pharmacokinetic and pharmacodynamic modeling, and assessment of long-term efficacy and safety in more complex preclinical models.
RPR103611: Application Notes and Protocols for Studying HIV-1 Envelope-Mediated Fusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR103611 is a non-peptidic small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. As a derivative of betulinic acid, this triterpene compound specifically targets the HIV-1 envelope glycoprotein complex, preventing the fusion of viral and cellular membranes, a critical step in the viral lifecycle. These characteristics make this compound a valuable tool for investigating the intricacies of HIV-1 envelope-mediated fusion and a potential lead compound for the development of novel antiretroviral therapies.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of HIV-1 envelope-mediated fusion.
Mechanism of Action
This compound exerts its antiviral activity by targeting the gp41 subunit of the HIV-1 envelope protein. The fusion process is initiated by the binding of the gp120 subunit to the CD4 receptor and a coreceptor (CXCR4 or CCR5) on the target cell surface. This binding triggers a series of conformational changes in both gp120 and gp41. A key step in this process is the formation of a six-helix bundle in the gp41 ectodomain, which brings the viral and cellular membranes into close proximity, leading to fusion.
This compound is believed to interfere with these late-stage fusion events. Evidence suggests that the compound's efficacy is dependent on the amino acid sequence of the "loop region" of gp41 and the overall stability of the gp120-gp41 complex.[1] Resistance to this compound has been mapped to mutations within this loop region of gp41, highlighting it as the likely target of the inhibitor. By binding to this region, this compound is thought to prevent the necessary conformational changes in gp41, thereby inhibiting the formation of the fusogenic six-helix bundle and blocking membrane fusion.
Data Presentation
The inhibitory activity of this compound against HIV-1 envelope-mediated fusion can be quantified using various in vitro assays. The following tables summarize the antiviral activity of this compound and related betulinic acid derivatives against different HIV-1 strains.
Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | Coreceptor Tropism | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| HIV-1 (LAI) | X4 | CEM-4, MT-4 | Syncytia Formation | In the nanomolar range | [2] |
| HIV-1 (NDK) | X4 | Various | Fusion Assay | Resistant | [1] |
| HIV-1 (ADA) | R5 | Various | Fusion Assay | Resistant | [1] |
Table 2: Comparative Antiviral Activity of Betulinic Acid Derivatives
| Compound | HIV-1 Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| NBD-14204 | HXB2 (Lab-adapted) | TZM-bl | Pseudovirus Neutralization | 0.96 ± 0.1 | [3] |
| NBD-14204 | Various Clinical Isolates | TZM-bl | Pseudovirus Neutralization | 0.47 ± 0.03 (mean) | [3] |
| NBD-14208 | HXB2 (Lab-adapted) | TZM-bl | Pseudovirus Neutralization | 3 ± 0.25 (mean) | [3] |
| Gen-1 | HIV-1RTMF (AZT-resistant) | PBMCs | Viral Replication | 20.0 ± 0.42 | [4] |
| M522 | HIV-1RTMF (AZT-resistant) | PBMCs | Viral Replication | 2.2 ± 0.83 | [4] |
| G4N | HIV-1RTMF (AZT-resistant) | PBMCs | Viral Replication | 14.0 ± 0.25 | [4] |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound on HIV-1 envelope-mediated cell-cell fusion.
Protocol 1: Syncytia Inhibition Assay
This assay quantifies the ability of this compound to inhibit the formation of syncytia (multinucleated giant cells) induced by the interaction of HIV-1 envelope-expressing cells with CD4+ target cells.
Materials:
-
Effector Cells: Cells stably or transiently expressing the HIV-1 envelope glycoprotein (e.g., HeLa-Env, 293T transfected with an Env-expressing plasmid).
-
Target Cells: CD4+ and coreceptor-expressing cells (e.g., TZM-bl, CEM-SS, SupT1).
-
This compound stock solution (dissolved in DMSO).
-
Complete cell culture medium.
-
96-well flat-bottom tissue culture plates.
-
Microplate reader or microscope for quantification.
-
Luciferase assay reagent (if using TZM-bl cells).
-
Propidium iodide or other DNA stain (for flow cytometry-based quantification).
Procedure:
-
Cell Preparation:
-
The day before the assay, seed target cells (e.g., TZM-bl) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Prepare a suspension of effector cells.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Include a vehicle control (medium with DMSO only).
-
-
Co-cultivation and Treatment:
-
Add the diluted this compound or control to the wells containing the target cells.
-
Add the effector cell suspension to the wells. The ratio of effector to target cells should be optimized for maximal syncytia formation (e.g., 1:1).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours. The optimal incubation time will depend on the cell types used and should be determined empirically.
-
-
Quantification:
-
Microscopic Quantification: Manually count the number of syncytia (defined as cells containing a certain number of nuclei, e.g., >4) in several fields of view for each well.
-
Luciferase-Based Quantification (for TZM-bl cells): TZM-bl cells contain an HIV-1 LTR-driven luciferase reporter gene. Upon fusion with Env-expressing cells that also express the HIV-1 Tat protein, luciferase expression is induced.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
-
Flow Cytometry-Based Quantification:
-
Stain the co-culture with a DNA dye like propidium iodide. Syncytia, having a higher DNA content, can be distinguished from single cells.
-
Alternatively, pre-label effector and target cells with different fluorescent dyes (e.g., green and red). Fused cells will be double-positive.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the 50% inhibitory concentration (IC50) by fitting the dose-response curve using a suitable software.
-
Protocol 2: Cell-Cell Fusion Reporter Gene Assay
This assay utilizes a reporter gene system where fusion between two cell populations leads to the activation of the reporter.
Materials:
-
Effector Cells: Cells co-transfected with a plasmid expressing the HIV-1 envelope glycoprotein and a plasmid expressing a transcriptional activator (e.g., T7 RNA polymerase).
-
Target Cells: CD4+ and coreceptor-expressing cells transfected with a reporter plasmid where the reporter gene (e.g., luciferase) is under the control of the corresponding promoter (e.g., T7 promoter).
-
This compound stock solution.
-
Complete cell culture medium.
-
96-well white, clear-bottom tissue culture plates.
-
Transfection reagent.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Transfection:
-
Separately transfect the effector and target cell populations with the respective plasmids. Allow 24-48 hours for protein expression.
-
-
Assay Setup:
-
Harvest and count the transfected cells.
-
Prepare serial dilutions of this compound in complete culture medium.
-
In a 96-well plate, mix the effector and target cells (e.g., at a 1:1 ratio) in the presence of the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours to allow for cell fusion and reporter gene expression.
-
-
Quantification:
-
Lyse the cells and measure the luciferase activity as per the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Visualizations
The following diagrams illustrate the key processes involved in HIV-1 envelope-mediated fusion and the proposed mechanism of action for this compound.
References
- 1. Sensitivity to a nonpeptidic compound (this compound) blocking human immunodeficiency virus type 1 Env-mediated fusion depends on sequence and accessibility of the gp41 loop region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Lentiviral Pseudotype Assays with RPR103611
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral pseudotype assays are a versatile and widely used platform for studying viral entry mechanisms and for the screening of antiviral compounds.[1][2][3] These assays utilize non-replicative lentiviral particles that have been "pseudotyped" with envelope glycoproteins from other viruses, directing their entry into specific target cells. This system offers a safer alternative to working with pathogenic viruses, as the pseudoviruses are capable of only a single round of infection.[1][2] This document provides detailed protocols for the use of lentiviral pseudotype assays to evaluate the antiviral activity of RPR103611, a known inhibitor of HIV-1 entry.
This compound is a nonpeptidic small molecule that has been identified as an inhibitor of membrane fusion mediated by the envelope glycoproteins (Env) of CXCR4-dependent (X4) Human Immunodeficiency Virus Type 1 (HIV-1).[4] The compound's mechanism of action is centered on the gp41 subunit of the HIV-1 Env protein, specifically targeting the loop region that separates the proximal and distal helix domains.[4] The antiviral efficacy of this compound is highly dependent on the amino acid sequence of this gp41 loop and the overall stability of the gp120-gp41 complex.[4] This selectivity makes lentiviral pseudotype assays an ideal system to probe the specific inhibitory activity of this compound against different HIV-1 strains.
Principle of the Assay
The assay involves the production of lentiviral particles pseudotyped with the HIV-1 envelope glycoprotein (Env). These particles carry a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), in their genome. When these pseudoviruses infect target cells expressing the appropriate receptors (CD4 and either CXCR4 or CCR5 for HIV-1), the reporter gene is expressed, and its signal can be quantified. The inhibitory effect of a compound like this compound is measured by the reduction in the reporter signal in the presence of the compound compared to a control.
Materials and Reagents
-
Cell Lines:
-
HEK293T cells (for pseudovirus production)
-
Target cells expressing CD4 and appropriate co-receptors (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR)
-
-
Plasmids:
-
Lentiviral backbone plasmid (e.g., pLV-Luciferase)
-
Packaging plasmid (e.g., psPAX2)
-
HIV-1 Env expression plasmid (e.g., from an X4-tropic strain like HXB2 and an R5-tropic strain like BaL)
-
-
Reagents:
-
Cell culture media (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
Phosphate-Buffered Saline (PBS)
-
0.45 µm syringe filters
-
Experimental Protocols
Production of HIV-1 Env-Pseudotyped Lentiviral Particles
This protocol describes the generation of lentiviral particles pseudotyped with the envelope glycoproteins of either an X4-tropic or an R5-tropic HIV-1 strain.
Workflow for Pseudovirus Production
Caption: Workflow for the production of HIV-1 Env-pseudotyped lentiviral particles.
Detailed Steps:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid Preparation: Prepare a mix of the lentiviral backbone plasmid, the packaging plasmid, and the HIV-1 Env expression plasmid (either X4-tropic or R5-tropic) in serum-free medium.
-
Transfection: Add the transfection reagent to the plasmid mix, incubate according to the manufacturer's instructions, and then add the mixture dropwise to the HEK293T cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvest: Collect the cell culture supernatant, which contains the pseudoviral particles.
-
Filtration and Storage: Centrifuge the supernatant to pellet any cell debris and filter it through a 0.45 µm syringe filter. Aliquot the filtered supernatant and store it at -80°C for future use.
Titration of Pseudoviral Particles
It is crucial to determine the titer of the pseudovirus stock to ensure the use of a consistent amount of virus in subsequent experiments.
-
Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Serial Dilution: Prepare serial dilutions of the pseudovirus supernatant in cell culture medium.
-
Infection: Add the diluted pseudovirus to the target cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Measure the reporter gene expression (e.g., luciferase activity using a luminometer). The titer is determined as the number of infectious units per milliliter (IU/mL).
This compound Inhibition Assay
This protocol outlines the steps to evaluate the inhibitory activity of this compound on the entry of HIV-1 Env-pseudotyped lentiviruses.
Workflow for this compound Inhibition Assay
Caption: Workflow for the this compound inhibition assay using lentiviral pseudotypes.
Detailed Steps:
-
Cell Seeding: Seed target cells in a 96-well plate as described for the titration assay.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a "no compound" control (DMSO vehicle).
-
Pre-incubation: In a separate plate, mix the pseudovirus (at a dilution that gives a strong reporter signal) with the this compound dilutions and incubate for 1 hour at 37°C.
-
Infection: Transfer the virus-compound mixture to the wells containing the target cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Readout: Measure the luciferase activity in each well.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the "no compound" control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activity of this compound against HIV-1 Env-pseudotyped lentiviruses with different co-receptor tropisms can be summarized in the following table. The data presented here is illustrative and based on the known properties of this compound.[4]
| HIV-1 Env Strain | Co-receptor Tropism | This compound IC50 (µM) |
| LAI | X4 | 0.15 |
| NDK | X4 | > 10 (Resistant) |
| ADA | R5 | > 10 (Resistant) |
Mechanism of Action of this compound
This compound inhibits HIV-1 entry by targeting the gp41 subunit of the viral envelope glycoprotein.[4] This interaction prevents the conformational changes in gp41 that are necessary for the fusion of the viral and cellular membranes. The sensitivity to this compound is determined by the amino acid sequence of the gp41 loop region and the stability of the gp120-gp41 complex.[4] Strains with certain mutations in this region or with a more stable gp120-gp41 complex, such as many R5-tropic strains, exhibit resistance to the compound.[4]
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition of HIV-1 entry.
Conclusion
Lentiviral pseudotype assays provide a robust and safe platform for the detailed characterization of HIV-1 entry inhibitors like this compound. The protocols outlined in this document can be adapted to screen other compounds and to study the entry mechanisms of a wide variety of viruses. The specificity of this compound for certain HIV-1 strains underscores the importance of using multiple pseudotypes to fully understand the spectrum of activity of an antiviral candidate.
References
- 1. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitivity to a nonpeptidic compound (this compound) blocking human immunodeficiency virus type 1 Env-mediated fusion depends on sequence and accessibility of the gp41 loop region - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RPR103611 as a Tool Compound for gp41 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR103611, a derivative of betulinic acid, is a potent small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1][2] It serves as a valuable tool compound for investigating the intricate mechanisms of viral fusion mediated by the HIV-1 envelope glycoprotein transmembrane subunit, gp41. This document provides detailed application notes and experimental protocols for utilizing this compound in gp41 research, with a focus on its mechanism of action, quantitative analysis of its inhibitory activity, and relevant experimental workflows.
This compound exerts its antiviral effect by specifically targeting the gp41 ectodomain, thereby blocking the conformational changes necessary for the fusion of the viral and host cell membranes.[1][3] Its efficacy is notably strain-dependent, with sensitivity being linked to the amino acid sequence and accessibility of the gp41 loop region.[3][4] Resistance to this compound is conferred by specific mutations within the gp41 ectodomain, highlighting the compound's specific interaction with this viral protein.[1]
Quantitative Data
The inhibitory activity of this compound against various HIV-1 strains has been quantified using cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against CXCR4-tropic and dual-tropic viruses.
| HIV-1 Strain | Coreceptor Tropism | IC50 (µM) | Reference |
| YU2 | CCR5-tropic | 80 | MedchemExpress |
| NL4-3 | CXCR4-tropic | 0.27 | MedchemExpress |
| 89.6 | Dual-tropic | 0.17 | MedchemExpress |
Mechanism of Action
This compound inhibits a late stage of the HIV-1 entry process, subsequent to receptor binding and prior to the formation of the fusogenic six-helix bundle (6-HB) of gp41. The mechanism involves the interaction of this compound with the gp41 loop region, which separates the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) domains. This interaction is thought to stabilize a pre-hairpin intermediate of gp41, preventing the CHR from folding back onto the NHR coiled-coil to form the 6-HB, a critical step for membrane fusion.
References
- 1. Resistance to a drug blocking human immunodeficiency virus type 1 entry (this compound) is conferred by mutations in gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity to a nonpeptidic compound (this compound) blocking human immunodeficiency virus type 1 Env-mediated fusion depends on sequence and accessibility of the gp41 loop region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitivity to a Nonpeptidic Compound (this compound) Blocking Human Immunodeficiency Virus Type 1 Env-Mediated Fusion Depends on Sequence and Accessibility of the gp41 Loop Region - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological context of RPR103611, a potent betulinic acid-derived inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. The protocols outlined below are based on established methodologies for the synthesis of related betulinic acid derivatives and are intended to serve as a comprehensive guide for the preparation and study of this compound and its analogs.
Introduction
This compound is a semi-synthetic derivative of betulinic acid, a naturally occurring pentacyclic triterpenoid. It has been identified as a specific inhibitor of HIV-1 entry, a critical step in the viral lifecycle.[1] this compound, also referred to as compound 14g in scientific literature, is a statine derivative that demonstrates potent anti-HIV-1 activity in the nanomolar range.[1] Its mechanism of action involves interference with the post-binding virus-cell fusion process, distinguishing it from other classes of antiretroviral agents that target viral enzymes like reverse transcriptase or protease.[1]
Chemical Structure and Properties
While the exact stereochemistry of this compound is not publicly disclosed, it is described as a stereoisomer of IC9564, which is (4S-[8-(28-betuliniyl)aminooctanoylamino]-3R-hydroxy-6-methylheptanoic acid). The core structure is the betulinic acid scaffold, with modifications at the C-28 carboxyl group.
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives generally involves the modification of the C-28 carboxylic acid of betulinic acid. The following is a generalized protocol based on the synthesis of related ω-aminoalkanoic acid derivatives of betulinic acid.
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from commercially available betulinic acid.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Acetylation of Betulinic Acid (Protection of C-3 Hydroxyl)
-
Materials:
-
Betulinic acid
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve betulinic acid in a mixture of pyridine and DCM.
-
Add acetic anhydride dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-O-acetyl-betulinic acid.
-
Protocol 2: Amide Coupling of 3-O-Acetyl-betulinic Acid with an Amino Acid Derivative
-
Materials:
-
3-O-acetyl-betulinic acid
-
Statine methyl ester (or other desired amino acid derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-O-acetyl-betulinic acid, EDC, and HOBt in anhydrous DMF.
-
Add the desired amino acid derivative (e.g., statine methyl ester) and DIPEA to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the coupled product.
-
Protocol 3: Deprotection to Yield the Final Product
-
Materials:
-
Coupled product from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N HCl solution
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve the coupled product in a mixture of THF and MeOH.
-
Add an aqueous solution of LiOH.
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After completion, neutralize the reaction mixture with 1N HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final product by an appropriate method (e.g., recrystallization or chromatography).
-
Biological Activity and Mechanism of Action
This compound and its related derivatives are potent inhibitors of HIV-1 entry. Their mechanism of action is distinct from many other anti-HIV drugs.
Signaling Pathway Context
The entry of HIV-1 into a host cell is a complex process involving the interaction of viral envelope glycoproteins (gp120 and gp41) with the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4). This compound is believed to interfere with the conformational changes in the viral envelope glycoproteins that are necessary for the fusion of the viral and cellular membranes.
Caption: Inhibition of HIV-1 entry by this compound.
Quantitative Data
The anti-HIV-1 activity of this compound and related derivatives can be quantified using various in vitro assays. The following table summarizes representative data for betulinic acid derivatives.
| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound (14g) | HIV-1 Entry | 0.003 | >100 | >33,333 |
| Betulinic Acid | - | >10 | >100 | - |
| IC9564 | HIV-1 Entry | 0.0018 | >100 | >55,555 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes 50% cell death. SI (Selectivity Index) = CC₅₀ / EC₅₀
Conclusion
This compound represents a promising class of anti-HIV agents with a unique mechanism of action. The synthetic protocols provided herein offer a foundation for the synthesis of this compound and a diverse range of derivatives, enabling further structure-activity relationship (SAR) studies and the development of novel HIV-1 entry inhibitors. The accompanying diagrams illustrate the key synthetic and mechanistic concepts, providing a valuable resource for researchers in the field of drug discovery and development.
References
Application Notes: RPR103611 in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RPR103611 is a nonpeptidic small molecule, specifically a triterpene, that has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells. Its mechanism of action is centered on the inhibition of membrane fusion mediated by the viral envelope glycoprotein (Env). This document provides an overview of its application in virology research, detailing its mechanism of action, spectrum of activity, and protocols for its evaluation.
Mechanism of Action
This compound specifically targets the HIV-1 transmembrane glycoprotein gp41, a key component of the viral fusion machinery. The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the gp120 subunit of the Env complex to the CD4 receptor and a coreceptor (CXCR4 or CCR5) on the target cell surface. This binding triggers conformational changes in gp120 and subsequently in gp41, leading to the exposure of the gp41 fusion peptide, which inserts into the host cell membrane. Further conformational rearrangements in gp41 bring the viral and cellular membranes into close proximity, resulting in membrane fusion and the release of the viral core into the cytoplasm.
This compound is understood to interfere with this process by targeting the "loop region" of the gp41 ectodomain.[1] The antiviral efficacy of this compound is highly dependent on the amino acid sequence of this gp41 loop and the overall stability of the gp120-gp41 complex.[1] By interacting with this region, this compound is thought to prevent the necessary conformational changes in gp41 that are required for the fusion of the viral and cellular membranes.
Signaling Pathway of HIV-1 Entry and Inhibition by this compound
References
Application Notes and Protocols for Studying HIV-1 Drug Resistance Mechanisms with RPR103611
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, primarily due to its ability to rapidly develop resistance to antiretroviral drugs. Understanding the mechanisms of drug resistance is crucial for the development of new and more effective therapies. RPR103611, a derivative of betulinic acid, is a potent HIV-1 entry inhibitor that specifically targets the viral envelope glycoprotein gp41, a critical component of the viral fusion machinery.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the mechanisms of HIV-1 drug resistance.
This compound inhibits the fusion of HIV-1 with target cells, an essential step in the viral life cycle.[1][2] Studies have shown that resistance to this compound is conferred by specific mutations within the gp41 protein.[1] By studying these resistance mutations, researchers can gain valuable insights into the structure-function relationship of gp41, the mechanism of HIV-1 entry, and the molecular basis of drug resistance.
Mechanism of Action of this compound
This compound is a small molecule that belongs to the class of HIV-1 entry inhibitors. Its mechanism of action involves binding to the gp41 subunit of the HIV-1 envelope glycoprotein complex, which is responsible for mediating the fusion of the viral and cellular membranes. By binding to gp41, this compound prevents the conformational changes necessary for membrane fusion, thereby blocking the entry of the virus into the host cell. Time-of-addition experiments have suggested that this compound acts at a post-binding step of the HIV-1 replication cycle.[2]
Quantitative Data on this compound Activity
The antiviral activity of this compound has been evaluated against various strains of HIV-1. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, particularly against CXCR4-tropic and dual-tropic viruses.
| HIV-1 Strain | Tropism | IC50 |
| YU2 | CCR5-tropic | 80 nM |
| NL4-3 | CXCR4-tropic | 0.27 nM[3] |
| 89.6 | Dual-tropic | 0.17 nM[3] |
Known Resistance Mutations
In vitro selection studies have identified specific mutations in the HIV-1 gp41 protein that confer resistance to this compound. These mutations provide critical information about the drug's binding site and mechanism of action.
| Mutation | Location | Effect on this compound Susceptibility | Reference |
| R22A | gp41 | Resistance | [1] |
| I84S | gp41 | Resistance (sufficient for drug resistance) | [1] |
| L91H | gp41 loop region | Resistance (in NDK strain) |
The identification of these mutations is the first step in understanding the molecular basis of resistance. Further characterization requires the generation of these mutants through site-directed mutagenesis and their subsequent analysis in functional assays.
Experimental Protocols
The following protocols provide detailed methodologies for studying the mechanisms of resistance to this compound.
References
- 1. Resistance to a drug blocking human immunodeficiency virus type 1 entry (this compound) is conferred by mutations in gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic acid derivatives: a new class of specific inhibitors of human immunodeficiency virus type 1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes: RPR103611 as a Reference Compound in HIV Fusion Inhibitor Screening
Introduction
The entry of the Human Immunodeficiency Virus (HIV) into host cells is a critical first step in its replication cycle, making it a prime target for antiretroviral drug development.[1][2] This process is mediated by the viral envelope glycoprotein (Env), a complex of gp120 and gp41 subunits.[3][4] The entry cascade begins with the binding of the gp120 subunit to the CD4 receptor on the surface of target cells, such as T-helper cells.[1][3] This interaction triggers conformational changes in Env, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[5] Subsequent binding to the coreceptor initiates further structural rearrangements in the gp41 subunit, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[1][3][6]
RPR103611 is a small molecule inhibitor that effectively blocks this initial stage of HIV-1 entry. It functions by binding to a conserved pocket on the gp120 glycoprotein, thereby preventing its attachment to the CD4 host cell receptor. This mechanism makes this compound an excellent positive control or reference compound for high-throughput screening (HTS) assays designed to identify new HIV fusion and entry inhibitors.[7]
Principle of Screening Assays
HIV fusion inhibitor screening assays are designed to identify compounds that interfere with the Env-mediated membrane fusion process. These assays typically involve an effector cell line expressing the HIV-1 Env glycoproteins and a target cell line expressing CD4 and the appropriate coreceptors (CCR5 or CXCR4). Fusion between these cells is detected by a reporter gene system (e.g., luciferase or β-galactosidase) that becomes activated upon cell-cell fusion. Alternatively, assays may use replication-incompetent pseudoviruses expressing the HIV-1 Env protein to infect target cells, with infection quantified by reporter gene expression.[8][9][10][11]
Role of this compound as a Reference Compound
In the context of these screening assays, this compound serves several critical functions:
-
Assay Validation: As a compound with a known mechanism of action and inhibitory activity, this compound is used to confirm that the assay is performing correctly. Consistent inhibition by this compound indicates the reliability of the screening system.
-
Positive Control: It acts as a positive control, providing a benchmark against which the activity of test compounds can be compared.
-
Determination of Assay Window: The maximal inhibition achieved with this compound helps to define the dynamic range of the assay.
-
Mechanism of Action Studies: Compounds identified in the screen can be further tested in competition assays with this compound to determine if they share a similar binding site on gp120.
Quantitative Data Summary
The efficacy and selectivity of an antiviral compound are typically summarized by its 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting Selectivity Index (SI). The IC50 represents the concentration of the compound required to inhibit viral activity by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability.[12] The Selectivity Index (SI = CC50/IC50) is a crucial measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound | Target | Assay Type | IC50 | CC50 | Selectivity Index (SI) |
| This compound | HIV-1 gp120 | Pseudovirus Entry | 0.5 µM | >100 µM | >200 |
| Test Compound A | (Unknown) | Pseudovirus Entry | 1.2 µM | 50 µM | 41.7 |
| Test Compound B | (Unknown) | Pseudovirus Entry | 15 µM | >100 µM | >6.7 |
| Vehicle Control | N/A | Pseudovirus Entry | N/A | >100 µM | N/A |
Note: The values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific viral strain, cell line, and assay conditions.
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Entry Assay
This assay measures the ability of a compound to inhibit the entry of single-round-of-infection, Env-pseudotyped viruses into target cells.[10][11]
Materials:
-
HEK293T cells for pseudovirus production
-
TZM-bl target cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter gene)[10][11]
-
Env-expression plasmid and an env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)[9][13]
-
Transfection reagent (e.g., FuGENE 6 or PEI)[10]
-
This compound and test compounds
-
Luciferase assay substrate
-
96-well cell culture plates
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the Env-expression plasmid and the env-deficient HIV-1 backbone plasmid using a suitable transfection reagent.[9][10]
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.[10]
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.[10]
-
Determine the virus titer (e.g., by measuring the 50% tissue culture infectious dose, TCID50).[9]
-
-
Inhibition Assay:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound (positive control) and test compounds in culture medium.
-
Pre-incubate a standardized amount of pseudovirus with the compound dilutions for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-compound mixtures.
-
Incubate for 48 hours at 37°C.[14]
-
-
Data Analysis:
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the IC50 value by fitting the dose-response data to a nonlinear regression curve.
-
Protocol 2: Cell-Based Cytotoxicity Assay
This assay is performed in parallel to the primary screening to assess the toxicity of the compounds to the target cells.[7]
Materials:
-
TZM-bl cells
-
This compound and test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® or MTS)
-
96-well cell culture plates
Methodology:
-
Cell Treatment:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and test compounds in culture medium.
-
Remove the medium from the cells and add the compound dilutions.
-
Incubate for 48 hours at 37°C (matching the duration of the primary assay).
-
-
Data Analysis:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (no compound).
-
Determine the CC50 value by fitting the dose-response data to a nonlinear regression curve.[12]
-
Visualizations
References
- 1. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusion | NIH [clinicalinfo.hiv.gov]
- 3. HIV - Wikipedia [en.wikipedia.org]
- 4. FUSION STAGE OF HIV-1 ENTRY DEPENDS ON VIRUS-INDUCED CELL SURFACE EXPOSURE OF PHOSPHATIDYLSERINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Entry Mechanisms: Protein-Host Receptor Interactions and Membrane Fusion Dynamics [imrpress.com]
- 6. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Functional Profiling of Small-Molecule HIV-1 Entry and Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RPR103611 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for RPR103611, a potent HIV-1 entry inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a derivative of betulinic acid and acts as a potent human immunodeficiency virus type 1 (HIV-1) entry inhibitor.[1] Its primary mechanism of action is to block the fusion of the virus with the host cell membrane. It achieves this by targeting the gp41 envelope glycoprotein, a critical component of the HIV-1 fusion machinery.[2] This action occurs after the virus has bound to the host cell's CD4 receptor, interfering with the subsequent conformational changes required for membrane fusion.
Q2: What is the spectrum of activity for this compound?
This compound is particularly effective against HIV-1 strains that use the CXCR4 co-receptor for entry (X4-tropic viruses). However, strains that utilize the CCR5 co-receptor (R5-tropic viruses) have demonstrated resistance to the compound.[2]
Q3: Why was the clinical development of this compound discontinued?
The development of this compound as a therapeutic agent was halted primarily due to its poor pharmacodynamic properties. These challenges are often linked to issues with solubility and bioavailability, which are common for this class of compounds.
Q4: What are the known resistance mechanisms to this compound?
Resistance to this compound has been associated with specific mutations within the ectodomain of the gp41 glycoprotein. These genetic changes in the viral envelope protein can prevent the effective binding of this compound, thereby allowing the fusion process to proceed.
Troubleshooting Guide: Solubility and Formulation
The most significant challenge researchers face when working with this compound is its poor aqueous solubility. This is a common characteristic of betulinic acid and its derivatives.
Issue: this compound precipitates out of solution when added to aqueous cell culture media.
This is a frequent problem that can lead to inaccurate dosing and unreliable experimental results. The following sections provide solutions and best practices to mitigate this issue.
Recommended Solvents and Stock Solutions
This compound, like its parent compound betulinic acid, is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.
Solubility of Betulinic Acid (as a proxy for this compound)
| Solvent | Solubility |
| Water | ~0.02 µg/mL |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL |
| Ethanol | ~0.5 mg/mL |
| Dimethylformamide (DMF) | ~15 mg/mL |
This data is for the parent compound, betulinic acid, and should be used as a guideline for this compound.
Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C in a water bath and/or sonicate briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Solutions for In Vitro Assays
When diluting the DMSO stock into your aqueous assay buffer or cell culture medium, follow these steps to minimize precipitation:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Method of Addition:
-
Pre-warm your cell culture medium or assay buffer to 37°C.
-
Prepare an intermediate dilution of your this compound stock solution in the pre-warmed medium.
-
Add this intermediate dilution to your final assay plate with gentle mixing.
-
-
Use of Surfactants: For particularly challenging situations, consider the addition of a non-ionic surfactant like Pluronic F-68 (at a non-toxic concentration of 0.01-0.1%) to your culture medium to improve the solubility of the compound.
Solutions for In Vivo Formulations
For animal studies, achieving a stable and bioavailable formulation of this compound is critical. Based on strategies used for other poorly soluble betulinic acid derivatives, the following formulations can be considered:
| Formulation Component | Purpose | Example Protocol |
| Co-solvents | To increase the solubility of the compound. | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Lipid-based carriers | To enhance absorption. | Dissolve in a small amount of ethanol, then mix with corn oil or olive oil, followed by evaporation of the ethanol. |
| Co-precipitation | To create an amorphous dispersion with improved dissolution. | Co-precipitate this compound with a polymer like polyvinylpyrrolidone (PVP). |
Signaling Pathway and Experimental Workflow Diagrams
HIV-1 Entry and the Role of this compound
The following diagram illustrates the key steps in HIV-1 entry into a host T-cell and the point of inhibition by this compound.
Caption: Simplified signaling pathway of HIV-1 entry and the inhibitory action of this compound on gp41-mediated membrane fusion.
Logical Workflow for Troubleshooting Solubility Issues
This diagram outlines a systematic approach to addressing solubility problems with this compound in your experiments.
Caption: A logical workflow for systematically troubleshooting and resolving solubility issues with this compound in experimental settings.
References
Overcoming poor pharmacodynamics of RPR103611 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo pharmacodynamics of RPR103611, a hypothetical small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our in vivo cancer models despite promising in vitro data. What are the potential reasons for this discrepancy?
A1: This is a common challenge in drug development. Several factors can contribute to poor in vivo efficacy despite good in vitro potency. These can be broadly categorized into issues related to the compound's pharmacokinetic properties and its interaction with the complex biological environment in vivo. Specific potential reasons include:
-
Poor Bioavailability: The compound may not be efficiently absorbed into the systemic circulation after administration.
-
Rapid Metabolism: this compound might be quickly metabolized by liver enzymes (e.g., cytochrome P450s), leading to low plasma concentrations.
-
High Plasma Protein Binding: The compound may bind extensively to plasma proteins, reducing the free fraction available to reach the target tissue.
-
Inefficient Tumor Penetration: The compound may not effectively penetrate the tumor tissue to reach its intracellular target.
-
Off-target Effects: At the concentrations achieved in vivo, this compound might have off-target effects that counteract its intended therapeutic activity or cause toxicity.
-
Development of Resistance: The tumor cells may rapidly develop resistance to the compound's effects.
Q2: How can we investigate the potential causes of poor in vivo efficacy for this compound?
A2: A systematic approach is recommended to pinpoint the underlying cause. This typically involves a series of pharmacokinetic (PK) and pharmacodynamic (PD) studies. The following experimental workflow can be a useful guide:
Figure 1: A logical workflow for troubleshooting poor in vivo efficacy.
Q3: What are some strategies to improve the in vivo pharmacodynamics of this compound if poor metabolic stability is identified as the primary issue?
A3: If in vitro metabolism assays (e.g., liver microsome or hepatocyte stability assays) indicate that this compound is rapidly metabolized, several strategies can be employed:
-
Prodrug Approach: A prodrug of this compound could be designed to be metabolized into the active compound in a controlled manner, potentially improving its pharmacokinetic profile.
-
Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism.
-
Formulation with Metabolic Inhibitors: Co-administration with an inhibitor of the primary metabolizing enzymes (e.g., a pan-cytochrome P450 inhibitor) can increase the exposure of this compound. However, this approach carries the risk of drug-drug interactions.
-
Alternative Delivery Systems: Encapsulating this compound in a drug delivery system, such as liposomes or nanoparticles, can protect it from premature metabolism and alter its biodistribution.
Troubleshooting Guides
Issue 1: Low Plasma Exposure of this compound After Oral Administration
Symptoms:
-
Plasma concentrations of this compound are below the therapeutically relevant range.
-
High variability in plasma concentrations between individual animals.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Experiment | Expected Outcome if Hypothesis is Correct |
| Poor Aqueous Solubility | Measure the kinetic and thermodynamic solubility of this compound in biorelevant media (SGF, SIF). | Low solubility values (<10 µg/mL) suggest this is a contributing factor. |
| High First-Pass Metabolism | Conduct an in vitro liver microsome stability assay with and without NADPH. | A significant difference in stability in the presence of NADPH indicates oxidative metabolism. |
| Efflux by Transporters (e.g., P-gp) | Perform a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil). | A higher apparent permeability (Papp) in the presence of the inhibitor suggests efflux. |
Summary of In Vitro ADME Data for this compound (Hypothetical Data)
| Parameter | Value | Interpretation |
| Kinetic Solubility (pH 7.4) | 2.5 µg/mL | Poorly soluble |
| Mouse Liver Microsome T1/2 | < 5 min | High intrinsic clearance |
| Caco-2 Papp (A->B) | 0.5 x 10-6 cm/s | Low permeability |
| Caco-2 Efflux Ratio | 8.2 | High efflux |
Issue 2: Lack of Target Engagement in Tumor Tissue
Symptoms:
-
Adequate plasma exposure of this compound is achieved.
-
No significant downstream effects on the PI3K/Akt/mTOR pathway are observed in tumor lysates (e.g., no reduction in p-Akt or p-S6 levels).
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Experiment | Expected Outcome if Hypothesis is Correct |
| Poor Tumor Penetration | Perform a tissue distribution study and measure this compound concentrations in tumor and plasma at various time points. | A low tumor-to-plasma concentration ratio (<1) indicates poor penetration. |
| Rapid Efflux from Tumor Cells | Conduct an in vitro drug uptake and efflux assay using the tumor cell line of interest. | Rapid decrease in intracellular drug concentration after removal from the medium. |
| Target is Not Inhibited at Achieved Concentrations | Correlate the measured intratumoral drug concentration with the in vitro IC50 for target inhibition. | Intratumoral concentrations are below the IC50. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration-time profile of this compound after a single administration.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Compound Administration: Administer this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein bleeding at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Protocol 2: Western Blot Analysis for Target Engagement
Objective: To assess the inhibition of the PI3K/Akt/mTOR pathway in tumor tissue.
Methodology:
-
Tumor Model: Establish subcutaneous xenograft tumors in nude mice using a relevant cancer cell line.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), treat the mice with this compound or vehicle control.
-
Tissue Collection: At selected time points post-treatment, euthanize the mice and excise the tumors.
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, S6 ribosomal protein).
-
Incubate with a secondary antibody conjugated to HRP.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the intended point of inhibition by this compound.
Figure 2: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Technical Support Center: Compound X Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Compound X in cell culture and assessing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for Compound X?
A1: Compound X is an investigational small molecule inhibitor. While the precise mechanism is under investigation, it is hypothesized to interact with key signaling pathways that regulate cell cycle progression and survival. Cytotoxicity may be an expected outcome, particularly in cell lines where the target pathway is critical for survival. However, unexpected or excessive cytotoxicity warrants further investigation.[1]
Q2: What are the initial steps to confirm Compound X-induced cytotoxicity?
A2: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) in your cell line of interest. This will establish a quantitative measure of the compound's cytotoxic potential. It is also crucial to include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control known to induce cell death.
Q3: How can I differentiate between apoptosis and necrosis induced by Compound X?
A3: Apoptosis and necrosis are distinct forms of cell death. Apoptosis is a programmed process characterized by caspase activation, while necrosis is a more chaotic process resulting from severe cellular insult.[2][3] Assays that can distinguish between the two include those that simultaneously measure markers for apoptosis (e.g., Annexin V staining for phosphatidylserine externalization, caspase activity) and necrosis (e.g., propidium iodide or 7-AAD for membrane integrity loss).[4][5][6]
Q4: Can the vehicle used to dissolve Compound X (e.g., DMSO) cause cytotoxicity?
A4: Yes, the solvent used to dissolve Compound X, such as DMSO, can be toxic to cells at certain concentrations (typically >0.5%). It is essential to run a vehicle-only control to ensure that the observed cytotoxicity is due to Compound X and not the solvent.[1]
Troubleshooting Guides
Issue 1: High Cytotoxicity Across All Tested Cell Lines
If you observe high levels of cell death even at low concentrations of Compound X across multiple cell lines, consider the following:
| Possible Cause | Recommended Solution |
| Compound Concentration Error | Verify the calculations for your stock solution and final dilutions. Perform a fresh serial dilution and repeat the dose-response experiment.[1] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level (generally below 0.5%). Run a vehicle-only control to assess its effect.[1] |
| Contamination | Check your cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi) which can cause non-specific cell death. |
| Compound Instability | Assess the stability of Compound X in your cell culture medium over the duration of the experiment. The compound may degrade into a more toxic substance. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Variability between replicate wells or experiments can be frustrating. Here are some common causes and solutions:
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to avoid clumping and ensure a uniform cell number across the plate. Optimal cell seeding density is crucial for reliable MTT assay results.[7] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for treatment and use them for blanks or vehicle controls instead.[7] |
| Incomplete Solubilization of Formazan (MTT Assay) | If using an MTT assay, ensure complete solubilization of the formazan crystals by using a sufficient volume of an appropriate solvent and adequate mixing.[7] Incomplete solubilization can lead to inaccurate absorbance readings. |
| Interference from Compound X | Colored compounds or those with reducing/oxidizing properties can interfere with colorimetric assays like MTT, leading to false-positive or false-negative results.[7][8] Run a control with Compound X in media without cells to check for direct effects on the assay reagent. |
Issue 3: No Observed Cytotoxicity
If Compound X is not inducing the expected level of cell death, consider these possibilities:
| Possible Cause | Recommended Solution |
| Cell Line Resistance | The chosen cell line may lack the specific target of Compound X or have compensatory pathways that overcome its effects. Validate the expression of the target in your cell line. |
| Incorrect Compound Concentration | Re-verify your calculations and the concentration of your stock solution. It's possible the final concentrations are too low to induce a cytotoxic effect. |
| Insufficient Incubation Time | The cytotoxic effects of Compound X may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Assay Insensitivity | The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability.[9] Consider using a more sensitive method or an orthogonal assay to confirm the results. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well microplates
-
Compound X stock solution
-
Cell culture medium (serum-free for MTT incubation step)[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[7]
-
Treat cells with a range of Compound X concentrations. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of serum-free medium containing MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: Apoptosis vs. Necrosis Assay (Flow Cytometry)
This protocol allows for the simultaneous detection and quantification of apoptotic and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
Binding Buffer
-
Treated cells
Procedure:
-
Induce cell death by treating cells with Compound X for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains. Necrotic cells will be Annexin V negative and PI positive.[5][6]
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key effector caspase in apoptosis.
Materials:
-
96-well plate
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat cells with Compound X to induce apoptosis.
-
Lyse the cells using the Cell Lysis Buffer and incubate on ice.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add Reaction Buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm. The amount of pNA released is proportional to the caspase-3 activity.[10]
Visualizations
Caption: A logical workflow for assessing the cytotoxicity of Compound X.
Caption: A decision tree for troubleshooting unexpected high cytotoxicity.
Caption: Simplified overview of apoptosis and necrosis pathways potentially induced by Compound X.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Is Your MTT Assay the Right Choice? [france.promega.com]
- 9. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Interpreting Dose-Response Curves for Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting dose-response curves for small molecule inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug or inhibitor and the magnitude of its effect on a biological system.[1] These curves are fundamental in pharmacology and drug discovery for characterizing the potency and efficacy of a compound. They are essential for determining the appropriate concentration range for experiments, which helps in restricting variation, interpreting data accurately, and minimizing unnecessary experimental repetitions.
Q2: What are the key parameters of a dose-response curve?
The standard dose-response curve is a sigmoidal-shaped curve from which several key parameters can be derived, typically by fitting the data to a non-linear regression model like the four-parameter logistic (4PL) equation.[2]
| Parameter | Description |
| Top Plateau | The maximum possible response in the system. |
| Bottom Plateau | The minimum possible response in the system, even at high inhibitor concentrations. |
| IC50 / EC50 | The concentration of an inhibitor that results in a 50% reduction of the maximal response (IC50 for inhibition, EC50 for effective concentration). It is a measure of the compound's potency.[1] |
| Hill Slope | Also known as the slope factor, it describes the steepness of the curve. A Hill slope of 1.0 is common, while a value greater than 1.0 indicates a steeper curve and a value less than 1.0 indicates a shallower curve. |
Q3: What is the difference between IC50 and Kd?
The IC50 is the concentration of an inhibitor required to reduce a biological response by 50%. The Kd (dissociation constant) is the concentration of a ligand at which 50% of the receptors are occupied. While both are measures of potency, the IC50 is a functional measure of inhibition, whereas the Kd is a direct measure of binding affinity. Although they can be related, they are not always identical.
Troubleshooting Guide
This guide addresses common issues encountered during the generation and analysis of dose-response curves for a hypothetical small molecule inhibitor, "Hypothetin."
Problem 1: High variability between replicate data points.
High variability can obscure the true dose-response relationship.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure a uniform cell density is achieved across all wells of the microplate. Use a cell counter for accuracy.
-
Pipetting Errors: Use calibrated pipettes and proper techniques to ensure accurate and consistent liquid handling.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. It is advisable to avoid using these wells for critical data points or to ensure proper plate sealing and incubation.[3]
-
Compound Precipitation: The inhibitor may precipitate in the assay medium. Visually inspect solutions for any signs of precipitation.[3]
-
Problem 2: The dose-response curve is shifted to the right (higher IC50 than expected).
A rightward shift in the curve indicates that a higher concentration of the inhibitor is needed to achieve the same level of inhibition.
-
Possible Causes & Solutions:
-
Incorrect Agonist Concentration: If the assay involves an agonist, ensure its concentration is appropriate (typically around its EC80) to allow for competitive inhibition.[3]
-
Degradation of the Inhibitor: The inhibitor may be unstable in the experimental buffer. Prepare fresh solutions and protect them from light and temperature fluctuations.[3]
-
Presence of a Competitive Antagonist: Contamination of reagents or cell culture media with a substance that competes with the inhibitor can lead to a rightward shift.[3]
-
Problem 3: The dose-response curve does not reach a 100% inhibition plateau.
An incomplete curve where the maximum effect is lower than expected can be due to several factors.
-
Possible Causes & Solutions:
-
Incomplete Dissolution of the Inhibitor: Check the solubility of the inhibitor in the assay medium. Visually inspect for any precipitate.
-
Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects that interfere with the primary response.[3]
-
Cell Health Issues: Ensure that the cells are healthy and viable throughout the experiment, as high concentrations of the inhibitor or solvent (like DMSO) could be toxic.[3] The final concentration of solvents like DMSO should typically be kept below 0.5% in cellular assays.[4]
-
Problem 4: The curve fit is poor and does not accurately represent the data.
A poor curve fit can lead to inaccurate parameter estimates.
-
Possible Causes & Solutions:
-
Insufficient Data Points: Ensure that enough data points are collected across a wide range of concentrations to adequately define the top and bottom plateaus of the curve.[5]
-
Inappropriate Model: The standard four-parameter logistic model assumes a symmetrical curve. If the data is asymmetrical, a five-parameter model might provide a better fit.[5]
-
Outliers: Identify and consider removing any clear outliers from the data set before fitting the curve.
-
Experimental Protocols
Protocol 1: Generating a Dose-Response Curve for "Hypothetin" in a Cell-Based Assay
This protocol outlines the steps to determine the IC50 of "Hypothetin," a hypothetical inhibitor of the "Kinase X" signaling pathway.
-
Cell Seeding:
-
Culture the target cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells into a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
-
Compound Preparation and Dilution:
-
Prepare a 10 mM stock solution of "Hypothetin" in DMSO.[6]
-
Perform a serial dilution of the stock solution in culture medium to obtain a range of concentrations (e.g., from 100 µM to 0.01 nM).
-
Include a vehicle control (DMSO only) and a positive control (a known inhibitor of Kinase X).
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add the diluted "Hypothetin" solutions to the respective wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (e.g., using CCK-8):
-
Add the cell viability reagent (e.g., CCK-8) to each well and incubate as per the manufacturer's instructions.[6]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized response against the logarithm of the "Hypothetin" concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software like GraphPad Prism to determine the IC50 value.[7]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for "Hypothetin"
| "Hypothetin" Conc. (nM) | Log Concentration | % Inhibition (Mean) | Standard Deviation |
| 0.1 | -1 | 2.1 | 1.5 |
| 1 | 0 | 8.5 | 3.2 |
| 10 | 1 | 25.3 | 4.1 |
| 50 | 1.7 | 48.9 | 5.3 |
| 100 | 2 | 75.6 | 3.8 |
| 500 | 2.7 | 92.1 | 2.9 |
| 1000 | 3 | 98.7 | 1.8 |
| 10000 | 4 | 99.5 | 1.2 |
Table 2: Calculated Parameters for "Hypothetin" Dose-Response Curve
| Parameter | Value |
| IC50 | 52.3 nM |
| Hill Slope | 1.2 |
| Top Plateau | 100.2% |
| Bottom Plateau | 1.8% |
Visualizations
Caption: Experimental workflow for generating a dose-response curve.
Caption: Hypothetical signaling pathway inhibited by "Hypothetin".
Caption: Troubleshooting logic for dose-response curve issues.
References
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. graphpad.com [graphpad.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Investigating Off-Target Effects of Novel Kinase Inhibitors
Disclaimer: No public information is available for a compound with the identifier "RPR103611." The following technical support guide provides a general framework and best practices for investigating the off-target effects of a novel small molecule kinase inhibitor, referred to herein as "your compound."
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in drug development?
A1: Off-target effects are the interactions of a drug or investigational compound with proteins other than its intended therapeutic target. These unintended interactions can lead to a range of adverse outcomes, from misleading experimental results in the preclinical phase to serious toxicity in clinical trials. Proactively identifying and characterizing off-target effects is crucial for building a comprehensive safety profile and mitigating potential risks to patients.
Q2: What are the primary experimental approaches to identify potential off-target effects?
A2: The investigation of off-target effects typically employs a tiered approach:
-
In Silico Profiling: Computational methods, such as docking studies and pharmacophore modeling, can predict potential off-target interactions based on the compound's structure and the known structures of various proteins.
-
In Vitro Profiling: This is a critical step that involves screening the compound against large panels of kinases and other enzymes or receptors. Large-scale kinase panels (e.g., >400 kinases) are commercially available and provide quantitative data on the compound's inhibitory activity against a wide range of targets.
-
Cell-Based Assays: These assays assess the compound's effect on cellular phenotypes and signaling pathways. Techniques like Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context and identify off-targets.
-
In Vivo Studies: Animal models are used to evaluate the compound's overall physiological effects and identify any unexpected toxicities that may be indicative of off-target activity.
Q3: How do I interpret the data from a kinase inhibitor selectivity profile?
A3: A kinase inhibitor selectivity profile, often presented as a "kinome tree," visually represents the inhibitory activity of your compound against a panel of kinases. Key metrics to consider are:
-
IC50/Ki Values: Lower values indicate stronger binding or inhibition. A significant number of low values against unintended kinases suggest poor selectivity.
-
Selectivity Score (S-score): This is a quantitative measure of selectivity, often calculated as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
On-Target vs. Off-Target Potency: The ratio of the IC50 for an off-target to the IC50 for the primary target is a critical indicator of selectivity. A larger ratio is desirable.
Troubleshooting Guides
Q1: My compound shows significant toxicity in cell-based assays at concentrations where the primary target is not fully inhibited. Could this be due to off-target effects?
A1: Yes, this is a strong indication of potential off-target effects. If the observed cytotoxicity occurs at concentrations below what is required for on-target engagement, it is likely that your compound is interacting with one or more other proteins that are critical for cell viability.
Troubleshooting Steps:
-
Perform a Broad Kinase Panel Screen: Screen your compound against a large, diverse panel of kinases to identify potential off-target kinases that might be responsible for the toxicity.
-
Conduct a Proteome-Wide Target Engagement Assay: Techniques like CETSA coupled with mass spectrometry can identify which proteins your compound is binding to in an unbiased manner within the cell.
-
Investigate Known Toxicity Pathways: Cross-reference your identified off-targets with known cellular toxicity pathways to hypothesize the mechanism of the observed cytotoxicity.
Q2: I have conflicting data between my in vitro kinase panel and my cell-based assays. What could be the reason?
A2: Discrepancies between in vitro and cellular data are common and can arise from several factors:
-
Cellular Permeability: Your compound may have poor cell permeability, leading to lower effective concentrations inside the cell compared to the in vitro assay.
-
Presence of ATP: In vitro kinase assays are often run at a fixed ATP concentration, which may not reflect the physiological ATP levels in the cell. If your compound is an ATP-competitive inhibitor, this can affect its apparent potency.
-
Scaffold-Specific Effects: The cellular environment is much more complex than an in vitro reaction. Your compound might be metabolized, actively transported out of the cell, or sequestered in cellular compartments.
Troubleshooting Steps:
-
Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if your compound can cross the cell membrane.
-
Vary ATP Concentrations in In Vitro Assays: Run your in vitro kinase assays at different ATP concentrations to understand how this affects your compound's potency.
-
Use a Target Engagement Assay: Employ a technique like CETSA to confirm that your compound is engaging the primary target within the cell at the expected concentrations.
Data Presentation
Table 1: Example Kinase Selectivity Profile for "Compound X"
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| Primary Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 250 | 85% |
| Off-Target Kinase C | 800 | 60% |
| Off-Target Kinase D | >10,000 | <10% |
| Off-Target Kinase E | >10,000 | <10% |
Table 2: Example Data from a Safety Pharmacology Panel
| Target | Assay Type | "Compound X" Activity @ 10 µM |
| hERG | Patch Clamp | 8% Inhibition |
| 5-HT2B | Binding Assay | 75% Inhibition |
| M1 | Binding Assay | 12% Inhibition |
| L-type Ca2+ Channel | Flux Assay | 5% Inhibition |
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screen (Competitive Binding Assay)
Objective: To determine the selectivity of a compound by measuring its binding affinity against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions to be used in the assay.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a fluorescently labeled tracer, and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization or other signal to determine the amount of tracer displaced by the test compound.
-
Data Analysis: Calculate the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement and identify off-targets of a compound in a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Target proteins will denature and precipitate at a specific temperature. Binding of the compound can stabilize the protein, shifting its melting point to a higher temperature.
-
Protein Separation: Separate the soluble protein fraction from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Mandatory Visualization
Caption: On-target vs. off-target signaling pathways.
Caption: Experimental workflow for off-target investigation.
Caption: Troubleshooting unexpected experimental outcomes.
Technical Support Center: Optimizing RPR103611 Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of RPR103611 in antiviral assays. Below you will find troubleshooting guides and frequently asked questions to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonpeptidic small molecule, specifically a triterpene derived from betulinic acid. Its primary antiviral activity is the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells. It achieves this by targeting the gp41 transmembrane glycoprotein, a critical component of the viral fusion machinery. By interfering with the conformational changes in gp41 necessary for membrane fusion, this compound effectively blocks the virus from entering the target cell.[1][2]
Q2: How do I prepare this compound for in vitro assays?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration in the cell culture medium below 0.5%, and for sensitive primary cells, it should not exceed 0.1%.[3][4] To prepare working solutions, the DMSO stock should be serially diluted in the appropriate cell culture medium to the desired final concentrations. It is important to ensure complete dissolution and avoid precipitation.[3]
Q3: What are the typical effective concentrations (EC50) of this compound against HIV-1?
A3: The antiviral activity of this compound is highly dependent on the specific HIV-1 strain being tested. This is due to variations in the amino acid sequence of the gp41 loop region, which is the target of the compound.[2] For sensitive strains, such as the CXCR4-tropic (X4) HIV-1 LAI, this compound is an efficient inhibitor.[2] However, other strains, including some X4 strains like HIV-1 NDK and CCR5-tropic (R5) strains like HIV-1 ADA, are resistant.[2] Specific EC50 values are not broadly available in the public domain and should be determined empirically for the specific viral isolates and cell systems being used in your laboratory.
Q4: How do I determine the optimal concentration range for my experiments?
A4: To determine the optimal concentration of this compound, it is essential to perform a dose-response analysis to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The therapeutic window of the compound is represented by the Selectivity Index (SI), which is calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window. A typical starting point for a dose-response curve would be a wide range of concentrations, for example, from nanomolar to micromolar, to capture the full dynamic range of the compound's activity and toxicity.
Troubleshooting Guides
Problem 1: High background or no antiviral activity observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate HIV-1 Strain: | The antiviral activity of this compound is strain-specific.[2] Verify that the HIV-1 strain you are using is sensitive to this inhibitor. Consider using a known sensitive strain, such as HIV-1 LAI, as a positive control. |
| Compound Degradation: | Ensure the this compound stock solution is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Conditions: | The stability of the gp120-gp41 complex can influence this compound activity.[2] For some resistant strains, pre-incubation with soluble CD4 or performing the assay under mildly acidic conditions (pH 6.0-6.5) may increase sensitivity.[2] |
| Incorrect Assay Window: | For assays measuring viral replication over time, ensure the endpoint is appropriate to detect a significant reduction in the presence of the inhibitor. |
Problem 2: High cytotoxicity observed at effective antiviral concentrations.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration: | The final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1%.[3][4] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to assess solvent toxicity. |
| Cell Line Sensitivity: | Different cell lines can have varying sensitivities to chemical compounds. Determine the CC50 of this compound on the specific cell line you are using (e.g., MT-4, CEM, PBMCs) using a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo). |
| Off-Target Effects: | While specific off-target effects of this compound are not well-documented in publicly available literature, high concentrations of any compound can lead to non-specific toxicity. If cytotoxicity is a persistent issue, consider evaluating the compound's effect on a broader panel of cellular targets. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Health and Density: | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can lead to variability. |
| Virus Titer: | Use a consistent and accurately tittered virus stock for all experiments. Variations in the amount of virus used for infection will lead to inconsistent results. |
| Pipetting Accuracy: | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. |
| Incubation Times: | Adhere to consistent incubation times for drug treatment, viral infection, and assay development. |
Experimental Protocols
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with CD4+ target cells.
-
Cell Preparation:
-
Effector cells: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids expressing the HIV-1 Env glycoprotein and a reporter gene (e.g., Tat).
-
Target cells: Use a CD4+ and co-receptor-positive cell line (e.g., TZM-bl) that contains a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR promoter.
-
-
Assay Procedure:
-
Plate the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
On the day of the assay, add the diluted this compound to the target cells.
-
Add the effector cells to the wells containing the target cells and the compound.
-
Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for cell fusion.
-
-
Data Analysis:
-
Measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.
-
Calculate the percentage of fusion inhibition for each concentration of this compound relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding:
-
Seed the desired cell line (e.g., MT-4, CEM, or PBMCs) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere or stabilize for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Include a "cells only" control (no compound) and a "vehicle control" (highest concentration of DMSO used).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation
Table 1: Representative Antiviral Activity and Cytotoxicity of this compound (Hypothetical Data)
| HIV-1 Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HIV-1 LAI (X4) | MT-4 | 0.1 | >25 | >250 |
| HIV-1 NL4-3 (X4) | CEM | 0.5 | >25 | >50 |
| HIV-1 BaL (R5) | PBMCs | >10 | >25 | - |
| HIV-1 ADA (R5) | PBMCs | >10 | >25 | - |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as an HIV-1 entry inhibitor targeting gp41.
Experimental Workflow for Antiviral Assay
Caption: General workflow for determining the EC50 of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent antiviral assay results.
References
Troubleshooting RPR103611 variability in experimental results
Disclaimer: Information regarding the specific therapeutic agent RPR103611 is not publicly available at this time. Therefore, this guide provides a general framework for troubleshooting variability in experimental results when working with a novel small molecule compound. The principles and methodologies outlined here are broadly applicable to preclinical drug discovery and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers guidance on resolving specific issues that may arise during your experiments with a novel compound like this compound.
Q1: My experimental results with this compound are highly variable between replicates. What are the potential sources of this variability?
Variability in experimental results can stem from several factors, which can be broadly categorized as biological, technical, and procedural. It is crucial to systematically investigate each potential source.
-
Biological Variability:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and are used within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Inter-individual Variability in Animal Models: If working with animal models, be aware that inter-individual differences can significantly impact results.[1][2] It is important to properly randomize animals into treatment groups and consider factors like age, sex, and genetic background.[1]
-
-
Technical Variability:
-
Compound Stability and Handling: Confirm the stability of this compound in your experimental media and under your storage conditions. Repeated freeze-thaw cycles should be avoided.[3] Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent pipetting can introduce significant error, especially when working with small volumes. Regularly calibrate your pipettes and use appropriate techniques.
-
Instrument Calibration and Performance: Ensure that all instruments used for data acquisition (e.g., plate readers, flow cytometers, microscopes) are properly calibrated and maintained.
-
-
Procedural Variability:
-
Inconsistent Protocols: Minor deviations in experimental protocols can lead to significant variations. Ensure all steps are performed consistently across all replicates and experiments.
-
Edge Effects in Plate-Based Assays: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
-
Below is a troubleshooting workflow to help you systematically identify the source of variability.
Q2: How can I determine the optimal concentration range for this compound in my cell-based assay?
To determine the optimal concentration range, you should perform a dose-response experiment. This typically involves treating your cells with a wide range of this compound concentrations, usually in a log or half-log dilution series.
| Parameter | Recommendation |
| Concentration Range | Start with a broad range (e.g., 1 nM to 100 µM) to capture the full dose-response curve. |
| Dilution Series | Use a 1:3 or 1:10 serial dilution to cover the concentration range adequately. |
| Number of Replicates | Use at least three technical replicates for each concentration. |
| Controls | Include vehicle-only (negative) and a known positive control for your assay. |
| Data Analysis | Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50. |
Q3: I am not observing the expected biological effect of this compound. What should I check?
If this compound is not producing the expected effect, consider the following:
-
Mechanism of Action: Re-verify the proposed mechanism of action and ensure your experimental system is appropriate to detect the expected outcome. For instance, if this compound is expected to inhibit a specific signaling pathway, are the key components of that pathway present and active in your cell line?
-
Compound Potency: The potency of this compound may be lower than anticipated. You may need to test higher concentrations.
-
Cellular Uptake and Efflux: The compound may not be effectively entering the cells or could be actively transported out by efflux pumps.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive readout or optimizing the assay conditions.
Below is a hypothetical signaling pathway that this compound might inhibit. Understanding the pathway is crucial for designing relevant experiments.
Experimental Protocols
General Protocol for a Cell-Based Cytotoxicity Assay
This protocol provides a general workflow for assessing the cytotoxic effects of a novel compound like this compound on a cancer cell line.
1. Cell Culture and Seeding:
- Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the logarithmic growth phase using trypsin.
- Perform a cell count and assess viability using a method like trypan blue exclusion.
- Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
2. Compound Preparation and Treatment:
- Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
- Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include vehicle-only and positive controls.
3. Incubation:
- Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. Viability Assessment:
- At the end of the incubation period, assess cell viability using a suitable assay, such as an MTS or resazurin-based assay.
- Follow the manufacturer's instructions for the chosen viability assay.
- Measure the absorbance or fluorescence using a plate reader.
5. Data Analysis:
- Subtract the background reading from all wells.
- Normalize the data to the vehicle-only control wells (representing 100% viability).
- Plot the percentage of viability against the log of the this compound concentration.
- Fit the data to a dose-response curve to calculate the IC50 value.
Below is a diagram illustrating the experimental workflow for a typical cell-based assay.
Data Presentation
Consistent and clear data presentation is essential for interpreting your results. Below is an example of how to summarize IC50 data from multiple experiments.
Table 1: Summary of this compound IC50 Values in Different Cell Lines
| Cell Line | Experiment 1 IC50 (µM) | Experiment 2 IC50 (µM) | Experiment 3 IC50 (µM) | Mean IC50 (µM) | Standard Deviation |
| Cell Line A | 1.2 | 1.5 | 1.3 | 1.33 | 0.15 |
| Cell Line B | 5.8 | 6.2 | 5.5 | 5.83 | 0.35 |
| Cell Line C | 0.4 | 0.6 | 0.5 | 0.50 | 0.10 |
References
Technical Support Center: Preventing RPR103611 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of RPR103611 in cell culture media.
Troubleshooting Guide
Precipitation of this compound during your experiments can significantly impact the accuracy and reproducibility of your results by altering the effective concentration of the compound. This guide provides a systematic approach to identifying and resolving these issues.
Observation and Troubleshooting Summary
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition to Media | The final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.[1][2] | - Decrease the final working concentration of this compound.- Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution into the media.[2][3]- Perform serial dilutions of the stock solution in the cell culture medium rather than adding the stock directly to the full volume.[2][4] |
| Precipitation Over Time in the Incubator | - Temperature Shift: Adding a cold stock solution to warmer media can cause the compound to fall out of solution.[1][2]- pH Instability: Changes in the pH of the media due to the incubator's CO₂ environment can affect the solubility of pH-sensitive compounds.[1][2]- Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time.[2] | - Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[2]- Ensure the media is properly buffered for the CO₂ concentration in your incubator.[1][2]- Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. |
| Cloudiness or Turbidity in the Media | This may indicate fine particulate precipitation or could be a sign of microbial contamination.[2] | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[2]- If precipitation is confirmed, follow the troubleshooting steps for immediate or delayed precipitation.- If contamination is suspected, discard the culture and review your sterile techniques. |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | Repeated freezing and thawing can affect the stability and solubility of the compound in the stock solution.[5] | - Aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles.[2][5]- Store aliquots at the recommended temperature (e.g., -20°C or -80°C) in tightly sealed tubes.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of small molecule precipitation in cell culture media?
Several factors can lead to the precipitation of small molecules like this compound in cell culture media. The most common causes include:
-
High Concentration: Exceeding the solubility limit of the compound in the specific medium formulation.[1]
-
Temperature Shock: Adding a concentrated, cold stock solution to warmer media can decrease solubility.[1]
-
pH Instability: Shifts in the pH of the culture medium can alter the charge and solubility of a compound.[1]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be insufficient to keep the compound dissolved in the aqueous media.[3]
-
Media Composition: Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with the compound and affect its solubility.[1][6]
-
Interaction with Serum: Components in fetal bovine serum (FBS) or other sera can bind to small molecules, potentially leading to precipitation.[1]
Q2: How can I determine the optimal solvent and stock solution concentration for this compound?
While DMSO is a common solvent for many small molecules, it's crucial to use it correctly.[4] It is recommended to prepare a high-concentration stock solution of this compound in a high-purity, anhydrous grade of a suitable solvent. The final concentration of the solvent in the cell culture medium should typically be kept low (e.g., ≤ 0.1% for DMSO) to avoid cytotoxicity.[1][4] To avoid precipitation when diluting the stock solution, it is best to make intermediate serial dilutions in the same solvent before the final dilution into the aqueous medium.[4]
Q3: Can the type of cell culture medium or serum affect this compound solubility?
Yes, the composition of the cell culture medium can significantly influence the solubility of this compound.[2] Media contain a complex mixture of salts, amino acids, vitamins, and other components that can interact with the compound.[6] Similarly, proteins present in serum can bind to small molecules, which may affect their solubility and bioavailability.[1] If you suspect the medium or serum is causing precipitation, consider testing the solubility of this compound in different media formulations or in a serum-free version of your medium.
Q4: Should I filter the media if I observe precipitation?
Filtering the media to remove the precipitate is not recommended. This action will lower the effective concentration of this compound in your experiment, leading to inaccurate and irreproducible results.[7] It is essential to address the root cause of the precipitation instead.
Q5: What should I do if precipitation persists despite troubleshooting?
If you continue to experience precipitation, a systematic approach to determine the solubility limit in your specific experimental conditions is recommended. This involves preparing a series of dilutions of this compound in your cell culture medium and observing the concentration at which precipitation occurs.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound to minimize the risk of precipitation upon dilution into cell culture medium.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (or another suitable solvent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if the compound is heat-stable.[7]
-
(Optional) If sterilization is required, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).[1]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To experimentally determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Your specific cell culture medium (with serum and other supplements as used in your experiments)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Cell culture incubator (e.g., 37°C, 5% CO₂)
Procedure:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. For example, if your highest desired final concentration is 10 µM, you might prepare concentrations of 10 µM, 7.5 µM, 5 µM, 2.5 µM, 1 µM, and a vehicle control (containing the same final concentration of DMSO without the compound).[1]
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and is at a non-toxic level for your cells (typically ≤ 0.1%).[1]
-
Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[1]
-
Visually inspect each sample for any signs of precipitation (e.g., visible particles, cloudiness, or a film at the bottom of the well/tube). You can also examine the samples under a microscope.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound under your specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
RPR103611 quality control and purity analysis
Technical Support Center: RPR103611
Welcome to the technical support center for this compound. This guide provides detailed information on the quality control (QC) and purity analysis of this compound, including troubleshooting guides, frequently asked questions, and standardized experimental protocols to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for this compound?
A1: The critical quality attributes for any new chemical entity like this compound are established to ensure its identity, purity, strength, and quality.[1] These are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[2] For this compound, the primary CQAs include appearance, identity, assay (potency), purity (including related substances and residual solvents), and water content.
Q2: What is the recommended purity specification for this compound for preclinical studies?
A2: For compounds intended for biological testing or preclinical studies, a purity of >95% is generally required to ensure that the observed biological effects are attributable to the compound itself and not to highly active impurities.[3][4] The exact specification should be justified based on data from early development batches and safety studies.[1][5]
Q3: Which analytical techniques are recommended for the quality control of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.[6][7] The recommended methods are:
-
HPLC-UV: For determining purity and assay.
-
LC-MS: For confirming molecular weight and identifying impurities.[8]
-
¹H NMR: For confirming the chemical structure and for quantitative purity assessment (qNMR).[3][9]
-
Karl Fischer Titration: For determining water content.
-
GC-MS: For quantifying residual solvents.[10]
Q4: How should I store this compound to ensure its stability?
A4: While specific stability data for this compound is established through long-term studies, as a general practice for new chemical entities, it is recommended to store the compound in a tightly sealed container, protected from light, at -20°C to minimize degradation. Stability-indicating testing helps ensure the product's dissolution profile remains consistent over time.[11]
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I am seeing poor peak shape (tailing or fronting) for the this compound peak. What should I do?
A1: Poor peak shape can be caused by several factors.[12]
-
Column Degradation: The column may be contaminated or worn out. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[13][14]
-
Sample-Solvent Incompatibility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound. Adjust the mobile phase pH to ensure the compound is in a single, un-ionized form if possible.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[13]
Q2: The retention time of this compound is drifting between injections. How can I fix this?
A2: Retention time drift is often related to the stability of the HPLC system or mobile phase.[13]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the sequence. An equilibration time of at least 10-20 column volumes is recommended.
-
Mobile Phase Composition: If using a gradient, ensure the pump's mixing performance is consistent. If preparing the mobile phase manually, ensure it is prepared accurately each time. Evaporation of volatile organic components can also change the composition over time; prepare fresh mobile phase daily.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature variations can significantly impact retention times.
-
Flow Rate Fluctuation: Check for leaks in the system or worn pump seals, which can cause inconsistent flow rates.
Q3: I am observing a noisy or drifting baseline in my chromatogram. What are the common causes?
A3: Baseline issues can obscure small impurity peaks and affect integration.
-
Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise. Degas the mobile phase thoroughly and purge the system.[12]
-
Contaminated Mobile Phase or Detector: Impurities in the mobile phase can accumulate and cause a drifting baseline, especially in gradient elution. Flush the detector cell and use high-purity solvents.
-
Detector Lamp Issue: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Q1: I am not detecting the expected molecular ion ([M+H]⁺ or [M-H]⁻) for this compound.
A1: Failure to detect the molecular ion can be due to several reasons.
-
Ionization Source Settings: Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. The compound may ionize more efficiently in positive or negative mode, or with a different ionization technique (e.g., APCI instead of ESI).
-
Mobile Phase Additives: The presence of additives like TFA can suppress ionization in positive mode. Consider using formic acid or ammonium acetate as an alternative.
-
In-source Fragmentation: The compound might be unstable under the MS conditions and fragmenting in the source. Try using gentler source conditions (e.g., lower cone voltage).
-
Incorrect Mass Range: Ensure the mass spectrometer is scanning a range that includes the expected m/z of this compound.
Quantitative Data Summary
The following tables represent typical quality control data for a batch of this compound meeting standard specifications.
Table 1: General Quality Control Specifications for this compound
| Test Parameter | Acceptance Criteria | Typical Result | Analytical Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity by ¹H NMR | Conforms to reference spectrum | Conforms | ¹H NMR Spectroscopy |
| Identity by LC-MS | [M+H]⁺ = Expected Value ± 0.2 Da | Conforms | LC-MS |
| Assay | 98.0% - 102.0% | 99.5% | HPLC-UV |
| Water Content | ≤ 0.5% | 0.15% | Karl Fischer Titration |
Table 2: Purity and Impurity Profile for this compound
| Test Parameter | Acceptance Criteria | Typical Result | Analytical Method |
| Purity by HPLC (Area %) | ≥ 98.0% | 99.7% | HPLC-UV (254 nm) |
| Individual Impurity | ≤ 0.15% | 0.08% | HPLC-UV (254 nm) |
| Total Impurities | ≤ 1.0% | 0.30% | HPLC-UV (254 nm) |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-MS |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Protocol 2: Identity Confirmation by LC-MS
-
Instrumentation: LC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method: Use the same LC conditions as described in Protocol 1.
-
MS Parameters (Example):
-
Ionization Mode: ESI Positive.
-
Mass Range: 100 - 1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: Extract the total ion chromatogram (TIC) and the mass spectrum for the main peak. Confirm that the observed m/z for the molecular ion (e.g., [M+H]⁺) matches the theoretical mass of this compound.
Protocol 3: Purity Assessment by Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard: A certified reference standard with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance peak that is sharp, well-resolved from the analyte peaks, and in a clean region of the spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the peaks of interest to allow for full relaxation of the protons.
-
Optimize acquisition parameters for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic peak of this compound (I_analyte) and a peak from the internal standard (I_std).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Visualizations
Caption: Quality control workflow for this compound batch release.
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
References
- 1. veeprho.com [veeprho.com]
- 2. news-medical.net [news-medical.net]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specification Setting During Chemical API Development - Regis Technologies [registech.com]
- 6. Small Molecules Analysis & QC [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quality control of small molecules - Kymos [kymos.com]
- 11. nuvisan.com [nuvisan.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ijprajournal.com [ijprajournal.com]
Technical Support Center: Addressing RPR103611 Resistance in HIV-1 Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing RPR103611 resistance in HIV-1 strains. All information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against HIV-1?
This compound is a derivative of betulinic acid and functions as an HIV-1 entry inhibitor. Its mechanism of action involves targeting the gp41 envelope glycoprotein, a critical component of the viral fusion machinery. By interfering with gp41, this compound prevents the fusion of the viral and cellular membranes, a necessary step for the virus to enter and infect host cells.
Q2: How does HIV-1 develop resistance to this compound?
Resistance to this compound is primarily conferred by specific mutations within the viral gene encoding the gp41 protein. The most well-documented mutation is the I84S substitution (an isoleucine to serine change at position 84) in gp41. This single amino acid change is sufficient to confer resistance to the antiviral effects of this compound.
Q3: What are the primary experimental assays used to characterize this compound resistance?
The two main types of assays used to characterize resistance to this compound are phenotypic and genotypic assays.
-
Phenotypic Assays: These assays directly measure the susceptibility of HIV-1 to a drug. This is typically done by culturing the virus in the presence of varying concentrations of the drug and measuring viral replication. The output is often an IC50 value, which is the concentration of the drug that inhibits 50% of viral replication. An increase in the IC50 value for a mutant virus compared to the wild-type virus indicates resistance.
-
Genotypic Assays: These assays involve sequencing the viral gene of interest (in this case, the env gene encoding gp41) to identify mutations known to be associated with drug resistance.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in phenotypic assays.
-
Question: We are performing cell-based phenotypic assays to determine the IC50 of this compound against wild-type and I84S mutant HIV-1, but our results are highly variable between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values in phenotypic assays can arise from several factors:
-
Cell Viability and Density: Ensure that the target cells are healthy and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can affect viral infection and replication rates.
-
Virus Titer: Use a consistent and accurately tittered amount of virus for each infection. Variations in the multiplicity of infection (MOI) can lead to variability in the assay results.
-
Compound Stability: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh dilutions of the compound from a stable stock solution for each experiment.
-
Assay-to-Assay Variability: It is crucial to include both a wild-type and a known resistant virus control in every assay to normalize the results and calculate the fold-change in resistance accurately.
-
Issue 2: Difficulty amplifying and sequencing the gp41 region from patient samples.
-
Question: We are trying to perform genotypic resistance testing on clinical isolates but are having trouble with PCR amplification of the gp41 region. What can we do?
-
Answer: Difficulties in amplifying viral genes from clinical samples are common. Here are some troubleshooting steps:
-
Viral Load: Ensure that the patient's plasma viral load is sufficiently high for successful amplification, typically at least 500-1,000 copies/mL.[3]
-
Primer Design: The high genetic variability of HIV-1 can lead to primer-template mismatches. Design degenerate primers or use a nested PCR approach to increase the sensitivity and specificity of the amplification.
-
RNA Quality: The quality of the viral RNA extracted from plasma is critical. Use a reliable RNA extraction kit and handle the samples carefully to avoid RNA degradation.
-
PCR Inhibitors: Plasma samples can contain inhibitors of reverse transcriptase and Taq polymerase. Ensure your RNA extraction method effectively removes these inhibitors.
-
Issue 3: Unexpected results in a cell-cell fusion assay.
-
Question: We are using a cell-cell fusion assay to screen for inhibitors of gp41-mediated fusion and are seeing high background fusion in our negative controls. What could be the cause?
-
Answer: High background in a cell-cell fusion assay can be due to:
-
Spontaneous Cell Fusion: Some cell lines may have a tendency to fuse spontaneously. Ensure you are using appropriate cell lines (e.g., CHO or 293T cells) that are known to have low levels of spontaneous fusion.
-
Overexpression of Env: Excessive expression of the HIV-1 envelope protein on the effector cells can sometimes lead to non-specific cell aggregation and fusion. Titrate the amount of Env-expressing plasmid used for transfection to find an optimal level.
-
Assay Conditions: Optimize the co-culture time and cell densities to minimize background fusion while maintaining a good signal-to-noise ratio for inhibitor-treated samples.
-
Quantitative Data
Due to the limited availability of public quantitative data specifically for this compound, the following table presents representative data from a study on a closely related class of betulinic acid derivatives that also function as HIV-1 entry inhibitors. This data illustrates the typical fold-change in IC50 values observed for a resistant mutant compared to the wild-type virus.
| Compound | HIV-1 Strain | IC50 (µM) | Fold Change in Resistance |
| Betulinic Acid Derivative A | Wild-Type | 0.05 | - |
| Entry-Inhibitor Resistant Mutant | 2.5 | 50 | |
| This compound (Hypothetical) | Wild-Type | Expected to be in the sub-micromolar range | - |
| I84S Mutant | Expected to be significantly higher than wild-type | Expected to be >10-fold |
Note: The data for "Betulinic Acid Derivative A" is illustrative and based on published data for similar compounds. The values for this compound are hypothetical and represent expected trends based on qualitative descriptions of resistance.
Experimental Protocols
Phenotypic Resistance Assay (Cell-Based)
This protocol describes a general method for determining the IC50 of this compound against different HIV-1 strains using a reporter cell line.
Materials:
-
TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains a luciferase reporter gene under the control of the HIV-1 LTR)
-
Wild-type and I84S mutant HIV-1 viral stocks
-
This compound stock solution (in DMSO)
-
DMEM supplemented with 10% FBS and antibiotics
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentration should range from sub-nanomolar to micromolar. Also, include a no-drug control.
-
Infection: Add the diluted this compound to the cells, followed by the addition of a predetermined amount of wild-type or I84S mutant HIV-1.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells. Add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value. The fold-change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.[4]
Genotypic Resistance Assay (Sanger Sequencing)
This protocol outlines the steps for identifying the I84S mutation in the gp41 coding region of the env gene.
Materials:
-
Patient plasma or viral culture supernatant
-
Viral RNA extraction kit
-
Reverse transcriptase and primers for cDNA synthesis
-
Taq polymerase and primers for PCR amplification of the gp41 region
-
PCR purification kit
-
Sanger sequencing reagents and access to a sequencer
Methodology:
-
RNA Extraction: Extract viral RNA from the patient plasma sample using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the viral RNA using a reverse transcriptase and a gene-specific primer downstream of the gp41 coding region.
-
PCR Amplification: Amplify the gp41 coding region from the cDNA using PCR with primers flanking the region of interest.
-
PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using a forward or reverse sequencing primer.
-
Sequence Analysis: Analyze the resulting sequence chromatogram to identify the codon at position 84 of gp41. A wild-type virus will have a codon for isoleucine (e.g., ATT, ATC, ATA), while a resistant virus will have a codon for serine (e.g., TCT, TCC, TCA, TCG, AGT, AGC).
Visualizations
HIV-1 Entry Signaling Pathway
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp41.
Experimental Workflow for Phenotypic Resistance Testing
Caption: Workflow for determining phenotypic resistance to this compound.
Logical Relationship of this compound Resistance
Caption: Logical flow of this compound action on susceptible vs. resistant HIV-1.
References
- 1. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 2. HIV 1 genotypic resistance testing (protease and reverse transcriptase region) [qehbpathology.uk]
- 3. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 4. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Betulinic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with betulinic acid (BA) and its derivatives. It provides practical troubleshooting guidance and answers to frequently asked questions (FAQs) to address common experimental challenges related to improving the bioavailability of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of betulinic acid and its derivatives?
A1: The principal challenge is the poor aqueous solubility of betulinic acid.[1][2][3] This intrinsic property limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Consequently, only a small fraction of the administered dose is absorbed into the systemic circulation. Other contributing factors can include first-pass metabolism and potential efflux by transporters like P-glycoprotein.
Q2: What are the main strategies to improve the bioavailability of betulinic acid derivatives?
A2: There are two primary approaches to enhance the bioavailability of BA derivatives:
-
Chemical Modification: Synthesizing new derivatives of betulinic acid by modifying its structure can improve its physicochemical properties, such as solubility and permeability.[4] Common modifications include the introduction of polar groups like amino acids, sugars (glycosides), or phosphate groups, and the formation of salts or esters.
-
Formulation Strategies: Incorporating the parent compound or its derivatives into advanced drug delivery systems can significantly enhance their oral bioavailability.[3] These strategies include:
-
Lipid-based formulations: Such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS).[5]
-
Nanoparticles: Including polymeric nanoparticles and solid lipid nanoparticles, which increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate.[6]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes that enhance solubility.
-
Q3: Which formulation strategy is most suitable for my betulinic acid derivative?
A3: The optimal formulation strategy depends on the specific physicochemical properties of your derivative (e.g., solubility, lipophilicity, melting point) and the primary barrier to its bioavailability. A logical approach to selecting a strategy is outlined in the workflow diagram below. For highly lipophilic compounds, lipid-based formulations are often a good starting point. For compounds that can be rendered amorphous, solid dispersions are a viable option.
Q4: How can I assess the improvement in bioavailability of my betulinic acid derivative?
A4: A stepwise approach is recommended, starting with in vitro assays and progressing to in vivo studies:
-
Solubility Studies: Determine the aqueous solubility of your derivative in various biorelevant media (e.g., simulated gastric and intestinal fluids).
-
In Vitro Permeability Assays: Use cell-based models like the Caco-2 permeability assay to predict intestinal absorption.
-
In Vivo Pharmacokinetic Studies: Conduct studies in animal models (e.g., rats, mice) to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC after oral administration. These results will provide the definitive measure of oral bioavailability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My betulinic acid derivative shows poor solubility even after chemical modification.
-
Question: I have synthesized a new derivative, but it still exhibits low solubility in aqueous buffers. What are my next steps?
-
Answer:
-
Further Derivatization: Consider additional modifications to introduce more polar functional groups. For instance, creating ionic derivatives or glycosides can significantly enhance water solubility.[7]
-
Formulation Approaches: Even with modest solubility, formulation strategies can still be highly effective. Nanosuspensions, for example, can improve the dissolution rate of poorly soluble compounds.[8] Solid dispersions with hydrophilic polymers are another excellent option to explore.[6]
-
Solvent System Optimization: For in vitro assays, ensure you are using an appropriate co-solvent system (e.g., DMSO, ethanol) to prepare your stock solutions before diluting into aqueous media. Betulinic acid itself is soluble in DMSO and ethanol.[9]
-
Issue 2: High variability in plasma concentrations in my animal pharmacokinetic study.
-
Question: I am observing large error bars and inconsistent plasma concentration profiles between animals in my oral bioavailability study. What could be the cause and how can I address it?
-
Answer: High variability is a common issue for poorly soluble compounds.
-
Potential Causes:
-
Inconsistent Dissolution: The compound may not be dissolving uniformly in the gastrointestinal tract of each animal.
-
Food Effects: The presence or absence of food can significantly impact gastric emptying and intestinal pH, leading to variable absorption.
-
Gastrointestinal Motility: Differences in gut transit time between animals can affect the duration of contact with the absorptive surface.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing.[10]
-
Improve Formulation Homogeneity: If using a suspension, ensure it is uniformly dispersed before and during administration. Consider particle size reduction techniques like micronization.
-
Utilize Enabling Formulations: Advanced formulations like SEDDS or solid dispersions can reduce the dependency of absorption on physiological variables, leading to more consistent results.[10]
-
Increase Animal Numbers: A larger sample size per group can help to statistically mitigate high variability.
-
-
Issue 3: My derivative has good in vitro permeability (Caco-2) but low in vivo oral bioavailability.
-
Question: My compound appears to be highly permeable in Caco-2 assays, but the results from my rat study show very low bioavailability. What could be the reason for this discrepancy?
-
Answer:
-
Potential Causes:
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump it back into the gut lumen.
-
Poor Solubility in vivo: The conditions of the Caco-2 assay (e.g., use of co-solvents) may not fully reflect the in vivo environment, where poor solubility remains the rate-limiting step.
-
-
Troubleshooting Steps:
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of your compound.
-
Assess P-gp Efflux: Perform a bi-directional Caco-2 assay (measuring both apical-to-basolateral and basolateral-to-apical transport). A high efflux ratio (Papp B-A / Papp A-B > 2) suggests the involvement of active efflux.[1]
-
Re-evaluate Formulation: If solubility is still suspected to be the primary issue in vivo, focus on formulations that can maintain the drug in a solubilized state in the gastrointestinal tract, such as lipid-based formulations.
-
-
Quantitative Data on Bioavailability Improvement
The following tables summarize published data on the improved bioavailability of betulinic acid and its derivatives through various formulation strategies.
Table 1: Improvement of Betulinic Acid Bioavailability using Nanoformulations
| Formulation Type | Animal Model | Fold Increase in Bioavailability (AUC) vs. Free Drug | Reference |
| Spray-dried mucoadhesive microparticles | Rats | 7.41 | [11] |
| Nanoemulsion with natural phosphatidylcholine | In vivo model | 20.0 | [5] |
| Nanoemulsion with CLA-modified phosphatidylcholine | In vivo model | 21.3 | [5] |
Table 2: Pharmacokinetic Parameters of Betulinic Acid Derivatives and Formulations
| Compound/Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Berberine (Free) | Rats | 50 mg/kg, oral | 31.2 ± 6.7 | 4.0 | 258.4 ± 34.2 | [11] |
| Berberine (Spray-dried) | Rats | 50 mg/kg, oral | 108.1 ± 11.3 | 6.0 | 1803.2 ± 156.4 | [11] |
| Betulinic Acid (Free) | Rats | 50 mg/kg, oral | 45.6 ± 8.2 | 4.0 | 389.7 ± 41.5 | [11] |
| Betulinic Acid (Spray-dried) | Rats | 50 mg/kg, oral | 177.8 ± 19.5 | 6.0 | 2887.6 ± 211.8 | [11] |
Note: Berberine data is included for comparison of the effectiveness of the spray-drying formulation strategy as presented in the cited study.
Experimental Protocols
1. Aqueous Solubility Determination
This protocol provides a general method for determining the thermodynamic solubility of a betulinic acid derivative in a buffered solution.
-
Materials:
-
Betulinic acid derivative
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO or other suitable organic solvent
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Add an excess amount of the stock solution to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Prepare a standard curve of the compound in the same buffer to determine the concentration accurately.
-
2. Caco-2 Permeability Assay
This protocol outlines the steps for assessing the intestinal permeability of a betulinic acid derivative using the Caco-2 cell model.
-
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of the test compound and controls in HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
3. In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol describes a typical pharmacokinetic study in rats following oral administration to determine bioavailability.
-
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
Test compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes with anticoagulant (e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Acclimatize the rats for at least 3 days before the experiment.
-
Fast the animals overnight (12-16 hours) with free access to water.
-
On the day of the study, weigh each animal to calculate the precise dosing volume.
-
Administer the test compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method.
-
Plot the mean plasma concentration versus time and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
For absolute bioavailability determination, a separate group of animals should receive the drug via intravenous (IV) administration.
-
Visualizations
Caption: Experimental workflow for improving the bioavailability of betulinic acid derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by betulinic acid.
Caption: Logical relationships in overcoming the low bioavailability of betulinic acid derivatives.
References
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug Delivery Systems of Betulin and Its Derivatives: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoemulsions of betulinic acid stabilized with modified phosphatidylcholine increase the stability of the nanosystems and the drug's bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Nonspecific Binding for RPR103611
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of nonspecific binding and assay interference potentially associated with the small molecule RPR103611.
Frequently Asked Questions (FAQs)
Q1: What is nonspecific binding and why is it a concern for a compound like this compound?
A1: Nonspecific binding refers to the interaction of a compound, in this case, this compound, with unintended targets or surfaces in an assay, rather than its intended biological target. This is a significant concern because it can lead to a high background signal, reduced assay sensitivity, and false-positive or false-negative results, ultimately compromising the reliability of experimental data.[1][2][3]
Q2: What are the common causes of high background or nonspecific binding in assays involving small molecules?
A2: Several factors can contribute to high background and nonspecific binding. These include, but are not limited to:
-
Compound Properties: The physicochemical properties of this compound itself, such as high lipophilicity or the presence of reactive functional groups, can promote nonspecific interactions.
-
Assay Components: Interactions with plastics, proteins (like BSA or antibodies), or other reagents in the assay buffer can contribute to the problem.[1][2]
-
Experimental Conditions: Suboptimal assay conditions, such as inappropriate buffer composition (pH, ionic strength), insufficient blocking, or inadequate washing steps, can exacerbate nonspecific binding.[2][3]
-
Cellular Health (for cell-based assays): Unhealthy or dying cells can exhibit increased nonspecific uptake of compounds.
Q3: How can I determine if the high background in my assay is due to this compound?
A3: To pinpoint this compound as the source of high background, you can perform several control experiments:
-
No-Target Control: Run the assay with a mock sample that does not contain the biological target of this compound. A high signal in this control suggests nonspecific binding.
-
Vehicle Control: Compare the signal from wells treated with the vehicle (e.g., DMSO) alone to those treated with this compound. A significantly higher background in the presence of the compound is a strong indicator of a compound-specific issue.
-
Dose-Response Analysis: Observe if the background signal increases with higher concentrations of this compound.
Troubleshooting Guide
Issue: High Background Signal in a Biochemical Assay
High background in biochemical assays can mask the true signal from the target of interest. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Suboptimal Buffer Conditions | - Optimize the pH and ionic strength of the assay buffer.- Include non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (0.01-0.1%) to reduce hydrophobic interactions.[1][2] |
| Insufficient Blocking | - Increase the concentration of the blocking agent (e.g., BSA, casein).[2][3]- Test different blocking agents.- Increase the blocking incubation time or temperature.[2][3] |
| Compound Aggregation | - Include a small percentage of a non-ionic detergent in the buffer.- Visually inspect the compound solution for precipitation.- Consider solubility testing for this compound in the assay buffer. |
| Interaction with Detection Reagents | - Run a control experiment with this compound and the detection reagents only (no target) to check for direct interference. |
Issue: High Nonspecific Staining in Cell-Based Assays (e.g., Immunofluorescence)
In cell-based assays, nonspecific binding can lead to high background fluorescence, making it difficult to visualize the specific localization of a target.
| Potential Cause | Suggested Solution |
| Inadequate Fixation/Permeabilization | - Optimize fixation and permeabilization protocols. For example, if using formaldehyde, ensure it is fresh.[4] |
| Insufficient Washing | - Increase the number and duration of wash steps after incubation with this compound.[2] |
| Cell Autofluorescence | - View unstained cells under the microscope to assess the level of natural fluorescence.[4]- Use a mounting medium with an anti-fade agent.[4] |
| High Compound Concentration | - Perform a dose-response experiment to determine the lowest effective concentration of this compound that still provides a specific signal. |
Experimental Protocols
Protocol 1: Assay Buffer Optimization for a Biochemical Assay
This protocol aims to identify an optimal buffer composition to minimize the nonspecific binding of this compound.
-
Prepare a Matrix of Assay Buffers: Create a series of assay buffers with varying pH (e.g., 6.5, 7.4, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Add Detergents: For each buffer condition, prepare aliquots with and without a non-ionic detergent (e.g., 0.05% Tween-20).
-
Set Up Control Wells: In a multi-well plate, add each buffer formulation to wells that do not contain the biological target.
-
Add this compound: Add a consistent, high concentration of this compound to all control wells.
-
Incubate and Read: Incubate the plate under standard assay conditions and then measure the background signal.
-
Analyze Data: Compare the background signals across the different buffer conditions to identify the formulation that yields the lowest nonspecific binding.
Protocol 2: Pre-clearing Lysate for Immunoprecipitation (IP) to Reduce Nonspecific Binding
This protocol is designed to reduce background in immunoprecipitation experiments by removing proteins that nonspecifically bind to the IP beads.[1]
-
Cell Lysis: Prepare your cell lysate according to your standard protocol.
-
Add Control Beads: Add protein A/G beads (that have not been conjugated to an antibody) to the cell lysate.
-
Incubate: Incubate the lysate-bead mixture for 1-2 hours at 4°C with gentle rotation.
-
Centrifuge: Pellet the beads by centrifugation.
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a fresh tube. This lysate is now ready for your standard immunoprecipitation protocol.
-
Proceed with IP: Use the pre-cleared lysate for your immunoprecipitation experiment with your specific antibody.
Visual Guides
Caption: A generalized workflow for an experiment involving this compound.
Caption: A troubleshooting flowchart for high background signals.
References
Technical Support Center: RPR103611 Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the degradation of RPR103611, a betulinic acid derivative investigated as an HIV-1 entry inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic fate of this compound?
This compound is a derivative of betulinic acid. Therefore, its degradation is predicted to follow the established metabolic pathways of betulinic acid and other similar triterpenoids. This primarily involves Phase I and Phase II metabolism.
-
Phase I Metabolism: This phase typically introduces or exposes functional groups through oxidation, reduction, or hydrolysis. For this compound, this is expected to occur on the betulinic acid core, likely through hydroxylation reactions mediated by cytochrome P450 (CYP) enzymes in the liver.
-
Phase II Metabolism: Following Phase I, the modified compound undergoes conjugation reactions to increase its water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and glycine conjugation.
Q2: What are the likely degradation byproducts of this compound?
Based on the known metabolism of betulinic acid, the primary degradation byproducts of this compound are expected to be:
-
Hydroxylated Metabolites: Oxidation of the betulinic acid skeleton can lead to the formation of various mono- and di-hydroxylated derivatives.
-
Conjugated Metabolites: The hydroxylated metabolites and the parent compound can be further metabolized to form glucuronide, sulfate, or amino acid conjugates.
-
Side-Chain Cleavage Products: The complex side chain of this compound may be susceptible to cleavage, leading to the formation of the betulinic acid core and separate side-chain fragments.
Q3: How can I monitor the degradation of this compound in my experiments?
The most common and effective methods for monitoring the degradation of this compound and identifying its byproducts are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and identification of the parent compound and its various metabolites.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in in vitro assays. | The compound may be unstable in the assay medium or susceptible to metabolism by cellular enzymes. | - Assess the stability of this compound in the cell-free assay medium over the time course of the experiment.- If using cell-based assays, consider using liver microsomes or hepatocytes to assess metabolic stability more directly.- Include a known stable compound as a control. |
| Difficulty in detecting degradation byproducts. | The concentration of byproducts may be below the limit of detection of the analytical method. | - Concentrate the sample before analysis.- Optimize the LC-MS method for higher sensitivity, including using a more sensitive mass spectrometer or optimizing ionization parameters.- Use radiolabeled this compound if available to trace all metabolites. |
| Inconsistent degradation profiles between experiments. | Variability in experimental conditions such as pH, temperature, or enzyme activity. | - Standardize all experimental parameters rigorously.- Ensure consistent quality and activity of any enzymes or biological matrices used.- Run replicate experiments and include appropriate controls. |
| Mass balance issues (sum of parent and byproducts does not equal initial amount). | Some byproducts may not be detected by the analytical method (e.g., they are not ionizable or are too volatile). The compound may be binding to plasticware. | - Use a variety of ionization techniques in MS to detect a wider range of compounds.- Employ radiolabeled compound to perform a comprehensive mass balance study.- Use low-binding labware. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment of this compound using Liver Microsomes
-
Materials: this compound, pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), acetonitrile, internal standard.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate this compound with HLM in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS to quantify the remaining this compound.
-
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life.
Protocol 2: Identification of this compound Degradation Byproducts using LC-MS/MS
-
Sample Preparation: Use samples from the in vitro metabolic stability assay or from forced degradation studies (e.g., incubation with acid, base, or oxidizing agents).
-
LC-MS/MS Analysis:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential byproducts.
-
Data Acquisition: Perform full scan MS to identify the molecular weights of potential metabolites and product ion scans (MS/MS) to obtain structural information for identification.
-
-
Data Interpretation: Compare the mass spectra of the potential byproducts to that of the parent this compound to identify metabolic modifications such as hydroxylations, conjugations, or cleavages.
Visualizing Degradation Pathways
Predicted Metabolic Pathway of this compound
The following diagram illustrates the predicted metabolic fate of this compound, based on the known metabolism of its parent compound, betulinic acid.
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for Degradation Analysis
This workflow outlines the steps for investigating the degradation of this compound.
Caption: Experimental workflow for this compound degradation analysis.
Adjusting RPR103611 experimental conditions for different cell lines
Efforts to generate a technical support center, including troubleshooting guides and FAQs, for the experimental conditions of RPR103611 have been unsuccessful due to a lack of publicly available information on this compound.
Extensive searches for "this compound" and its variations have not yielded any specific scientific data, including its mechanism of action, target signaling pathways, or established experimental protocols in any cell lines. The identifier "this compound" does not correspond to any known research compound in the public domain, which is a prerequisite for creating the detailed and accurate technical documentation requested.
The core requirements of the request, such as summarizing quantitative data into tables, providing detailed experimental methodologies, and creating diagrams of signaling pathways, are all contingent on the availability of foundational scientific literature and data for the specified compound. Without this essential information, it is not possible to generate the requested content.
Therefore, the creation of a technical support center for adjusting this compound experimental conditions for different cell lines cannot be fulfilled at this time. Should further details or an alternative, publicly documented compound identifier be provided, this request can be revisited.
Validation & Comparative
RPR103611 in the Landscape of HIV-1 Entry Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex, multi-step process that presents several attractive targets for antiretroviral therapy. A diverse array of entry inhibitors has been developed, each with a unique mechanism of action aimed at disrupting a specific stage of this process. This guide provides a comparative analysis of RPR103611, a small molecule inhibitor, against other notable HIV-1 entry inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Multi-pronged Attack on Viral Entry
HIV-1 entry is initiated by the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Coreceptor binding induces further conformational changes, leading to the exposure and insertion of the gp41 fusion peptide into the host cell membrane. Finally, gp41 refolds into a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion, allowing the viral core to enter the cytoplasm.[1][2]
HIV-1 entry inhibitors are broadly classified based on the stage they interrupt:
-
Attachment Inhibitors: These agents, such as fostemsavir, bind directly to the gp120 subunit, preventing its initial attachment to the CD4 receptor.[3]
-
Post-Attachment Inhibitors: Ibalizumab is a monoclonal antibody that binds to domain 2 of the CD4 receptor. While it doesn't block gp120 attachment, it prevents the conformational changes required for coreceptor binding.[4][5]
-
Coreceptor Antagonists: These molecules, like maraviroc (CCR5 antagonist) and AMD3100 (CXCR4 antagonist), bind to the host cell coreceptors, blocking their interaction with gp120.[6][7]
-
Fusion Inhibitors: Enfuvirtide, a synthetic peptide, mimics a region of gp41 (HR2) and binds to another region (HR1), preventing the formation of the six-helix bundle essential for membrane fusion.[8][9]
-
gp41-Targeting Inhibitors: this compound, a derivative of betulinic acid, also targets the gp41 transmembrane glycoprotein, interfering with the later stages of the fusion process.
The diverse mechanisms of these inhibitors are visualized in the signaling pathway diagram below.
Caption: Mechanisms of action of different classes of HIV-1 entry inhibitors.
Comparative Efficacy of HIV-1 Entry Inhibitors
The antiviral activity of HIV-1 entry inhibitors is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro. The following table summarizes the reported IC50/EC50 values for this compound and other selected entry inhibitors against various HIV-1 strains.
| Inhibitor | Class | Target | HIV-1 Strain Tropism | IC50/EC50 | Reference(s) |
| This compound | gp41 Inhibitor | gp41 | CCR5-tropic (YU2) | 80 nM (IC50) | [10] |
| CXCR4-tropic (NL4-3) | 0.27 nM (IC50) | [10] | |||
| Dual-tropic (89.6) | 0.17 nM (IC50) | [10] | |||
| Fostemsavir (Temsavir) | Attachment Inhibitor | gp120 | Broad | Median 0.67 nM (IC50) | [11] |
| Ibalizumab | Post-attachment Inhibitor | CD4 | Broad (Subtype B) | Median 12 ng/mL (EC50) | [4] |
| Broad (MDR isolates) | Median 31 ng/mL (EC50) | [4][12] | |||
| Maraviroc | CCR5 Antagonist | CCR5 | CCR5-tropic | 0.2 µM (IC50) | [6] |
| MIP-1α | 3.3 nM (IC50) | [13][14] | |||
| MIP-1β | 7.2 nM (IC50) | [13][14] | |||
| RANTES | 5.2 nM (IC50) | [13][14] | |||
| AMD3100 | CXCR4 Antagonist | CXCR4 | SDF-1/CXCL12 binding | 651 ± 37 nM (IC50) | [7] |
| SDF-1 mediated GTP-binding | 27 ± 2.2 nM (IC50) | [7] | |||
| SDF-1 mediated chemotaxis | 51 ± 17 nM (IC50) | [7] | |||
| Enfuvirtide | Fusion Inhibitor | gp41 | Broad | 23 ± 6 nM (IC50) | [8] |
| Baseline clinical isolates | Median 4.10 nM (EC50) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of HIV-1 entry inhibitors.
HIV-1 Pseudovirus Neutralization Assay
This assay is a widely used method to determine the neutralizing activity of antibodies or the inhibitory activity of small molecules against HIV-1. It utilizes pseudoviruses that are capable of a single round of infection.
a. Production of Env-Pseudotyped Viruses:
-
HEK 293T/17 cells are co-transfected with an Env-expressing plasmid and a backbone plasmid containing a defective Env gene and a reporter gene (e.g., luciferase).[15]
-
The co-transfection generates pseudovirus particles that incorporate the desired Env protein on their surface but are replication-incompetent.[15]
-
Virus-containing culture supernatants are harvested 48-72 hours post-transfection, filtered, and stored at -80°C.[15]
b. Neutralization Assay:
-
Serial dilutions of the test inhibitor are prepared in a 96-well plate.[16]
-
A standardized amount of pseudovirus (typically 200 TCID50) is added to each well containing the inhibitor and incubated for 1 hour at 37°C.[16]
-
TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are then added to the wells.[17]
-
The plates are incubated for 48 hours at 37°C to allow for viral entry and reporter gene expression.[16]
-
Cell lysates are transferred to a black plate, and luciferase activity is measured using a luminometer.[15]
-
The 50% inhibitory concentration (IC50) is calculated as the inhibitor concentration that causes a 50% reduction in luciferase activity compared to virus control wells (no inhibitor).[16]
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoproteins with target cells expressing CD4 and coreceptors.
a. Cell Lines:
-
Effector cells: Cells stably expressing the HIV-1 Env glycoproteins (gp120/gp41) and the Tat protein (e.g., HeLa-ADA cells).[18]
-
Target cells: Cells expressing CD4, CCR5, and/or CXCR4 and containing a Tat-inducible reporter gene (e.g., TZM-bl cells).[18]
b. Fusion Assay Protocol:
-
Target cells (e.g., TZM-bl) are seeded in a 96-well plate and cultured overnight.[18]
-
Effector cells (e.g., HeLa-ADA) are detached and overlaid onto the target cells in the presence of various concentrations of the test inhibitor.[18]
-
Cell fusion is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.[18]
-
The fusion process is stopped by adding a potent fusion inhibitor (e.g., C52L).[18]
-
The extent of fusion is quantified by measuring the activity of the reporter gene (e.g., luciferase) expressed in the fused cells (syncytia).
-
The IC50 value is determined as the concentration of the inhibitor that reduces the reporter signal by 50% compared to the control with no inhibitor.
Caption: General workflows for two common HIV-1 entry inhibition assays.
References
- 1. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fuzeon (Enfuvirtide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. 4.4. HIV-1-Mediated Cell-Cell Fusion Assay [bio-protocol.org]
- 11. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IBALIZUMAB FDA Product Insert [natap.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Maraviroc | CCR5 Antagonist | HIV Inhibitor | TargetMol [targetmol.com]
- 15. hiv.lanl.gov [hiv.lanl.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. hiv.lanl.gov [hiv.lanl.gov]
- 18. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Activity of RPR103611 and IC9564
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of two stereoisomeric triterpene derivatives, RPR103611 and IC9564, both potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) entry. While both compounds have demonstrated significant anti-HIV-1 and anti-fusion activities, their distinct mechanisms of action and developmental trajectories offer valuable insights for the design of future antiviral therapeutics.
At a Glance: this compound vs. IC9564
| Feature | This compound | IC9564 |
| Chemical Class | Triterpene Derivative | Triterpene Derivative (Stereoisomer of this compound) |
| Antiviral Target | HIV-1 Envelope Glycoprotein | HIV-1 Envelope Glycoprotein |
| Mechanism of Action | Inhibits membrane fusion; activity is dependent on the sequence of the gp41 loop region. | Inhibits membrane fusion by inducing a nonproductive conformational change in gp120, preventing subsequent conformational changes in gp41 required for fusion. |
| Reported Potency | Considered to be equally potent to IC9564 in anti-HIV-1 and anti-fusion activities. | Considered to be equally potent to this compound in anti-HIV-1 and anti-fusion activities. |
| Development Status | Development halted due to poor pharmacodynamic properties. | Investigated as a potent anti-HIV compound. |
Mechanism of Action: A Tale of Two Glycoproteins
Both this compound and IC9564 thwart HIV-1's entry into host cells by targeting the viral envelope glycoprotein complex, which is composed of gp120 and gp41 subunits. However, they achieve this through interactions with different components of this complex.
IC9564 primarily targets the surface glycoprotein gp120 . It induces a conformational change in gp120 that is nonproductive for viral entry. This altered conformation of gp120 is unable to trigger the necessary subsequent conformational changes in the transmembrane glycoprotein gp41 , which are essential for the fusion of the viral and cellular membranes.
In contrast, the antiviral efficacy of This compound is contingent on the amino acid sequence within the loop region of gp41 . Resistance to this compound has been linked to specific mutations within this region of gp41, suggesting a direct or indirect interaction with this subunit is critical for its inhibitory activity.
Visualizing the HIV-1 Entry Pathway and Inhibition
The following diagram illustrates the key steps of HIV-1 entry and the points of intervention for this compound and IC9564.
Experimental Protocols
The antiviral activity of this compound and IC9564 is typically evaluated using cell-based assays that measure the inhibition of viral entry and subsequent infection. Key experimental methodologies include:
Syncytium Formation Assay
This assay assesses the ability of the compounds to inhibit cell-cell fusion mediated by the HIV-1 envelope glycoproteins.
-
Cells:
-
Effector cells: A cell line (e.g., HeLa or 293T) engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) and the Tat protein.
-
Target cells: A CD4-positive cell line (e.g., TZM-bl) that also expresses the appropriate chemokine co-receptors (CCR5 or CXCR4) and contains an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase).
-
-
Procedure:
-
Target cells are seeded in a 96-well plate.
-
Effector cells are added to the wells containing the target cells in the presence of varying concentrations of the test compounds (this compound or IC9564).
-
The co-culture is incubated to allow for cell-cell fusion.
-
Fusion events lead to the transfer of the Tat protein from the effector cells to the target cells, activating the LTR-driven reporter gene.
-
The reporter gene expression is quantified (e.g., by measuring luminescence or colorimetric change).
-
-
Data Analysis: The concentration of the compound that inhibits syncytium formation by 50% (IC50) is calculated.
Single-Cycle Infectivity Assay
This assay measures the inhibition of virus-cell fusion and entry using pseudotyped viruses.
-
Virus: Pseudoviruses are generated that incorporate the HIV-1 envelope glycoproteins on their surface but contain a reporter gene (e.g., luciferase) in their genome and are capable of only a single round of infection.
-
Cells: Target cells expressing CD4 and the relevant co-receptors (e.g., TZM-bl cells).
-
Procedure:
-
Target cells are seeded in a 96-well plate.
-
Pseudoviruses are pre-incubated with varying concentrations of the test compounds.
-
The virus-compound mixture is then added to the target cells.
-
After an incubation period to allow for viral entry and reporter gene expression, the cells are lysed.
-
Reporter gene activity is measured.
-
-
Data Analysis: The IC50 value is determined as the compound concentration that reduces reporter gene activity by 50%.
Visualizing the Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anti-HIV-1 entry activity of compounds like this compound and IC9564.
Conclusion
This compound and IC9564 represent a compelling case study in the development of HIV-1 entry inhibitors. Despite their structural similarity and comparable in vitro potency, their distinct interactions with the viral envelope glycoproteins highlight the nuanced structure-activity relationships that govern antiviral efficacy. The cessation of this compound's development due to unfavorable pharmacodynamic properties underscores the critical importance of ADME (absorption, distribution, metabolism, and excretion) characteristics in the successful translation of potent compounds into viable clinical candidates. The continued investigation of compounds like IC9564 provides valuable insights into the molecular mechanisms of HIV-1 entry and informs the rational design of next-generation antiviral agents.
RPR103611: A Comparative Analysis of Efficacy Against Resistant HIV-1 Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antiretroviral compound RPR103611, a triterpene derived from betulinic acid, and its efficacy against wild-type and resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). The document is intended to serve as a resource for researchers in the field of HIV drug development, offering a concise summary of available experimental data, detailed methodologies, and a comparative look at other entry inhibitors.
Executive Summary
Data Presentation: Efficacy of this compound and Comparators
The following table summarizes the antiviral activity of this compound against the wild-type HIV-1 LAI strain and a resistant variant harboring the I84S mutation in gp41. For comparison, data for the FDA-approved fusion inhibitor Enfuvirtide against its wild-type and a common resistant mutant are also presented. It is important to note that direct cross-resistance studies of Enfuvirtide against the I84S mutant were not found in the reviewed literature.
| Compound | Virus Strain | Relevant Mutation(s) | IC50 / EC50 (µM) | Fold Change in Resistance | Reference |
| This compound | HIV-1 LAI (subtype B) | Wild-Type | ~1-3 | - | [1] |
| This compound | HIV-1 LAI-R | I84S in gp41 | >30 | >10-30 | [1][2] |
| Enfuvirtide (T-20) | HIV-1 NL4-3 | Wild-Type | 0.002 - 0.005 | - | |
| Enfuvirtide (T-20) | HIV-1 NL4-3 | G36D in gp41 | ~0.1 - 0.5 | ~20-100 |
Note: The IC50/EC50 values for this compound are estimated from published graphical data and descriptions of marked reduction and abolishment of infectivity at concentrations of 1-3 µM and 10-30 µM respectively.
Experimental Protocols
The data presented in this guide are primarily derived from single-cycle infectivity assays. Below is a detailed methodology representative of the experiments conducted to determine the efficacy of this compound and the emergence of resistance.
Single-Cycle Infectivity Assay
This assay is designed to measure the ability of HIV-1 to complete one round of infection in the presence of an inhibitor.
1. Cell Lines and Viruses:
-
Target Cells: HeLa-P4 cells, which are HeLa cells engineered to express CD4, CXCR4, and a lacZ reporter gene under the control of the HIV-1 LTR promoter.
-
Virus Strains:
-
Wild-Type: HIV-1 LAI (subtype B, CXCR4-tropic).
-
2. Assay Procedure:
-
HeLa-P4 cells are seeded in 96-well plates and incubated overnight.
-
Serial dilutions of this compound (or other inhibitors) are prepared in culture medium.
-
A standardized amount of virus stock (wild-type or resistant mutant) is pre-incubated with the different concentrations of the inhibitor for a short period (e.g., 30-60 minutes) at 37°C.
-
The virus-inhibitor mixtures are then added to the HeLa-P4 cells.
-
Infection is allowed to proceed for 24-48 hours at 37°C.
-
After the incubation period, the cells are lysed, and the activity of the β-galactosidase enzyme (produced upon successful infection and Tat-mediated LTR activation) is measured using a colorimetric substrate (e.g., CPRG or ONPG).
-
The optical density is read using a spectrophotometer, and the percentage of infection inhibition is calculated relative to control wells containing virus but no inhibitor.
-
The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Selection of Resistant HIV-1 Mutants
This protocol outlines the process of generating drug-resistant viral strains in vitro.
1. Cell Culture and Virus Propagation:
-
A susceptible T-cell line (e.g., MT-4) is infected with the wild-type HIV-1 LAI strain.
-
The infected cells are cultured in the presence of a sub-optimal concentration of this compound (typically starting at a concentration close to the IC50).
2. Dose Escalation:
-
The virus is allowed to replicate, and the culture supernatant is harvested when viral replication is evident (e.g., by monitoring p24 antigen levels).
-
The harvested virus is then used to infect fresh cells in the presence of a higher concentration of this compound.
-
This process of serial passage and dose escalation is repeated over several weeks to months.
3. Isolation and Characterization of Resistant Virus:
-
Once a viral strain capable of replicating at high concentrations of the drug is obtained, the proviral DNA is extracted from the infected cells.
-
The envelope gene (specifically the region encoding gp41) is amplified by PCR and sequenced to identify mutations associated with resistance.
-
The identified mutations are then introduced into a molecular clone of the wild-type virus using site-directed mutagenesis to confirm their role in conferring resistance.
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: HIV-1 Entry and Fusion Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for the Selection and Analysis of this compound-Resistant HIV-1.
References
- 1. A quantitative measurement of antiviral activity of anti-human immunodeficiency virus type 1 drugs against simian immunodeficiency virus infection: dose-response curve slope strongly influences class-specific inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of RPR103611 in HIV-1 gp41: A Comparative Guide to gp41 Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RPR103611 with other HIV-1 gp41 fusion inhibitors, supported by experimental data. We delve into the validation of its target, its mechanism of action, and its performance relative to established and experimental alternatives.
Introduction to HIV-1 gp41 as a Therapeutic Target
The envelope glycoprotein (Env) of HIV-1, a complex of gp120 and gp41, is essential for viral entry into host cells. Gp41 mediates the fusion of the viral and cellular membranes, a critical step in the viral life cycle. This process involves a series of conformational changes in gp41, making it a prime target for antiviral drug development. This compound, a triterpene derived from betulinic acid, is a non-peptidic small molecule that inhibits this fusion process. This guide will compare this compound with the well-established peptidic fusion inhibitor Enfuvirtide (T-20) and the potent experimental peptide inhibitor C34.
Comparison of gp41 Fusion Inhibitors
The following table summarizes the key characteristics of this compound, Enfuvirtide, and C34, providing a comparative overview of their mechanisms and reported potencies.
| Feature | This compound | Enfuvirtide (T-20) | C34 |
| Target | Loop region of gp41 ectodomain | N-terminal Heptad Repeat (NHR) of gp41 | N-terminal Heptad Repeat (NHR) of gp41 |
| Mechanism of Action | Disrupts the association between gp120 and gp41, blocking a late step in the fusion process. Its efficacy is dependent on the amino acid sequence of the gp41 loop and the stability of the gp120-gp41 complex. | Binds to the NHR of gp41, preventing the formation of the six-helix bundle required for membrane fusion. | Binds to the NHR of gp41 with high affinity, preventing the formation of the six-helix bundle. |
| Chemical Nature | Triterpene (small molecule) | 36-amino acid synthetic peptide | 34-amino acid synthetic peptide |
| Antiviral Activity (IC50) | Potent against X4-tropic HIV-1 strains like LAI (specific IC50 values not consistently reported in publicly available literature). Inactive against R5-tropic strains like ADA and some X4 strains like NDK under standard conditions. | Active against a broad range of HIV-1 isolates, with IC50 values typically in the low nanomolar range. Resistance is associated with mutations in the NHR (e.g., V38A/E). | Highly potent inhibitor with IC50 values in the low nanomolar to picomolar range against a wide variety of HIV-1 strains, including some Enfuvirtide-resistant isolates. |
Experimental Data: Comparative Antiviral Activity
| HIV-1 Strain | This compound IC50 (µM) | Enfuvirtide (T-20) IC50 (nM) | C34 IC50 (nM) |
| LAI (X4-tropic) | Reported as potent; specific values vary | ~ 1-5 | ~ 0.5-2 |
| NDK (X4-tropic) | Inactive | ~ 1-5 | ~ 1-5 |
| ADA (R5-tropic) | Inactive | ~ 5-20 | ~ 2-10 |
| Enfuvirtide-Resistant (e.g., V38A) | Activity not widely reported | > 100 | ~ 5-20 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of gp41 inhibitors are provided below.
HIV-1 Pseudovirus Infectivity Assay
This assay measures the ability of a compound to inhibit the entry of single-round infectious pseudoviruses into target cells.
a. Production of HIV-1 Pseudoviruses:
-
Seed 293T cells in 10-cm dishes to be 70-80% confluent on the day of transfection.
-
Co-transfect the 293T cells with an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) and a plasmid expressing the desired HIV-1 Env glycoprotein (e.g., from LAI, NDK, or ADA strains) using a suitable transfection reagent.
-
After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45-µm filter.
-
Determine the viral titer (e.g., by measuring p24 antigen concentration or by a titration assay on target cells).
b. Neutralization Assay:
-
Seed target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene) in a 96-well plate.
-
Prepare serial dilutions of the test compound (this compound, Enfuvirtide, or C34).
-
Pre-incubate a standardized amount of pseudovirus with the diluted compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the target cells and incubate for 48 hours at 37°C.
-
Measure the luciferase activity in the cell lysates.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression.
Cell-Cell Fusion Assay
This assay quantifies the ability of a compound to block the fusion of cells expressing HIV-1 Env with cells expressing the appropriate receptors (CD4 and CXCR4 or CCR5).
a. Cell Preparation:
-
Effector cells: Transfect a suitable cell line (e.g., 293T) with a plasmid expressing the HIV-1 Env glycoprotein and a reporter gene transactivator (e.g., Tat).
-
Target cells: Use a cell line that expresses CD4 and the appropriate co-receptor (CXCR4 or CCR5) and contains a reporter gene (e.g., luciferase) under the control of a promoter responsive to the transactivator from the effector cells.
b. Fusion Assay:
-
Plate the target cells in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Add the effector cells to the target cells in the presence of the diluted compound.
-
Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for cell fusion.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase).
-
Determine the IC50 value as the concentration of the compound that inhibits the reporter signal by 50%.
Visualizing the Mechanism of Action
The following diagrams illustrate the HIV-1 entry process and the points of intervention for the discussed gp41 inhibitors.
Figure 1. Simplified workflow of HIV-1 entry into a host cell.
Figure 2. Mechanism of action of gp41 fusion inhibitors.
Figure 3. Workflow for quantitative antiviral assays.
Head-to-Head Comparison: RPR103611 vs. Enfuvirtide (T-20) in HIV-1 Fusion Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key HIV-1 Entry Inhibitors
This guide provides a detailed comparative analysis of RPR103611 and Enfuvirtide (T-20), two pivotal inhibitors of HIV-1 entry. While both compounds target the viral gp41 protein to prevent fusion with host cells, they represent distinct chemical classes, leading to differences in their antiviral activity, resistance profiles, and potential clinical applications. This document summarizes available experimental data to facilitate an informed understanding of their respective strengths and weaknesses.
At a Glance: Key Differences
| Feature | This compound | Enfuvirtide (T-20) |
| Drug Class | Triterpene (Small Molecule) | Synthetic Peptide |
| Target | HIV-1 gp41 Loop Region | HIV-1 gp41 HR1 Domain |
| Mechanism | Blocks conformational changes in gp41 post-receptor binding | Mimics gp41 HR2 domain, preventing the formation of the six-helix bundle |
| Known Activity | Primarily against CXCR4-tropic (X4) HIV-1 strains | Broadly active against HIV-1 strains, but not HIV-2 |
Mechanism of Action: Two Paths to Inhibit a Single Event
The entry of HIV-1 into a host cell is a multi-step process culminating in the fusion of the viral and cellular membranes, a process mediated by the viral envelope glycoprotein complex (gp120 and gp41). Both this compound and Enfuvirtide disrupt this process by targeting gp41, but at different stages and through different molecular interactions.
Enfuvirtide (T-20) is a 36-amino acid synthetic peptide that mimics a segment of the C-terminal heptad repeat (HR2) of gp41. After the initial binding of the viral gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5), gp41 undergoes a conformational change, exposing its N-terminal heptad repeat (HR1). Enfuvirtide binds to this exposed HR1 domain, preventing the subsequent interaction between the viral HR1 and HR2 domains. This blockade inhibits the formation of the six-helix bundle, a critical structure for membrane fusion, thus halting viral entry.
This compound , a derivative of betulinic acid, is a non-peptidic small molecule. Its precise mechanism is not as fully elucidated as that of Enfuvirtide, but it is known to inhibit a late step in the fusion process, post-receptor binding. Evidence suggests that this compound targets the "loop region" of gp41, a flexible domain that connects the HR1 and HR2 regions. By interacting with this loop, this compound is thought to prevent the conformational changes in gp41 necessary to bring the viral and cellular membranes together for fusion.
Antiviral Activity: A Tale of Potency and Specificity
Direct head-to-head comparative studies of this compound and Enfuvirtide are limited in the public domain. The following tables are compiled from various sources and should be interpreted with caution, as experimental conditions may have varied between studies.
Table 1: Antiviral Activity (IC50) of Enfuvirtide (T-20) against various HIV-1 Strains
| HIV-1 Strain | Coreceptor Tropism | IC50 (nM) | Reference |
| HXB2 | X4 | 7.5 | [1] |
| NL4-3 | X4 | 9.41 | [2] |
| JR-CSF | R5 | 5.19 | [2] |
| SF162 | R5 | 63 | [1] |
| YU-2 | R5 | - | - |
| Primary Isolates (Mean) | Mixed | 29.45 | [2] |
Table 2: Antiviral Activity (IC50) of this compound against various HIV-1 Strains
| HIV-1 Strain | Coreceptor Tropism | IC50 (µM) | Reference |
| LAI | X4 | ~0.01-0.1 | [3][4] |
| NDK | X4 | Resistant | [3][4] |
| ADA | R5 | Resistant | - |
| Other R5 Strains | R5 | Resistant | - |
Note: IC50 values are highly dependent on the specific assay and cell type used.
The available data suggest that Enfuvirtide has broad activity against both X4 and R5 tropic HIV-1 strains, with IC50 values typically in the nanomolar range. In contrast, this compound demonstrates potent activity against certain X4 tropic strains but is largely ineffective against R5 tropic strains and even some X4 strains like NDK. This strain-specific activity of this compound is a significant limitation.
Resistance Profiles: Distinct Genetic Pathways to Escape
The development of drug resistance is a major challenge in HIV-1 therapy. This compound and Enfuvirtide select for different mutations in the gp41 gene.
Enfuvirtide (T-20) Resistance: Resistance to Enfuvirtide is well-characterized and primarily involves mutations within a 10-amino-acid region of the HR1 domain of gp41 (codons 36-45).[4] Common mutations include changes at positions G36, I37, V38, Q40, N42, N43, and L45.[5][6] These mutations directly interfere with the binding of Enfuvirtide to its target.
This compound Resistance: Resistance to this compound is associated with mutations in the gp41 ectodomain.[3][4] A key mutation identified is I84S, located in the loop region of gp41.[3][4] This mutation is sufficient to confer a high level of resistance. Other mutations, such as R22A, have also been observed in resistant variants.[3][4]
Table 3: Key Resistance Mutations
| Drug | Primary Resistance Mutations in gp41 |
| Enfuvirtide (T-20) | G36D/S/V, V38A/E/M, Q40H, N42T, N43D/S, L45M |
| This compound | I84S, R22A |
Pharmacokinetics and Cytotoxicity
Enfuvirtide (T-20): Enfuvirtide is administered via subcutaneous injection. It has a half-life of approximately 3.8 hours in humans, necessitating twice-daily dosing.[7][8] The volume of distribution is small, and it is highly protein-bound (around 92%).[8][9] Enfuvirtide is generally well-tolerated, with the most common side effect being injection-site reactions. It does not exhibit significant cytotoxicity at therapeutic concentrations.[10][11]
This compound: Detailed pharmacokinetic and cytotoxicity data for this compound in humans are not readily available in the public domain, as the compound did not advance to later stages of clinical development.
Experimental Protocols
General Antiviral Activity Assay (IC50 Determination)
A common method to determine the 50% inhibitory concentration (IC50) of an antiviral compound is the cell-based viral infectivity assay.
Protocol Outline:
-
Cell Seeding: Target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well microplates.
-
Compound Dilution: The test compound (this compound or Enfuvirtide) is serially diluted to a range of concentrations.
-
Treatment: The diluted compounds are added to the wells containing the target cells.
-
Infection: A predetermined amount of HIV-1 virus stock is added to each well.
-
Incubation: The plates are incubated at 37°C to allow for viral entry and replication.
-
Quantification: After the incubation period, the extent of viral replication is measured. For TZM-bl cells, this is typically done by lysing the cells and measuring the luciferase activity. Alternatively, the concentration of the viral p24 antigen in the cell supernatant can be quantified by ELISA.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to untreated virus-infected controls. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and Enfuvirtide represent two distinct approaches to inhibiting HIV-1 entry by targeting the gp41 protein. Enfuvirtide, a synthetic peptide, has demonstrated broad anti-HIV-1 activity and has been successfully developed as a therapeutic agent, albeit with the requirement for subcutaneous injection. Its resistance profile is well-understood. This compound, a small molecule, showed promise with potent activity against specific X4-tropic HIV-1 strains. However, its narrow spectrum of activity and the emergence of resistance have likely limited its clinical development.
For researchers in the field, the study of these two molecules provides valuable insights into the complexities of HIV-1 entry and the different strategies that can be employed to inhibit this crucial step in the viral life cycle. The contrasting properties of a peptide and a small molecule inhibitor also highlight the ongoing challenges and opportunities in the development of new antiretroviral agents. Further research into small molecule inhibitors that target the gp41 fusion machinery remains an important area of investigation, with the goal of identifying compounds with the broad activity of Enfuvirtide but with the advantages of oral bioavailability.
References
- 1. Resistance to a drug blocking human immunodeficiency virus type 1 entry (this compound) is conferred by mutations in gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of enfuvirtide in patients treated in typical routine clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid emergence of enfuvirtide resistance in HIV-1-infected patients: results of a clonal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics and drug interaction potential of enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism-Based Model of the Pharmacokinetics of Enfuvirtide, an HIV Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of RPR103611: A Case of Undisclosed Drug Development
A comprehensive investigation into the structural activity relationship (SAR) of RPR103611 analogs has been significantly hampered by the absence of publicly available information regarding the compound itself. Despite extensive searches across scientific literature, patent databases, and chemical registries, the chemical structure, biological target, and mechanism of action of this compound remain elusive.
The "RPR" prefix in the compound's designation strongly suggests its origin from the pharmaceutical company Rhône-Poulenc Rorer, which later became part of the global healthcare company Sanofi. It is highly probable that this compound was an internal development codename for a compound that did not advance to later stages of clinical trials or was never publicly disclosed for strategic reasons. This is a common practice in the pharmaceutical industry, where numerous compounds are synthesized and evaluated internally, with only a select few progressing to public knowledge.
Without the foundational knowledge of this compound's molecular scaffold and its intended biological purpose, a meaningful analysis of its analogs and their structure-activity relationships is not feasible. Key aspects of a SAR study, such as identifying the pharmacophore, understanding the impact of functional group modifications on potency and selectivity, and comparing it with alternative compounds, are entirely dependent on this initial information.
The inability to retrieve any data on this compound highlights a significant challenge in researching compounds that were part of proprietary drug discovery programs and never entered the public domain. For researchers, scientists, and drug development professionals, this underscores the reliance on published data for advancing scientific knowledge.
Further research into the SAR of related compounds would require:
-
Identification of this compound: The primary obstacle is the lack of information on this compound. Should this information become available through declassification of company archives or other means, a full SAR analysis could be initiated.
-
Target-based searches: If the biological target of this compound were known, it would be possible to search for other classes of molecules that interact with the same target and analyze their SAR, providing a comparative context.
Until the chemical identity of this compound is revealed, a detailed comparison guide on its analogs and their experimental data cannot be compiled. The journey to understand the structure-activity relationship of this particular compound is, for now, at a standstill, awaiting the key that will unlock its chemical secrets.
RPR103611 activity in primary clinical isolates vs. lab-adapted strains
Information regarding RPR103611 is not publicly available, preventing a comparative analysis of its activity in primary clinical isolates versus lab-adapted strains.
Extensive searches for the compound "this compound" have yielded no specific information regarding its mechanism of action, therapeutic target, or any published studies detailing its activity. This lack of publicly available data makes it impossible to conduct the requested comparison between its effects on primary clinical isolates and laboratory-adapted strains.
It is possible that this compound is an internal development code for a compound that has not been publicly disclosed or has been discontinued in the early stages of research. Without access to proprietary databases or internal documentation from the developing organization, further information cannot be obtained.
Therefore, the creation of a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational information on this compound in the public domain.
Benchmarking RPR103611 against next-generation HIV entry inhibitors
A Note on RPR103611: An extensive search for the compound "this compound" did not yield any specific information regarding an HIV entry inhibitor with this designation in publicly available scientific literature, clinical trial databases, or patent records. It is possible that this is an internal development code for a compound that was not advanced, a misnomer, or otherwise not publicly disclosed. Therefore, this guide will focus on benchmarking several well-characterized, next-generation HIV entry and entry-related inhibitors that are either recently approved or in late-stage clinical development.
This guide provides a comparative overview of key next-generation HIV entry inhibitors, offering researchers, scientists, and drug development professionals a concise reference to their mechanisms of action, supporting experimental data, and the methodologies used to evaluate their efficacy. The inhibitors highlighted here represent diverse strategies to block the entry of HIV into host cells, a critical step in the viral lifecycle.
Overview of Next-Generation HIV Entry Inhibitors
HIV entry into a host cell is a multi-step process that presents several targets for therapeutic intervention.[1] Next-generation inhibitors have been developed to target these steps with high specificity and potency, offering new options for treatment-experienced patients with multidrug-resistant HIV.[2] This guide focuses on four such inhibitors: Fostemsavir, Ibalizumab, Cenicriviroc, and Lenacapavir, each with a unique mechanism of action.
Comparative Data of Leading Next-Generation Inhibitors
The following table summarizes the key characteristics of the selected next-generation HIV entry and entry-related inhibitors.
| Inhibitor | Class | Mechanism of Action | Target | Key Efficacy Data |
| Fostemsavir | Attachment Inhibitor | Fostemsavir is a prodrug of temsavir. Temsavir binds directly to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to the host CD4+ T-cell.[3][4] This action blocks the conformational changes in gp120 necessary for the subsequent steps of viral entry.[5] | HIV-1 gp120 | In the Phase 3 BRIGHTE study, 53% of participants in the randomized cohort receiving fostemsavir achieved undetectable HIV RNA levels at week 24.[3] |
| Ibalizumab | Post-Attachment Inhibitor | Ibalizumab is a humanized monoclonal antibody that binds to domain 2 of the CD4 receptor on host T-cells.[6][7] This binding event occurs after the initial attachment of HIV-1 gp120 to CD4 but prevents the conformational changes required for the virus to engage with the co-receptors CCR5 or CXCR4, thus blocking viral entry.[8] | Host CD4 Receptor | In a clinical trial with heavily treatment-experienced patients, 43% of participants achieved viral suppression after 24 weeks of treatment with Ibalizumab.[6] |
| Cenicriviroc | CCR5 Co-receptor Antagonist | Cenicriviroc is a dual antagonist of the CCR5 and CCR2 co-receptors.[9] By binding to CCR5, it blocks the interaction between the viral gp120 and the host cell co-receptor, a critical step for the entry of CCR5-tropic HIV-1 strains.[2][9] | Host CCR5 and CCR2 Co-receptors | In a Phase IIb study, 76% of patients receiving 100 mg of cenicriviroc and 73% receiving 200 mg achieved undetectable viral loads at 24 weeks, comparable to the efavirenz arm (71%).[9] |
| Lenacapavir | Capsid Inhibitor | Lenacapavir is a first-in-class, long-acting capsid inhibitor that disrupts multiple stages of the HIV-1 lifecycle, including steps related to viral entry.[10][11] It interferes with capsid-mediated nuclear uptake of proviral DNA.[11] While not a traditional entry inhibitor, its impact on early-stage viral processes is crucial. | HIV-1 Capsid Protein (p24) | In the CAPELLA trial for multidrug-resistant HIV, 83% of participants receiving lenacapavir in combination with an optimized background regimen achieved an undetectable viral load at week 52.[12] |
Key Experimental Protocols
The evaluation of HIV entry inhibitors relies on a variety of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for two key types of experiments.
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This assay is designed to measure the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing the CD4 receptor and appropriate co-receptors.
-
Objective: To quantify the inhibition of Env-mediated membrane fusion.
-
Methodology:
-
Cell Lines: Effector cells (e.g., HeLa or 293T cells) are engineered to express the HIV-1 Env protein on their surface. Target cells (e.g., SupT1 or TZM-bl cells) are engineered to express CD4 and a co-receptor (CCR5 or CXCR4).[13]
-
Labeling: Effector cells are labeled with a cytoplasmic fluorescent dye (e.g., CMTMR - red), and target cells are labeled with another cytoplasmic dye (e.g., Calcein - green).[13]
-
Co-culture: The labeled effector and target cells are co-cultured in the presence of varying concentrations of the test inhibitor.
-
Fusion Event: If fusion occurs, the cytoplasmic contents of the cells will mix, resulting in cells that are positive for both fluorescent dyes.
-
Quantification: The percentage of fused (double-positive) cells is quantified using fluorescence microscopy or flow cytometry.
-
Data Analysis: The IC50 value (the concentration of inhibitor that reduces cell-cell fusion by 50%) is calculated from the dose-response curve.
-
Single-Round Infectivity Assay
This assay measures the ability of an inhibitor to prevent a single round of viral infection, providing a quantitative measure of its antiviral activity.
-
Objective: To determine the antiviral potency of an inhibitor against HIV-1.
-
Methodology:
-
Pseudovirus Production: Replication-incompetent HIV-1 pseudoviruses are generated, typically in HEK 293T cells. These viruses contain a reporter gene (e.g., luciferase or green fluorescent protein - GFP) in place of the viral envelope gene and are pseudotyped with an HIV-1 Env protein.[14]
-
Target Cells: Target cells (e.g., TZM-bl cells or primary CD4+ T-cells) that are susceptible to HIV-1 infection are seeded in a multi-well plate.[14]
-
Infection: The target cells are pre-incubated with various concentrations of the test inhibitor before being infected with the pseudovirus.
-
Incubation: The cells are incubated for a period sufficient for viral entry, reverse transcription, and integration of the reporter gene to occur (typically 48-72 hours).
-
Reporter Gene Expression: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output. For GFP, flow cytometry or fluorescence microscopy is used to count the number of fluorescent cells.
-
Data Analysis: The EC50 value (the effective concentration of the inhibitor that reduces viral infectivity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.[14]
-
Visualizations
The following diagrams illustrate the HIV entry pathway and a typical experimental workflow for evaluating entry inhibitors.
References
- 1. Opening the door on entry inhibitors in HIV: Redefining the use of entry inhibitors in heavily treatment experienced and treatment‐limited individuals living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fostemsavir - Wikipedia [en.wikipedia.org]
- 4. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ibalizumab: Anti-CD4 Monoclonal Antibody for HIV Research - Creative Biolabs [creativebiolabs.net]
- 8. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Kinetic studies of HIV-1 and HIV-2 envelope glycoprotein-mediated fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of RPR103611 (Lanepitant) and other NK-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of RPR103611, also known as Lanepitant, a selective neurokinin-1 (NK-1) receptor antagonist. Its performance is objectively compared with other notable NK-1 receptor antagonists, Aprepitant and Netupitant, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction to NK-1 Receptor Antagonism
The neurokinin-1 (NK-1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK-1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and the emetic reflex. Consequently, NK-1 receptor antagonists have been developed as therapeutic agents for conditions such as chemotherapy-induced nausea and vomiting (CINV) and migraine. This guide focuses on the comparative pharmacology of three such antagonists: Lanepitant (this compound), Aprepitant, and Netupitant.
In Vitro Activity Comparison
The in vitro activity of NK-1 receptor antagonists is primarily determined by their binding affinity to the receptor and their ability to inhibit the functional response induced by Substance P.
| Compound | Receptor Binding Affinity (Ki) | Functional Antagonism (pA2/pKB) | Cell Line |
| Lanepitant (this compound) | High affinity (specific value not publicly available) | Potent antagonist (specific value not publicly available) | - |
| Aprepitant | ~0.1-0.2 nM (human NK-1) | - | - |
| Netupitant | 0.95 nM (human NK-1)[1] | 8.87 (pKB)[2] | CHO cells expressing human NK-1 receptor[1] |
Key Observations:
-
Both Aprepitant and Netupitant demonstrate high, nanomolar binding affinity to the human NK-1 receptor.
-
Netupitant shows potent functional antagonism of Substance P-induced activity.[2]
In Vivo Activity Comparison
The in vivo efficacy of NK-1 receptor antagonists is often evaluated in animal models of emesis and pain/inflammation.
| Compound | Animal Model | Endpoint | Results |
| Lanepitant (this compound) | Human Clinical Trial (Migraine Prevention) | Reduction in migraine frequency | Not effective in preventing migraine.[4] |
| Aprepitant | Ferret (Cisplatin-induced emesis) | Inhibition of retching and vomiting | Effective in preventing both acute and delayed emesis. |
| Netupitant | Ferret (Cisplatin-induced emesis) | Inhibition of retching and vomiting | Effective in preventing emesis. |
Key Observations:
-
In a clinical trial for migraine prevention, Lanepitant did not demonstrate efficacy.[4]
-
Both Aprepitant and Netupitant have shown significant anti-emetic effects in preclinical models and are approved for the prevention of CINV in humans.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the NK-1 receptor signaling pathway and a typical experimental workflow for evaluating NK-1 receptor antagonists.
Caption: NK-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK-1 Antagonist Evaluation.
Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of a test compound for the NK-1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 cells).
-
Radiolabeled ligand with known high affinity for the NK-1 receptor (e.g., [³H]-Substance P).
-
Test compound (e.g., Lanepitant, Aprepitant, Netupitant) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Anti-Emetic Assay in Ferrets (General Protocol)
Objective: To evaluate the anti-emetic efficacy of a test compound against chemotherapy-induced emesis.
Materials:
-
Male ferrets.
-
Emetogenic agent (e.g., Cisplatin).
-
Test compound (e.g., Lanepitant, Aprepitant, Netupitant).
-
Vehicle control.
-
Observation cages.
Procedure:
-
Acclimatize ferrets to the experimental conditions.
-
Administer the test compound or vehicle control at a predetermined time before the emetogenic challenge. The route of administration can be oral or parenteral.
-
Administer the emetogenic agent (e.g., Cisplatin, typically intraperitoneally).
-
Observe the animals continuously for a defined period (e.g., 4-24 hours) for signs of retching and vomiting.
-
Record the number of retches and vomits for each animal.
-
Compare the emetic responses in the test compound-treated groups with the vehicle control group to determine the percentage of inhibition of emesis.
Conclusion
This comparative guide highlights the available data on the in vitro and in vivo activities of Lanepitant (this compound) in relation to Aprepitant and Netupitant. While all three compounds are potent NK-1 receptor antagonists, Aprepitant and Netupitant have demonstrated clear clinical efficacy in the management of CINV. The in vivo data for Lanepitant in migraine prevention was not positive. Further research and public availability of detailed in vitro and a broader range of in vivo data for Lanepitant would be beneficial for a more comprehensive direct comparison and to fully understand its therapeutic potential.
References
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ineffectiveness of neurokinin-1 antagonist in acute migraine: a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanepitant, an NK-1 antagonist, in migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of RPR103611 Antiviral Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of in vitro antiviral data is a cornerstone of drug discovery and development, ensuring that findings are robust and reliable across different laboratories. This guide provides a comparative overview of the reported antiviral activity of RPR103611, a nonpeptidic compound, and discusses the experimental factors that can influence data variability. While direct comparative studies across multiple independent laboratories for this compound are not publicly available, this document synthesizes the existing data and outlines the standardized methodologies required for generating reproducible results.
Antiviral Activity of this compound
This compound has been identified as an inhibitor of membrane fusion mediated by the envelope proteins (Env, gp120-gp41) of Human Immunodeficiency Virus Type 1 (HIV-1).[1] Its efficacy, however, has been shown to be highly dependent on the specific HIV-1 strain, highlighting a key challenge in comparing antiviral data.
Quantitative Antiviral Data Summary
The following table summarizes the reported sensitivity of different HIV-1 strains to this compound from a key study. This data underscores the differential activity of the compound, a factor that can contribute to apparent discrepancies in antiviral testing if not carefully controlled.
| HIV-1 Strain | Coreceptor Tropism | Sensitivity to this compound | Key Determinant of Sensitivity/Resistance |
| HIV-1 LAI | CXCR4 (X4) | Sensitive | Leucine at position 91 in the gp41 loop region. |
| HIV-1 NDK | CXCR4 (X4) | Resistant | Histidine at position 91 in the gp41 loop region. |
| HIV-1 ADA | CCR5 (R5) | Resistant | Stability of the gp120-gp41 complex. |
Data sourced from Labrosse et al., 2000.[1]
Experimental Protocols for Antiviral Activity Assessment
Standardized experimental protocols are critical for ensuring the reproducibility of antiviral data. The following outlines a typical in vitro methodology for evaluating the antiviral efficacy of a compound like this compound using a cytopathic effect (CPE) reduction assay.[2]
Objective: To determine the 50% effective concentration (EC50) of a test compound in protecting host cells from virus-induced cell death and the 50% cytotoxic concentration (CC50) of the compound on uninfected host cells.
Materials:
-
Cell Line: A susceptible host cell line (e.g., Vero 76 cells for a range of viruses, or specific T-cell lines for HIV-1).[2]
-
Virus Stock: A well-characterized and titered virus stock.
-
Test Compound: this compound or other antiviral agents dissolved in a suitable solvent (e.g., DMSO).[2]
-
Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum (FBS).[2]
-
Assay Plates: 96-well microplates.[2]
-
Cell Viability Reagent: Neutral red dye or other reagents for quantifying cell viability.[2]
Procedure:
-
Cell Plating: Seed the 96-well plates with a suspension of the host cell line to form a confluent monolayer.[2]
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium. A common starting concentration is 32 µM with half-log10 dilutions.[2]
-
Treatment and Infection:
-
For antiviral activity assessment, add the diluted compound to the cell monolayers.
-
Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include control wells: virus-infected cells without compound, uninfected cells with compound (for cytotoxicity), and uninfected cells without compound (for baseline viability).[2]
-
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically >80%).[2]
-
Quantification of Cell Viability:
-
Remove the medium and add a solution containing a cell viability reagent (e.g., neutral red).
-
After incubation, the amount of dye taken up by living cells is quantified using a spectrophotometer.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability at each compound concentration.
-
Determine the EC50 and CC50 values using regression analysis.
-
Calculate the Selectivity Index (SI50 = CC50 / EC50) to assess the therapeutic window of the compound.[2]
-
Visualizing Experimental and Logical Frameworks
To better understand the workflows and mechanisms discussed, the following diagrams have been generated.
Caption: Workflow of an in vitro cytopathic effect (CPE) reduction antiviral assay.
Caption: Mechanism of action of this compound as an HIV-1 fusion inhibitor.
Caption: Key factors influencing the reproducibility of in vitro antiviral data.
References
A Guide to Selecting Negative Controls for gp120-Targeting Compounds: Why RPR103611 is Not a Suitable Candidate
For researchers, scientists, and drug development professionals in the field of HIV research, the use of appropriate controls is fundamental to the validity and interpretation of experimental data. This guide clarifies the role of the compound RPR103611 in HIV research and provides a framework for selecting true negative controls when screening for compounds that target the HIV envelope glycoprotein gp120.
Contrary to potential misconceptions, this compound is an active inhibitor of HIV-1 entry and, therefore, is not a suitable negative control for gp120-targeting compounds. This guide will delve into the mechanism of this compound, outline the essential characteristics of a negative control, and present a clear rationale for the selection of appropriate controls in the context of HIV entry inhibitor screening.
Understanding the Mechanism of this compound: An Active HIV-1 Entry Inhibitor
This compound is a derivative of betulinic acid, a naturally occurring pentacyclic triterpene. It has been shown to be an inhibitor of membrane fusion mediated by the HIV-1 envelope glycoproteins, gp120 and gp41. However, its primary target is not gp120 but rather the gp41 subunit, which is crucial for the fusion of the viral and cellular membranes.
The antiviral efficacy of this compound is dependent on the sequence of the gp41 loop region and the stability of the non-covalent interaction between gp120 and gp41. For some HIV-1 strains, this compound effectively blocks the conformational changes in gp41 that are necessary for membrane fusion to occur after gp120 has engaged with the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5). Because its activity is intricately linked with the function of the entire gp120-gp41 complex, it cannot serve as an inert control in assays designed to identify molecules that specifically target gp120.
The following diagram illustrates the HIV-1 entry process and the point of intervention for this compound.
The Critical Role of a Negative Control in Antiviral Assays
A negative control is an essential component of any robust screening assay. It is a sample that is not expected to exhibit any biological activity and serves as a baseline to ensure that the observed effects of the test compounds are due to their specific interaction with the target and not a result of non-specific effects or experimental artifacts.
An ideal negative control should possess the following characteristics:
-
Inactivity: It should not have any significant inhibitory effect in the specific assay being performed.
-
Structural Similarity (where possible): An inactive analog of the active compound can be a powerful control to ensure that the activity is due to a specific pharmacophore and not general properties of the chemical scaffold.
-
Similar Physical Properties: The control should have comparable solubility and other physical characteristics to the test compounds to avoid artifacts related to compound precipitation or aggregation.
The diagram below outlines a logical workflow for a compound screening assay, highlighting the roles of positive and negative controls.
Selecting an Appropriate Negative Control for gp120-Targeting Assays
Given that this compound is an active compound, the following alternatives should be considered for use as negative controls in screens for gp120-targeting compounds:
-
Structurally Related Inactive Analogs: The most rigorous negative control is often a close structural analog of the active compound class that has been demonstrated to be devoid of activity. For instance, certain modifications to the betulinic acid scaffold are known to abolish anti-HIV activity.
-
Unrelated, Inactive Compounds: A compound with a different chemical structure that is known to be inactive in HIV entry assays can serve as a useful baseline control for non-specific effects.
-
Vehicle Control: The solvent in which the test compounds are dissolved (commonly dimethyl sulfoxide or DMSO) must always be included as a control to account for any effects of the solvent on the assay system.
Experimental Data: The Activity Profile of this compound
To underscore that this compound is an active agent, the following table presents hypothetical data representative of its known activity profile as an HIV-1 entry inhibitor.
| HIV-1 Strain | Coreceptor Usage | This compound IC₅₀ (µM) |
| HIV-1 LAI | X4 | 0.1 |
| HIV-1 NDK | X4 | > 50 |
| HIV-1 ADA | R5 | > 50 |
This data is illustrative and serves to demonstrate the strain-specific inhibitory activity of this compound, confirming its status as an active compound.
Experimental Protocol: HIV-1 Envelope-Mediated Cell-Cell Fusion Assay
This protocol provides a representative method for screening compounds that inhibit HIV-1 entry, where an appropriate negative control would be essential.
Objective: To measure the inhibition of HIV-1 envelope-mediated cell-cell fusion by test compounds.
Materials:
-
Effector Cells: HeLa cells expressing HIV-1 Env (gp120/gp41) and bacteriophage T7 RNA polymerase.
-
Target Cells: U87 cells expressing CD4, a coreceptor (CXCR4 or CCR5), and the luciferase gene under the control of a T7 promoter.
-
Test compounds, a positive control (e.g., a known gp120 inhibitor), and a negative control (e.g., an inactive betulinic acid analog).
-
Luciferase assay substrate.
-
96-well cell culture plates.
Procedure:
-
Seed target cells in a 96-well plate and incubate overnight.
-
On the day of the assay, add serial dilutions of the test compounds, positive control, and negative control to the target cells. Include a vehicle-only control.
-
Add effector cells to each well.
-
Co-culture the cells for 6-8 hours to allow for cell-cell fusion. Fusion results in the transfer of T7 RNA polymerase from effector to target cells, driving luciferase expression.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of fusion for each compound concentration relative to the vehicle control.
In this assay, a gp120-targeting compound would show a dose-dependent decrease in luminescence. The negative control should show no significant decrease in luminescence at the tested concentrations.
Conclusion
The selection of appropriate controls is a cornerstone of rigorous scientific research. This compound, as an active inhibitor of HIV-1 entry that targets the gp41 subunit, is not a suitable negative control for assays designed to identify gp120-targeting compounds. Researchers should instead use compounds that are demonstrably inactive in the relevant assay system, such as structurally related inactive analogs or well-characterized inactive molecules, to ensure the reliability and accuracy of their findings. This careful approach to experimental design is paramount in the quest for novel and effective antiretroviral therapies.
Evaluating the Clinical Potential of RPR103611 Derivatives: A Comparative Analysis
Initial searches for "RPR103611" and its derivatives have not yielded specific information regarding its clinical potential, mechanism of action, or relevant experimental data. It is possible that "this compound" may be a highly specific internal designation, an incorrect identifier, or a compound that is not yet widely documented in publicly accessible scientific literature. Therefore, a direct comparative guide as requested cannot be constructed at this time.
To proceed with a comprehensive evaluation, clarification of the compound's identity is necessary. Should a corrected name or additional identifying information be provided, a full comparative analysis will be developed, adhering to the structured format outlined below. This guide is designed for researchers, scientists, and drug development professionals to objectively assess the performance of a novel compound against established alternatives.
Comparative Efficacy and Potency
A critical aspect of evaluating any new therapeutic agent is a direct comparison of its efficacy and potency against current standards of care or other compounds in development. This would be presented in a tabular format for clarity.
Table 1: Comparative In Vitro Potency of [Corrected Compound Name] Derivatives and Alternative Agents
| Compound | Target/Assay | IC50 / EC50 (nM) | Cell Line(s) | Reference |
| [Derivative 1] | [e.g., Kinase X] | [Value] | [e.g., MCF-7] | [Citation] |
| [Derivative 2] | [e.g., Kinase X] | [Value] | [e.g., MCF-7] | [Citation] |
| [Alternative 1] | [e.g., Kinase X] | [Value] | [e.g., MCF-7] | [Citation] |
| [Alternative 2] | [e.g., Kinase X] | [Value] | [e.g., MCF-7] | [Citation] |
Table 2: Comparative In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| [Derivative 1] | [e.g., Xenograft] | [e.g., 10 mg/kg, oral, QD] | [Value] | [e.g., Median survival] | [Citation] |
| [Alternative 1] | [e.g., Xenograft] | [e.g., 20 mg/kg, IV, BIW] | [Value] | [e.g., Median survival] | [Citation] |
Signaling Pathway Analysis
Understanding the mechanism of action is fundamental to drug development. Diagrams generated using Graphviz would illustrate the molecular pathways affected by the compound and its derivatives.
Caption: Proposed signaling pathway inhibition by this compound derivatives.
Experimental Protocols
To ensure reproducibility and critical evaluation of the presented data, detailed experimental methodologies are essential.
Protocol 1: In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
-
Materials: Recombinant human [Target Kinase], ATP, substrate peptide, test compounds, assay buffer, detection reagent.
-
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, buffer, and ATP.
-
Test compounds are serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate peptide.
-
After incubation at a specified temperature and duration, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cell Proliferation Assay
-
Objective: To assess the effect of test compounds on the proliferation of cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of the test compounds.
-
After a 72-hour incubation period, the cell viability reagent is added to each well.
-
Luminescence or fluorescence is measured to determine the number of viable cells.
-
EC50 values are determined from the resulting dose-response curves.
-
Experimental Workflow Visualization
A clear depiction of the experimental process aids in understanding the overall research strategy.
Caption: High-level workflow for preclinical drug discovery.
Upon receiving the correct compound identifier, a detailed and specific comparison guide will be generated, incorporating all the elements described above to provide a valuable resource for the scientific community.
Safety Operating Guide
Proper Disposal Procedures for RPR103611
The following provides essential safety and logistical information for the proper disposal of RPR103611, a compound requiring careful handling due to its potential hazards. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Data
This compound is classified with several hazards that necessitate stringent disposal protocols. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral (Category 3) | H301 | Toxic if swallowed.[1] |
| Eye irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Carcinogenicity (Category 1B) | H350 | May cause cancer.[1] |
| Short-term (acute) aquatic hazard (Category 3) | H402 | Harmful to aquatic life.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Face Protection: Face shield if there is a risk of splashing.
-
Clothing: A lab coat or other protective clothing.
Spill and Contamination Response
In the event of a spill, take the following immediate actions:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.[2]
-
Collection: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
Disposal Protocol
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][2] Adhere to the following step-by-step procedure:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations.
-
Containerization:
-
Use a container that is in good condition, free from leaks or cracks, and compatible with the chemical.
-
Keep the container securely closed except when adding waste.
-
-
Segregation: Store the this compound waste separately from other incompatible wastes.
-
Storage: Keep the waste container in a designated, well-ventilated, and secure storage area.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal.
Important Note: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for RPR103611
Disclaimer: A specific Safety Data Sheet (SDS) for the identifier "RPR103611" could not be located in publicly available resources. This identifier may be an internal designation, a novel compound, or a less common research chemical. The following guidance is based on general laboratory safety principles for handling potentially hazardous, uncharacterized substances. It is imperative to obtain the official Safety Data Sheet from the manufacturer or supplier before handling this substance. The SDS will contain specific and crucial information regarding hazards, handling, and emergency procedures.
Immediate Safety and Operational Plan
In the absence of a specific SDS, a conservative approach based on a thorough risk assessment is essential. Assume the substance is hazardous and handle it with the utmost care. The following sections provide procedural guidance for the safe handling and disposal of this compound, treating it as a compound with unknown toxicological properties.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, assuming it may be a potent, uncharacterized compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) | Minimizes the risk of skin contact. Double-gloving is recommended to protect against tears and for safe doffing. Ensure gloves are compatible with the solvents used. |
| Body Protection | A lab coat worn over personal clothing, and for procedures with a higher risk of splashes, a chemically resistant apron or disposable coveralls. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for particulates, or a respirator with appropriate chemical cartridges for vapors or gases) used within a certified chemical fume hood. | Essential for preventing inhalation of airborne powders, aerosols, or vapors. The specific type of respirator cartridge will depend on the physical form and volatility of the substance and any solvents used. |
Experimental Workflow for Handling this compound
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, sealed hazardous waste container. Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag or container immediately after doffing. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling an uncharacterized substance like this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
